RecQ helicase-IN-1
Description
Structure
2D Structure
Properties
Molecular Formula |
C25H21N3O3 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-[2-[(E)-2-(4-methoxyphenyl)ethenyl]-4-oxoquinazolin-3-yl]-N-phenylacetamide |
InChI |
InChI=1S/C25H21N3O3/c1-31-20-14-11-18(12-15-20)13-16-23-27-22-10-6-5-9-21(22)25(30)28(23)17-24(29)26-19-7-3-2-4-8-19/h2-16H,17H2,1H3,(H,26,29)/b16-13+ |
InChI Key |
OBGDFLIPFBPKEP-DTQAZKPQSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2CC(=O)NC4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2CC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of RecQ Helicase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the mechanism of action of RecQ helicases and a framework for understanding the development and characterization of their inhibitors, using the placeholder "RecQ helicase-IN-1" as a model.
Introduction to the RecQ Helicase Family
The RecQ family of helicases are highly conserved enzymes essential for maintaining genomic stability.[1][2] In humans, there are five members: RECQL1, Bloom's syndrome helicase (BLM), Werner syndrome helicase (WRN), RECQL4, and RECQL5.[1][3] These proteins function as ATP-dependent DNA helicases, unwinding a wide variety of DNA structures in a 3' to 5' direction.[1][4] Their roles are critical in DNA replication, recombination, and repair.[5] Mutations in BLM, WRN, and RECQL4 are associated with genetic disorders characterized by premature aging and a predisposition to cancer.[5][6] Due to their vital role in DNA metabolism, particularly in cancer cells, RecQ helicases have emerged as promising therapeutic targets.[1][7]
Core Mechanisms of RecQ Helicases
RecQ helicases are molecular motors that couple the hydrolysis of ATP to the unwinding of double-stranded DNA.[5] They act on various DNA intermediates that arise during metabolic processes, including:
-
Stalled Replication Forks: RecQ helicases help to stabilize and restart stalled replication forks, preventing their collapse into double-strand breaks.[8]
-
Holliday Junctions: BLM and WRN can process Holliday junctions, key intermediates in homologous recombination, to prevent aberrant recombination events.[5]
-
D-loops: These structures, formed during recombination and repair, can be unwound by RecQ helicases.[5]
-
G-quadruplexes: BLM and WRN are also capable of unwinding non-B form DNA structures like G-quadruplexes.[9]
The concerted action of their helicase and, in some cases, exonuclease activities, along with interactions with other proteins like topoisomerases, allows them to resolve complex DNA structures and maintain genome integrity.[4][8]
Potential Mechanisms of Action for this compound
Given the multifaceted nature of RecQ helicase function, a hypothetical inhibitor, "this compound," could employ several mechanisms of action:
-
ATP-Competitive Inhibition: The inhibitor could bind to the ATP-binding pocket of the helicase domain, preventing ATP hydrolysis and, consequently, DNA unwinding. This is a common mechanism for enzyme inhibitors.
-
Non-Competitive (Allosteric) Inhibition: The inhibitor may bind to a site distinct from the ATP or DNA binding sites, inducing a conformational change that inactivates the enzyme.[10] This can lock the helicase in a state that is unable to processively unwind DNA.[10]
-
DNA Binding Inhibition: The compound could interfere with the helicase's ability to bind to its DNA substrate. This could be through direct competition for the DNA binding site or by altering the protein's affinity for DNA.
-
Disruption of Protein-Protein Interactions: RecQ helicases function within larger protein complexes. An inhibitor could disrupt these crucial interactions, thereby impairing the helicase's function in a specific DNA repair pathway.
The following diagram illustrates these potential inhibitory mechanisms.
Quantitative Data for Inhibitor Characterization
The characterization of a RecQ helicase inhibitor involves determining several key quantitative parameters. These are typically summarized in a table for comparative analysis.
| Parameter | Description | Typical Assay | Example Value |
| IC₅₀ (Half-maximal inhibitory concentration) | The concentration of inhibitor required to reduce the enzymatic activity by 50%. | Helicase Unwinding Assay, ATPase Assay | 0.5 µM |
| Kᵢ (Inhibition constant) | An indication of the potency of an inhibitor; the concentration required to produce half-maximum inhibition. | Enzyme Kinetics Assays | 0.2 µM |
| Kₑ (Dissociation constant) | A measure of the affinity between the inhibitor and the helicase. A lower Kₑ indicates a higher binding affinity. | Surface Plasmon Resonance (SPR) | 150 nM |
| kₒₙ (Association rate constant) | The rate at which the inhibitor binds to the helicase. | Surface Plasmon Resonance (SPR) | 1 x 10⁵ M⁻¹s⁻¹ |
| kₒff (Dissociation rate constant) | The rate at which the inhibitor dissociates from the helicase. | Surface Plasmon Resonance (SPR) | 1.5 x 10⁻² s⁻¹ |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize a RecQ helicase inhibitor.
This assay measures the ability of the helicase to unwind a duplex DNA substrate, and the inhibition of this activity by a compound. A common method uses a forked DNA substrate with a fluorescent reporter and a quencher on opposite strands.[11]
Materials:
-
Purified recombinant RecQ helicase
-
Fluorescently labeled DNA substrate (e.g., 5'-Cy3 labeled oligonucleotide annealed to a 3'-DABCYL labeled complementary strand with a 3' overhang for helicase loading)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA
-
ATP solution (10 mM)
-
This compound (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare the reaction mixture in the microplate wells by adding Assay Buffer, 1 mM ATP, and the DNA substrate to a final concentration of 10 nM.
-
Add varying concentrations of this compound (e.g., from 1 nM to 100 µM) to the wells. Include a DMSO-only control.
-
Initiate the reaction by adding the RecQ helicase to a final concentration of 5 nM.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the increase in fluorescence (excitation/emission wavelengths appropriate for the fluorophore, e.g., Cy3) over time (e.g., every 30 seconds for 30 minutes).
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
This assay measures the ATP hydrolysis activity of the helicase, which is coupled to its unwinding function. The Transcreener® ADP² Assay is a common method that detects the ADP produced.[12]
Materials:
-
Purified recombinant RecQ helicase
-
Single-stranded DNA (ssDNA) activator (e.g., poly(dT))
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT
-
ATP solution (100 µM)
-
This compound (in DMSO)
-
Transcreener® ADP² FP Assay Kit (including ADP Alexa633 Tracer and ADP² Antibody)
-
384-well black microplate
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
In the microplate, add Assay Buffer, ssDNA (10 ng/µL), and varying concentrations of this compound.
-
Add RecQ helicase to a final concentration of 10 nM.
-
Initiate the reaction by adding ATP to a final concentration of 10 µM.
-
Incubate the reaction at 37°C for 60 minutes.
-
Stop the reaction by adding the ADP² Antibody/Tracer detection mix as per the manufacturer's instructions.
-
Incubate at room temperature for 60 minutes.
-
Read the fluorescence polarization on a plate reader.
-
Convert the fluorescence polarization values to the amount of ADP produced using a standard curve.
-
Calculate the percent inhibition for each concentration of the inhibitor and determine the IC₅₀.
SPR is used to measure the direct binding of the inhibitor to the RecQ helicase and to determine the association (kₒₙ) and dissociation (kₒff) rates, and the dissociation constant (Kₑ).[13][14]
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified recombinant RecQ helicase
-
Running Buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.005% P20 surfactant
-
This compound in running buffer with a small percentage of DMSO
Procedure:
-
Immobilize the RecQ helicase onto the CM5 sensor chip using standard amine coupling chemistry.
-
Prepare a series of dilutions of this compound in the running buffer (e.g., from 10 nM to 10 µM).
-
Inject the different concentrations of the inhibitor over the sensor chip surface at a constant flow rate and record the binding response (association phase).
-
After the injection, flow the running buffer over the chip to monitor the dissociation of the inhibitor (dissociation phase).
-
After each cycle, regenerate the sensor surface with a suitable regeneration solution (e.g., a short pulse of low pH buffer).
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate kₒₙ, kₒff, and Kₑ.
Signaling Pathways and Experimental Workflows
Visualizing the broader context of RecQ helicase function and the workflow for inhibitor discovery is crucial for a comprehensive understanding.
References
- 1. portlandpress.com [portlandpress.com]
- 2. The RecQ DNA helicases in DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RecQ helicase - Wikipedia [en.wikipedia.org]
- 5. Mechanisms of RecQ helicases in pathways of DNA metabolism and maintenance of genomic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA helicase DNA unwinding and ATPase assays [profoldin.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Substrate-specific inhibition of RecQ helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Real-time fluorescence assays to monitor duplex unwinding and ATPase activities of helicase proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. MagHelix™ Surface Plasmon Resonance (SPR) - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 14. m.youtube.com [m.youtube.com]
An In-depth Technical Guide on the Target Specificity of RecQ Helicase-IN-1 (HRO761)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target specificity of RecQ helicase-IN-1, a potent and selective inhibitor of Werner syndrome (WRN) helicase. This document details the quantitative inhibitory profile of the compound, the experimental methodologies used for its characterization, and the key signaling pathways involved in its mechanism of action.
Introduction
This compound, also known as HRO761, has emerged as a promising therapeutic agent, particularly for cancers exhibiting microsatellite instability (MSI).[1][2][3] The RecQ family of DNA helicases, which includes WRN, Bloom syndrome (BLM), RECQ1, RECQ4, and RECQ5, are crucial for maintaining genomic stability through their roles in DNA replication, repair, and recombination.[4][5] HRO761 operates through a synthetic lethal mechanism in MSI cancer cells, which are deficient in mismatch repair (MMR) and consequently accumulate expansions of microsatellite repeats, such as TA-dinucleotides.[6][7] These expanded repeats can form secondary DNA structures that impede DNA replication. WRN helicase is essential for resolving these structures, and its inhibition by HRO761 leads to replication fork stalling, DNA damage, and ultimately, selective cell death in MSI cancer cells.[4][6]
HRO761 is an allosteric inhibitor that binds to a non-conserved site at the interface of the D1 and D2 helicase domains of WRN, locking the enzyme in an inactive conformation.[1][8] This mode of action contributes to its high selectivity for WRN over other RecQ helicases.[8]
Target Specificity and Potency
The inhibitory activity of this compound (HRO761) has been quantified against various RecQ family members, demonstrating a high degree of selectivity for WRN helicase. The following table summarizes the key quantitative data from biochemical and cellular assays.
| Target/Cell Line | Assay Type | IC50/GI50 | Reference |
| Biochemical Assays | |||
| WRN | ATPase Assay | 100 nM | [9][10] |
| BLM | ATPase Assay | >100 µM | [10] |
| RECQ1 | ATPase Assay | >100 µM | [10] |
| RECQ5 | ATPase Assay | >100 µM | [10] |
| Cellular Assays | |||
| SW48 (MSI-H Colorectal Cancer) | Proliferation Assay | 50 nM | [9] |
| DLD1 WRN-KO (Colorectal Cancer) | Proliferation Assay | >10 µM | [9] |
| SW480 (MSI Colorectal Cancer) | Proliferation Assay | 40 nM | [10] |
| CAL-33 (MSS Tongue Squamous Cell Carcinoma) | Proliferation Assay | >10 µM | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Biochemical Assays
1. WRN Helicase ATPase Activity Assay
This assay quantifies the ATP hydrolysis activity of the WRN helicase in the presence of a DNA substrate and varying concentrations of the inhibitor. The ADP-Glo™ Kinase Assay (Promega) is a commonly used platform for this purpose.
-
Principle: The assay measures the amount of ADP produced in the ATPase reaction. In the first step, the ATPase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP is converted into ATP, which is then used by a luciferase to generate a luminescent signal that is proportional to the initial ATPase activity.
-
Materials:
-
Purified recombinant human WRN, BLM, RECQ1, and RECQ5 helicase proteins.
-
Single-stranded DNA (ssDNA) oligonucleotide substrate (e.g., a 45-mer).[11]
-
This compound (HRO761) dissolved in DMSO.
-
ATP.
-
ADP-Glo™ Kinase Assay kit (Promega).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.1 mg/ml BSA).
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the assay buffer, ssDNA substrate, and the inhibitor dilutions.
-
Add the respective purified RecQ helicase protein to each well. For selectivity profiling, typical concentrations are 10 nM for RECQ1, 2 nM for BLM, and 0.5 nM for RECQ5.[8]
-
Initiate the reaction by adding a high concentration of ATP (e.g., 20-fold the Kₘ).
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the ADP produced following the ADP-Glo™ assay manufacturer's protocol.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.
-
Cellular Assays
1. Cell Proliferation (GI50) Assay
This assay determines the concentration of the inhibitor that causes a 50% reduction in cell growth.
-
Principle: Cells are seeded and treated with the inhibitor for several days. The relative number of viable cells is then quantified using a reagent like CellTiter-Glo® (Promega) which measures ATP levels as an indicator of cell viability.
-
Materials:
-
MSI-H (e.g., SW48, HCT116) and MSS (e.g., CAL-33) cancer cell lines.
-
This compound (HRO761).
-
Appropriate cell culture medium and supplements.
-
96-well plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
-
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate the plates for 4 to 14 days, depending on the cell line and assay type (e.g., 4 days for a standard proliferation assay, longer for clonogenic assays).[8]
-
At the end of the incubation period, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the percentage of cell growth inhibition against the inhibitor concentration.
-
2. DNA Damage Response (DDR) Assay (γH2AX Staining)
This assay assesses the induction of DNA double-strand breaks by visualizing the phosphorylation of histone H2AX (γH2AX), a marker of DNA damage.
-
Principle: Cells are treated with the inhibitor, fixed, and then stained with an antibody specific for γH2AX. The presence of γH2AX foci is detected by immunofluorescence microscopy.
-
Materials:
-
MSI-H and MSS cell lines.
-
This compound (HRO761).
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibody against γH2AX (phospho-Ser139).
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear counterstaining.
-
-
Procedure:
-
Grow cells on coverslips or in imaging-compatible plates.
-
Treat the cells with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary anti-γH2AX antibody, followed by the fluorescently labeled secondary antibody.
-
Mount the coverslips with a DAPI-containing mounting medium.
-
Visualize and quantify the γH2AX foci using a fluorescence microscope. An increase in the number and intensity of foci indicates DNA damage.[12]
-
Visualizations
Experimental Workflow for Target Specificity Determination
Caption: Workflow for assessing the target specificity of this compound.
Signaling Pathway of WRN Inhibition in MSI Cancer Cells
References
- 1. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 3. Discovery of HRO761, a novel, first-in-class clinical stage WRN inhibitor with potent anti-tumor activity in microsatellite instability high cancers - American Chemical Society [acs.digitellinc.com]
- 4. Targeting the Werner syndrome protein in microsatellite instability cancers: mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical Characterization of the WRN-1 RecQ Helicase of Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Werner Syndrome this compound | CAS 2869954-34-5 | Cayman Chemical | Biomol.com [biomol.com]
- 11. researchgate.net [researchgate.net]
- 12. WRN inhibition leads to its chromatin-associated degradation via the PIAS4-RNF4-p97/VCP axis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ML216: A Selective Inhibitor of Bloom Syndrome Helicase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ML216, a potent and selective small molecule inhibitor of Bloom syndrome (BLM) helicase, a member of the RecQ helicase family. This document details its chemical properties, synthesis, mechanism of action, and relevant experimental protocols, designed to support researchers in the fields of oncology, DNA repair, and drug discovery.
Chemical Structure and Properties
ML216, with the chemical name N-[4-fluoro-3-(trifluoromethyl)phenyl]-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-urea, is a cell-permeable pyridinyl-thiadiazolylurea compound.[1]
Chemical Structure:
Molecular Formula: C₁₅H₉F₄N₅OS[2]
Molecular Weight: 383.32 g/mol [3]
CAS Number: 1430213-30-1[2]
Synthesis of ML216
The synthesis of ML216 is a multi-step process. A general outline of a potential synthetic route is described below, based on the supplementary information from the probe report.[4]
Synthesis of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine
The synthesis starts with the formation of the thiadiazole ring. This can be achieved through the reaction of isonicotinoyl chloride with thiosemicarbazide, followed by cyclization.
Final Synthesis of ML216
The final step involves the reaction of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine with 1-fluoro-4-isocyanato-2-(trifluoromethyl)benzene.[4]
Reaction:
A mixture of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine and 1-fluoro-4-isocyanato-2-(trifluoromethyl)benzene is dissolved in a suitable solvent like dimethylformamide (DMF) and heated. Upon cooling and quenching with water, the product, ML216, precipitates and can be purified by filtration and washing.[4]
Quantitative Data
ML216 has been characterized through various biochemical and cellular assays to determine its potency and selectivity. The following table summarizes the key quantitative data.
| Parameter | Target | Value | Reference |
| IC₅₀ | BLM (full-length) | 2.98 µM | [5] |
| BLM (636-1298) | 0.97 µM | [5] | |
| WRN (full-length) | 5 µM | [5] | |
| WRN (500-946) | 12.6 µM | [6] | |
| RecQ1 | >50 µM | [6] | |
| RecQ5 | >50 µM | [6] | |
| E. coli UvrD | >50 µM | [4] | |
| Kᵢ | ssDNA-dependent ATPase activity of BLM | 1.76 µM | [5] |
| IC₅₀ | Inhibition of BLM DNA binding | 5.1 µM | [4] |
Mechanism of Action
ML216 functions as a selective inhibitor of the DNA unwinding activity of BLM helicase.[5] Its mechanism of action is primarily through the disruption of BLM's binding to DNA, rather than being a competitive inhibitor of ATP binding.[6][7] This leads to the inhibition of the helicase's ability to resolve DNA structures that arise during replication and repair, such as Holliday junctions and G-quadruplex DNA.[4][7] In a cellular context, the inhibition of BLM by ML216 leads to an increase in sister chromatid exchanges (SCEs), a hallmark of Bloom syndrome, and sensitizes BLM-proficient cells to DNA damaging agents like aphidicolin.[5][7]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize ML216.
BLM Helicase DNA Unwinding Assay (Fluorescence-Based)
This assay measures the ability of BLM helicase to unwind a forked DNA duplex substrate and the inhibitory effect of compounds like ML216.
Principle: A forked DNA duplex substrate is labeled with a fluorophore (e.g., TAMRA) on one strand and a quencher (e.g., BHQ-2) on the complementary strand. In the duplex form, the fluorescence is quenched. Upon unwinding by BLM helicase in the presence of ATP, the strands separate, leading to an increase in fluorescence.[4][8]
Materials:
-
Purified recombinant BLM helicase (full-length or truncated)
-
Forked DNA duplex substrate with fluorophore and quencher
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 0.01% Tween-20[4]
-
Poly(dI-dC)
-
ATP
-
ML216 or other test compounds
-
384-well black solid bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare the reaction buffer.
-
Dispense 3 µL of BLM helicase (e.g., 10 nM final concentration) in reaction buffer containing poly(dI-dC) (e.g., 2.5 µg/ml) into the wells of a 384-well plate.[4]
-
Add the test compound (e.g., ML216) at various concentrations and incubate for 15 minutes at room temperature.[4]
-
Initiate the reaction by adding 1 µL of a solution containing the forked duplex substrate (e.g., 200 nM final concentration) and ATP (e.g., 2 mM final concentration).[4]
-
Immediately measure the fluorescence intensity in a plate reader at appropriate excitation and emission wavelengths (e.g., 525 nm excitation and 598 nm emission for TAMRA).[4][8]
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) and measure the fluorescence again.[4]
-
The change in fluorescence intensity over time is used to determine the helicase activity and the IC₅₀ of the inhibitor.
BLM Helicase ATPase Assay
This assay measures the ssDNA-dependent ATP hydrolysis activity of BLM helicase.
Principle: The ATPase activity of BLM is stimulated by single-stranded DNA. The amount of ADP produced is measured, often using a coupled enzyme system or a commercially available ADP detection kit (e.g., Transcreener® ADP² Assay).[9][10]
Materials:
-
Purified recombinant BLM helicase
-
Single-stranded DNA (e.g., poly(dT))
-
Assay Buffer: Similar to the unwinding assay, but may vary depending on the detection method.
-
ATP
-
ML216 or other test compounds
-
ADP detection reagent (e.g., from a commercial kit)
-
Plate reader capable of detecting the signal from the ADP detection reagent (e.g., fluorescence polarization, luminescence).
Procedure:
-
Set up the reaction in a suitable microplate.
-
To each well, add the assay buffer, ssDNA, and the test compound.
-
Add BLM helicase to initiate the pre-incubation.
-
Start the reaction by adding ATP.
-
Incubate for a specific time at a controlled temperature (e.g., 30°C for 60 minutes).[10]
-
Stop the reaction and add the ADP detection reagent according to the manufacturer's instructions.
-
Measure the signal on a plate reader.
-
The amount of ADP produced is proportional to the ATPase activity, and the Ki of the inhibitor can be determined.
Signaling Pathways and Experimental Workflows
Role of BLM in Homologous Recombination
BLM helicase plays a critical role in the homologous recombination (HR) pathway of DNA double-strand break repair. It is involved in the dissolution of double Holliday junctions, a key intermediate in HR, thereby preventing crossover events and maintaining genomic stability. Inhibition of BLM by ML216 disrupts this process.
Caption: Role of BLM Helicase in Homologous Recombination and its Inhibition by ML216.
High-Throughput Screening Workflow for BLM Inhibitors
The discovery of ML216 was the result of a high-throughput screening (HTS) campaign. The following diagram illustrates a typical workflow for identifying small molecule inhibitors of BLM helicase.
Caption: High-Throughput Screening Workflow for the Discovery of BLM Helicase Inhibitors.
References
- 1. BLM Helicase Inhibitor, ML216 | 1430213-30-1 [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of ML216, a Small Molecule Inhibitor of Bloom (BLM) Helicase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ML216 | BLM helicase inhibitor | Probechem Biochemicals [probechem.com]
- 7. A new development in DNA repair modulation: Discovery of a BLM helicase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Detection of BLM Helicase ATPase Activity with the Transcreener® ADP² Kinase Assay [protocols.io]
- 10. researchgate.net [researchgate.net]
RecQ Helicase-IN-1: A Targeted Approach to Werner Syndrome Protein Inhibition in Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
RecQ helicase-IN-1, also known as HRO761, is a potent and highly selective allosteric inhibitor of the Werner syndrome (WRN) protein, a key member of the human RecQ helicase family. This technical guide provides a comprehensive overview of the activity, mechanism of action, and experimental validation of this compound. It details the quantitative inhibitory profile of the compound, outlines the experimental protocols for its characterization, and visualizes the pertinent biological pathways and drug discovery workflow. The selective inhibition of WRN by this compound presents a promising therapeutic strategy, particularly for cancers exhibiting microsatellite instability (MSI), by exploiting the principle of synthetic lethality.
Target Specificity and Potency of this compound
This compound demonstrates remarkable selectivity for the Werner syndrome (WRN) protein over other members of the human RecQ helicase family. This specificity is crucial for minimizing off-target effects and enhancing the therapeutic window.
Quantitative Inhibition Data
The inhibitory activity of this compound has been quantified using various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values highlight its potency and selectivity.
| RecQ Family Member | Assay Type | IC50 / GI50 | Reference |
| WRN | ATPase Activity Assay | 100 nM | [1] |
| BLM | Enzyme Activity Assay | >100 µM | |
| RECQL1 | Enzyme Activity Assay | >100 µM | |
| RECQL5 | Enzyme Activity Assay | >100 µM | |
| SW48 (MSI-H Colorectal Cancer Cells) | Cell Proliferation Assay | 40 nM (GI50) | [1] |
| CAL-33 (MSS Tongue Squamous Cell Carcinoma Cells) | Cell Proliferation Assay | >10 µM (GI50) |
Mechanism of Action
This compound functions as an allosteric inhibitor of the WRN protein.[1] It binds to a site distinct from the active site, inducing a conformational change that locks the helicase in an inactive state.[1] This inhibition of WRN's helicase function is central to its therapeutic effect, particularly in the context of microsatellite instability.
Signaling Pathway: Synthetic Lethality in MSI-H Cancers
Werner syndrome protein plays a critical role in the repair of DNA damage and the maintenance of genomic stability.[2][3] In cancers with high microsatellite instability (MSI-H), which are deficient in the mismatch repair (MMR) pathway, cells become heavily reliant on WRN for survival.[4][5][6] The inhibition of WRN by this compound in these cells leads to an accumulation of unresolved DNA secondary structures, resulting in stalled replication forks, catastrophic DNA damage, and ultimately, apoptosis.[6] This selective killing of MSI-H cancer cells while sparing healthy, microsatellite stable (MSS) cells is a classic example of synthetic lethality.[1][4][5]
Experimental Protocols
The characterization of this compound involves a series of robust biochemical and cellular assays. Detailed methodologies for these key experiments are provided below.
WRN Helicase ATPase Activity Assay (IC50 Determination)
This assay measures the ATP hydrolysis activity of the WRN helicase in the presence of a DNA substrate and varying concentrations of the inhibitor.
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during an enzymatic reaction. The amount of ADP is directly proportional to the enzyme's activity.
-
Materials:
-
Recombinant human WRN protein
-
Single-stranded DNA (ssDNA) substrate
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Assay buffer (e.g., 30 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl₂, 0.01% BSA, 1 mM DTT)
-
This compound (HRO761) serially diluted in DMSO
-
384-well assay plates
-
-
Procedure:
-
Prepare a reaction mixture containing the WRN enzyme and ATP in the assay buffer.
-
Add 50 nL of the serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the WRN/ATP mixture to each well and incubate for a defined period (e.g., 3 hours) to allow for inhibitor binding.
-
Initiate the reaction by adding 2.5 µL of the ssDNA substrate. Incubate at room temperature for 30 minutes.
-
Stop the reaction by adding 5 µL of the ADP-Glo™ Reagent. Incubate for 40 minutes to deplete the remaining ATP.
-
Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Cell Proliferation Assay (GI50 Determination)
This assay assesses the effect of this compound on the growth of cancer cell lines.
-
Principle: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies the amount of ATP present, an indicator of metabolically active cells.
-
Materials:
-
MSI-H and MSS cancer cell lines (e.g., SW48 and CAL-33)
-
Cell culture medium and supplements
-
This compound (HRO761) serially diluted in DMSO
-
96-well or 384-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
-
Procedure:
-
Seed the cells in multi-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or DMSO control.
-
Incubate the plates for a specified period (e.g., 4 days).
-
Equilibrate the plates to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Measure the luminescent signal using a plate reader.
-
Normalize the data to the DMSO-treated controls and plot the cell viability against the inhibitor concentration to determine the GI50 value.
-
Immunofluorescence Staining for γH2AX (DNA Damage Marker)
This assay visualizes the formation of γH2AX foci, a marker for DNA double-strand breaks.
-
Principle: Cells are fixed, permeabilized, and stained with a primary antibody specific for phosphorylated H2AX (γH2AX), followed by a fluorescently labeled secondary antibody. The resulting foci are visualized by fluorescence microscopy.
-
Materials:
-
Cancer cell lines grown on coverslips or in imaging plates
-
This compound (HRO761)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
-
-
Procedure:
-
Treat the cells with this compound or DMSO for the desired time.
-
Wash the cells with PBS and fix them.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding.
-
Incubate with the primary anti-γH2AX antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips or image the plates using a fluorescence microscope.
-
Quantify the number and intensity of γH2AX foci per nucleus.
-
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle.
-
Principle: Cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), and the DNA content is measured by flow cytometry. The intensity of the fluorescence is proportional to the amount of DNA.
-
Materials:
-
Cancer cell lines (e.g., HCT116)
-
This compound (HRO761)
-
Ethanol (for fixation)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat the cells with this compound or DMSO.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark.
-
Analyze the samples on a flow cytometer to measure the fluorescence intensity of the PI-stained cells.
-
Model the resulting histograms to determine the percentage of cells in G1, S, and G2/M phases.
-
Drug Discovery and Validation Workflow
The identification and characterization of this compound followed a structured drug discovery workflow, from initial screening to preclinical validation.
Conclusion
This compound (HRO761) is a potent and selective inhibitor of the Werner syndrome protein, a critical enzyme in DNA repair and genome maintenance. Its mechanism of action, based on the principle of synthetic lethality in MSI-H cancers, offers a targeted therapeutic strategy with a strong preclinical rationale. The detailed experimental protocols provided in this guide will facilitate further research and development in this promising area of oncology. The ongoing clinical evaluation of HRO761 will ultimately determine its utility in treating patients with MSI-H tumors.
References
- 1. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 2. oaepublish.com [oaepublish.com]
- 3. WRN gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Scholars@Duke publication: WRN helicase is a synthetic lethal target in microsatellite unstable cancers. [scholars.duke.edu]
- 5. WRN Helicase is a Synthetic Lethal Target in Microsatellite Unstable Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WRN Is a Promising Synthetic Lethal Target for Cancers with Microsatellite Instability (MSI). | Broad Institute [broadinstitute.org]
The Impact of RecQ Helicase-IN-1 on Cellular Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of RecQ helicase-IN-1, a potent and selective inhibitor of Werner syndrome (WRN) RecQ helicase. This document details the inhibitor's mechanism of action, its profound effects on cellular pathways—particularly in the context of microsatellite instability (MSI)—and provides a compilation of quantitative data and detailed experimental methodologies. Through the strategic use of data tables and visual diagrams, this guide aims to be an essential resource for researchers and professionals in the fields of oncology, DNA repair, and drug development.
Introduction to this compound (HRO761)
This compound, also known as HRO761, is a small molecule inhibitor that specifically targets the ATPase activity of the Werner syndrome (WRN) protein, a member of the RecQ family of DNA helicases.[1][2] WRN helicase is a crucial enzyme for maintaining genomic stability through its roles in DNA replication, repair, and recombination.[3] HRO761 has emerged as a promising therapeutic agent due to its synthetic lethal interaction with cancers exhibiting microsatellite instability (MSI), a hallmark of deficient DNA mismatch repair (dMMR).[4][5][6]
The inhibitor acts as a selective, allosteric inhibitor that binds at the interface of the D1 and D2 helicase domains of WRN, locking it in an inactive conformation.[1][4][5] This inhibition leads to the accumulation of DNA damage and subsequent cell death, specifically in MSI-high cancer cells, while largely sparing microsatellite stable (MSS) cells.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound (HRO761), providing a clear comparison of its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of HRO761
| Target | Assay Type | IC50 | Reference |
| WRN | ATPase Assay | 100 nM | [2][4] |
| BLM | ATPase Assay | >100 µM | |
| RECQ1 | ATPase Assay | >100 µM | |
| RECQ5 | ATPase Assay | >100 µM |
Table 2: Cellular Activity of HRO761 in Cancer Cell Lines
| Cell Line | MSI Status | Assay Type | GI50 | Reference |
| SW48 | High | Proliferation Assay (4 days) | 40 nM | [2][4] |
| SW48 | High | Clonogenic Assay (10-14 days) | 50 - 1,000 nM | [4] |
| DLD1 WRN-KO | N/A | Proliferation Assay | >10 µM | |
| SW620 | Stable | Clonogenic Assay (10-14 days) | No effect | [4] |
| HCT116 | High | Cell Viability Assay | Potent Inhibition | [4] |
| RKO | High | Cell Viability Assay | Potent Inhibition |
Table 3: In Vivo Antitumor Efficacy of HRO761 in Xenograft Models
| Model | Treatment | Outcome | Reference |
| SW48 Cell-Derived Xenograft | 20 mg/kg, oral | Tumor stasis | [2] |
| SW48 Cell-Derived Xenograft | Higher doses, oral | 75%-90% tumor regression | [2] |
| MSI CDX and PDX models | Oral administration | ~70% disease control rate | [2] |
Core Cellular Pathways Affected by this compound
Inhibition of WRN helicase by HRO761 instigates a cascade of cellular events, primarily centered around the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and apoptosis, particularly in MSI-high cancer cells.
DNA Damage Response (DDR)
Pharmacological inhibition of WRN with HRO761 recapitulates the effects of genetic WRN suppression, leading to the accumulation of DNA double-strand breaks (DSBs).[4][5] This is evidenced by the increased phosphorylation of key DDR proteins. In MSI-high cells treated with HRO761, there is a notable upregulation of DNA damage markers, including:
-
Phospho-ATM (S1981): A key kinase that responds to DSBs.[4][8]
-
Phospho-ATR (Y1989): A kinase activated by single-stranded DNA, often associated with stalled replication forks.[4][8]
-
Phospho-CHK2 (T68): A downstream effector of ATM that contributes to cell cycle arrest.[4][8]
Furthermore, HRO761 treatment leads to the proteasomal degradation of the WRN protein itself, but notably, this degradation is observed selectively in MSI cells and not in MSS cells.[4][5]
Cell Cycle Arrest
The accumulation of DNA damage triggers cell cycle checkpoints to halt proliferation and allow for repair. Treatment of MSI-high cancer cells with HRO761 leads to a significant G2/M phase cell cycle arrest.[7] This is a direct consequence of the activation of the ATM/ATR-CHK2 signaling cascade.
Apoptosis
If the DNA damage induced by HRO761 is irreparable, MSI-high cells undergo programmed cell death, or apoptosis. This selective killing of cancer cells is the basis of the synthetic lethal interaction. The induction of apoptosis is a downstream consequence of the sustained DNA damage signaling and cell cycle arrest.
Experimental Protocols
The following sections provide detailed, representative methodologies for key experiments cited in the study of this compound (HRO761).
Cell Viability and Proliferation Assays
-
Objective: To determine the effect of HRO761 on the growth and survival of cancer cell lines.
-
Methodology (CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Seeding: Seed cancer cells (e.g., SW48, SW620) in 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of HRO761 (e.g., ranging from 0.1 nM to 10 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 4 to 14 days), depending on the assay (proliferation vs. clonogenic).
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the DMSO-treated controls and plot the results to determine the GI50 (half-maximal growth inhibition) values.
-
Western Blotting for DNA Damage Markers
-
Objective: To detect the levels of total and phosphorylated DNA damage response proteins.
-
Methodology:
-
Cell Lysis: Treat MSI-high and MSS cells with HRO761 at various concentrations and time points. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against WRN, γH2AX, p-ATM, p-ATR, p-CHK2, and a loading control (e.g., actin or GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Cell Cycle Analysis
-
Objective: To determine the effect of HRO761 on cell cycle distribution.
-
Methodology:
-
Cell Treatment: Treat cells with HRO761 or DMSO for a specified time (e.g., 24 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing a DNA intercalating dye (e.g., propidium iodide or DAPI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the antitumor efficacy of HRO761 in a preclinical animal model.
-
Methodology:
-
Tumor Implantation: Subcutaneously inject MSI-high cancer cells (e.g., SW48) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer HRO761 orally at different doses (e.g., 20 mg/kg and higher) or a vehicle control, typically once daily.
-
Tumor Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: Continue the treatment for a defined period or until the tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers).
-
Conclusion
This compound (HRO761) is a highly selective and potent inhibitor of WRN helicase that demonstrates significant therapeutic potential in the treatment of MSI-high cancers. Its mechanism of action, centered on the induction of synthetic lethality through the exacerbation of DNA damage and subsequent cell cycle arrest and apoptosis, provides a clear rationale for its clinical development. The data and protocols presented in this guide offer a comprehensive resource for the scientific community to further investigate and build upon the understanding of this promising targeted therapy. The ongoing clinical trial (NCT05838768) will be crucial in translating these preclinical findings into tangible benefits for patients with MSI-high solid tumors.[4][5][9]
References
- 1. Discovery of HRO761, a novel, first-in-class clinical stage WRN inhibitor with potent anti-tumor activity in microsatellite instability high cancers - American Chemical Society [acs.digitellinc.com]
- 2. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 3. Werner syndrome helicase activity is essential in maintaining fragile site stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 5. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. novartis.com [novartis.com]
Cell Permeability of RecQ Helicase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cell permeability and intracellular activity of small molecule inhibitors targeting the RecQ family of helicases. While a specific compound designated "RecQ helicase-IN-1" is not prominently documented in publicly available scientific literature, this guide focuses on well-characterized, cell-permeable inhibitors of key human RecQ helicases: BLM, WRN, and RECQL5. Evidence of their ability to cross the cell membrane and engage with their intracellular targets is presented through a summary of key experimental findings and methodologies.
Introduction to RecQ Helicases and Their Inhibition
The RecQ helicase family, comprising five members in humans (RECQL1, BLM, WRN, RECQL4, and RECQL5), plays a crucial role in maintaining genomic stability through their involvement in DNA replication, repair, and recombination.[1][2] Dysregulation of these helicases is associated with several genetic disorders and cancer, making them attractive targets for therapeutic intervention.[3][4] The development of small molecule inhibitors that can effectively penetrate the cell membrane and modulate the activity of these intracellular enzymes is a key focus in current cancer research.[1][5]
Evidence of Cell Permeability in RecQ Helicase Inhibitors
The cell permeability of a compound is fundamentally demonstrated by its ability to elicit a biological response that is dependent on its interaction with an intracellular target. The following sections detail the evidence for the cell permeability of prominent inhibitors for BLM, WRN, and RECQL5 helicases.
BLM Helicase Inhibitor: ML216
ML216 is a potent and selective inhibitor of the Bloom's syndrome helicase (BLM). Its cell permeability has been demonstrated through various cellular assays.[6][7]
Quantitative Data for ML216
| Parameter | Value | Target | Cell Line(s) | Reference |
| IC50 (in vitro helicase assay) | ~2.78 µM (median) | BLM | Human Myeloma Cell Lines | [8] |
| Cellular Effect | Induces sister chromatid exchanges | BLM | PSNF5 (BLM-proficient) | [6] |
| Cellular Effect | Antiproliferative activity | BLM | Human Myeloma Cell Lines | [8] |
Experimental Protocol: Sister Chromatid Exchange (SCE) Assay
This assay is a definitive method to demonstrate the intracellular activity of a BLM inhibitor, as BLM deficiency is characterized by a high frequency of SCEs.
-
Cell Culture: Isogenic cell lines, one expressing BLM (e.g., PSNF5) and a BLM-deficient control (e.g., PSNG13), are cultured.
-
BrdU Labeling: Cells are incubated with 5-bromo-2'-deoxyuridine (BrdU) for two cell cycles. BrdU is a thymidine analog that incorporates into newly synthesized DNA.
-
Inhibitor Treatment: During the BrdU labeling period, cells are treated with varying concentrations of ML216 or a vehicle control (e.g., DMSO).
-
Metaphase Arrest: Cells are treated with a mitotic inhibitor (e.g., colcemid) to arrest them in metaphase.
-
Harvesting and Chromosome Spreading: Cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto microscope slides to spread the chromosomes.
-
Differential Staining: The slides are stained with a fluorescent dye (e.g., Hoechst 33258) and then with Giemsa stain. This differential staining allows for the visualization of sister chromatids that have undergone exchange.
-
Microscopy and Analysis: The number of SCEs per metaphase is counted under a microscope. A significant increase in SCEs in the BLM-proficient cells treated with the inhibitor, but not in the BLM-deficient cells, confirms the inhibitor's specific intracellular activity.[6]
Logical Workflow for Demonstrating ML216 Cell Permeability
Caption: Workflow of ML216 action.
WRN Helicase Inhibitors: NSC 19630 and NSC 617145
NSC 19630 and the structurally related NSC 617145 are small molecule inhibitors of the Werner syndrome helicase (WRN). Their ability to function within cells has been confirmed through proliferation and DNA damage assays.[9][10]
Quantitative Data for WRN Inhibitors
| Inhibitor | Parameter | Value | Target | Cell Line(s) | Reference |
| NSC 19630 | IC50 (in vitro helicase assay) | 20 µM | WRN | - | [5] |
| NSC 19630 | Cellular Effect | Induces apoptosis | WRN | HeLa | [9] |
| NSC 19630 | Cellular Effect | Elevates γ-H2AX foci | WRN | HeLa | [9] |
| NSC 617145 | Cellular Effect | Anti-proliferative | WRN | Various | [10] |
Experimental Protocol: Immunofluorescence for γ-H2AX Foci
This method is used to detect DNA double-strand breaks, a form of DNA damage that can be induced by the inhibition of helicases involved in DNA replication and repair.
-
Cell Culture and Treatment: Cells (e.g., HeLa) are grown on coverslips and treated with the WRN inhibitor (e.g., NSC 19630) or a vehicle control for a specified time.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and then permeabilized with a detergent (e.g., Triton X-100) to allow antibody access to intracellular proteins.
-
Blocking: Non-specific antibody binding is blocked using a solution containing serum (e.g., goat serum).
-
Primary Antibody Incubation: Cells are incubated with a primary antibody that specifically recognizes the phosphorylated form of histone H2AX (γ-H2AX), a marker for DNA double-strand breaks.
-
Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Mounting: The cell nuclei are stained with a DNA-intercalating dye (e.g., DAPI), and the coverslips are mounted on microscope slides.
-
Fluorescence Microscopy and Quantification: The slides are imaged using a fluorescence microscope. The number of distinct fluorescent foci (γ-H2AX foci) per nucleus is quantified. A significant increase in foci in inhibitor-treated cells indicates the induction of DNA damage due to the intracellular activity of the inhibitor.[9]
Signaling Pathway Implicated in WRN Inhibition
Caption: WRN inhibitor-induced DNA damage.
RECQL5 Helicase Inhibitor: RECQL5-IN-1 (Compound 4a)
RECQL5-IN-1 (also referred to as compound 4a) is a potent and orally effective inhibitor of RECQL5 helicase. Its cell permeability and in vivo efficacy have been demonstrated in breast cancer models.[11][12]
Quantitative Data for RECQL5-IN-1
| Parameter | Value | Target | Cell Line(s) | Reference | |---|---|---|---|---|---| | IC50 (in vitro helicase assay) | 46.3 nM | RECQL5 | - |[11] | | IC20 (Cell viability) | 8.4 µM | RECQL5 | MCF-7 |[11] | | IC20 (Cell viability) | 33.4 µM | RECQL5 | MCF10A (non-cancerous) |[11] | | In vivo effect | Antitumor activity | RECQL5 | MCF-7 xenograft |[11] |
Experimental Protocol: Cell Viability Assay (WST-1 Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cells (e.g., MCF-7 breast cancer cells) are seeded in a 96-well plate and allowed to adhere overnight.
-
Inhibitor Treatment: The cells are treated with a range of concentrations of RECQL5-IN-1 or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).[6]
-
WST-1 Reagent Addition: WST-1 reagent is added to each well. WST-1 is a tetrazolium salt that is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in viable cells.
-
Incubation: The plate is incubated for a period (e.g., 1-4 hours) to allow for the color change to develop. The intensity of the color is directly proportional to the number of viable cells.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. This allows for the determination of parameters such as the IC20 (the concentration that inhibits cell viability by 20%).[11]
Mechanism of Action of RECQL5-IN-1
Caption: RECQL5-IN-1 mechanism.
Conclusion
The body of evidence for small molecule inhibitors of the RecQ helicase family strongly supports their cell permeability. Compounds such as ML216, NSC 19630, and RECQL5-IN-1 have been shown to exert specific, dose-dependent effects on intracellular processes that are hallmarks of the inhibition of their respective targets. The use of well-defined cell-based assays, including the SCE assay, immunofluorescence for DNA damage markers, and cell viability assays, provides robust confirmation of their ability to traverse the cell membrane and engage with BLM, WRN, and RECQL5 within the cellular environment. These findings are critical for the continued development of RecQ helicase inhibitors as potential therapeutic agents.
References
- 1. Small-molecule inhibitors of the human RECQ1 and Bloom DNA helicases - Opher Gileadi [grantome.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting of RecQ Helicases as a Novel Therapeutic Strategy for Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of helicase activity by a small molecule impairs Werner syndrome helicase (WRN) function in the cellular response to DNA damage or replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small molecule inhibitor of the BLM helicase modulates chromosome stability in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small molecule inhibitor of the BLM helicase modulates chromosome stability in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The BLM helicase is a new therapeutic target in multiple myeloma involved in replication stress survival and drug resistance [frontiersin.org]
- 9. pnas.org [pnas.org]
- 10. Targeting an Achilles’ heel of cancer with a WRN helicase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Preclinical RecQ Helicase Inhibitors
Disclaimer: As of November 2025, there is no publicly available scientific literature detailing the pharmacokinetics or pharmacodynamics of a specific compound designated "RecQ helicase-IN-1." This guide therefore provides an in-depth overview of the core pharmacokinetic and pharmacodynamic principles of representative small molecule inhibitors targeting the RecQ helicase family, with a focus on Werner syndrome helicase (WRN) and Bloom syndrome helicase (BLM), which are currently the most actively investigated targets within this class. The information presented here is intended for researchers, scientists, and drug development professionals.
Introduction
The RecQ family of DNA helicases, comprising five members in humans (RECQL1, BLM, WRN, RECQL4, and RECQL5), are critical guardians of genomic stability.[1][2] These enzymes play pivotal roles in DNA replication, repair, and recombination.[2] Their dysfunction is linked to several genetic disorders characterized by premature aging and cancer predisposition. Notably, certain cancers exhibit a synthetic lethal dependency on specific RecQ helicases, making them attractive targets for therapeutic intervention. This has spurred the development of small molecule inhibitors aimed at exploiting these cancer-specific vulnerabilities. This technical guide synthesizes the available preclinical data on the pharmacokinetics (PK) and pharmacodynamics (PD) of these pioneering inhibitors.
Pharmacodynamics: Targeting the Achilles' Heel of Cancer Cells
The pharmacodynamics of RecQ helicase inhibitors are centered on inducing synthetic lethality. This occurs when the inhibition of a RecQ helicase in a cancer cell with a pre-existing genetic alteration (e.g., in a DNA repair pathway) leads to cell death, while normal cells remain unaffected.
Mechanism of Action
Small molecule inhibitors of RecQ helicases have been developed with various mechanisms of action, including:
-
Allosteric Inhibition: Some inhibitors bind to a site distinct from the active site, inducing a conformational change that locks the helicase in an inactive state. For example, the WRN inhibitor HRO761 binds at the interface of the D1 and D2 helicase domains.
-
ATP-Competitive Inhibition: These inhibitors compete with ATP for binding to the helicase's active site, thereby preventing the energy-dependent unwinding of DNA.
-
DNA Binding Competition: Certain inhibitors function by preventing the helicase from binding to its DNA substrate.
Cellular Effects and Biomarkers
The primary pharmacodynamic effect of RecQ helicase inhibition in susceptible cancer cells is the accumulation of DNA damage and subsequent cell death. Key cellular and molecular consequences include:
-
Induction of DNA Double-Strand Breaks (DSBs): Inhibition of WRN helicase in microsatellite unstable (MSI) cancer cells leads to the formation of DSBs, particularly at expanded TA-dinucleotide repeats.[3][4][5]
-
Activation of the DNA Damage Response (DDR): The accumulation of DNA damage triggers the DDR pathway, leading to the phosphorylation of key proteins such as ATM, Chk1, and Chk2, and the formation of γH2AX foci.
-
Cell Cycle Arrest and Apoptosis: The sustained DNA damage and DDR activation ultimately lead to cell cycle arrest and programmed cell death (apoptosis).
-
Increased Sister Chromatid Exchanges (SCEs): Inhibition of BLM helicase can induce a significant increase in the frequency of SCEs, a hallmark of Bloom's syndrome.[6][7]
A critical aspect of the pharmacodynamics of WRN inhibitors is their selective activity in cancer cells with high microsatellite instability (MSI-H).[8] This is due to the synthetic lethal relationship between WRN and deficient DNA mismatch repair (MMR), the underlying cause of MSI. Therefore, MSI status serves as a key predictive biomarker for the efficacy of WRN inhibitors.[3][4][5]
Quantitative Pharmacodynamic Data of Representative RecQ Helicase Inhibitors
The following tables summarize key in vitro pharmacodynamic data for several preclinical RecQ helicase inhibitors.
Table 1: In Vitro Potency of WRN Helicase Inhibitors
| Compound | Target | Assay Type | Cell Line(s) | IC50 / GI50 | Reference(s) |
| HRO761 | WRN | Clonogenic Assay | MSI Cancer Cells | 50–1,000 nM | [9] |
| NSC 19630 | WRN | Cell Proliferation | HeLa | Synergistic with PARP inhibitors | [1] |
Table 2: In Vitro Potency of BLM Helicase Inhibitors
| Compound | Target | Assay Type | Cell Line(s) | IC50 | Reference(s) |
| ML216 | BLM | DNA Unwinding Assay | - | 0.97 - 3.0 µM | [6] |
| AO/854 | BLM | DNA Unwinding Assay | - | < 10 µM | [10] |
Pharmacokinetics: From Bench to Preclinical Models
The pharmacokinetic properties of RecQ helicase inhibitors are being actively investigated to optimize their delivery to the tumor site and ensure sustained target engagement. While detailed clinical pharmacokinetic data is not yet available, preclinical studies provide initial insights.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Published data on the full ADME profile of most RecQ helicase inhibitors is limited. However, the development of orally bioavailable compounds is a key focus. For instance, HRO761 has been shown to be orally active in preclinical models.[9] The in vitro and in vivo ADME properties, including metabolic stability and potential for drug-drug interactions, are critical parameters that are typically evaluated during lead optimization.
In Vivo Efficacy and Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship
Preclinical in vivo studies using xenograft models have demonstrated the anti-tumor activity of RecQ helicase inhibitors.
-
GSK_WRN4: This WRN inhibitor has shown potent anti-tumor activity in MSI cancer models in vivo, accompanied by on-target pharmacodynamic modulation, indicating a clear link between drug exposure and biological effect.[3]
-
HRO761: Oral administration of HRO761 resulted in dose-dependent tumor growth inhibition in MSI cell- and patient-derived xenograft models.[9] This was associated with the induction of DNA damage markers in the tumor tissue, confirming the PK/PD relationship.[9]
-
GSK4418959 (IDE275): This oral WRN inhibitor demonstrated tumor regressions in MSI-H cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models.[11]
These studies highlight the potential for achieving therapeutic concentrations of RecQ helicase inhibitors in tumors, leading to the desired pharmacodynamic effects and anti-cancer efficacy.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of the pharmacokinetics and pharmacodynamics of RecQ helicase inhibitors. Below are outlines of key methodologies.
In Vitro Helicase Activity Assay
This assay directly measures the ability of a compound to inhibit the DNA unwinding activity of a purified RecQ helicase enzyme.
-
Substrate Preparation: A radiolabeled or fluorescently labeled DNA substrate that mimics a replication fork or other relevant DNA structure is prepared.
-
Enzyme Reaction: The purified RecQ helicase is incubated with the DNA substrate in the presence of ATP and varying concentrations of the test compound.
-
Product Separation: The reaction products (unwound single-stranded DNA) are separated from the double-stranded substrate, typically by native polyacrylamide gel electrophoresis (PAGE).
-
Quantification: The amount of unwound product is quantified using phosphorimaging or fluorescence detection. The IC50 value is then calculated.
Cellular Viability and Proliferation Assays
These assays determine the effect of the inhibitor on the growth and survival of cancer cells.
-
Cell Plating: Cancer cells (both sensitive, e.g., MSI-H, and resistant, e.g., MSS) are seeded in multi-well plates.
-
Compound Treatment: The cells are treated with a range of concentrations of the inhibitor for a specified period (e.g., 3-14 days).
-
Viability/Proliferation Measurement: Cell viability can be assessed using various methods, such as:
-
Clonogenic Assay: Measures the ability of single cells to form colonies.
-
MTS/MTT Assay: Measures mitochondrial metabolic activity.
-
CellTiter-Glo® Assay: Measures intracellular ATP levels.
-
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is determined.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy and tolerability of the inhibitor in a living organism.
-
Tumor Implantation: Human cancer cells (e.g., MSI-H colorectal cancer cells) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: The mice are treated with the inhibitor (e.g., orally or intraperitoneally) at various doses and schedules. A vehicle control group is also included.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised and analyzed for biomarkers of drug activity (e.g., γH2AX levels by immunohistochemistry or western blotting).
-
Toxicity Assessment: The general health and body weight of the mice are monitored throughout the study.
Visualizations
Signaling Pathway of WRN Inhibition in MSI-H Cancer Cells
Caption: Synthetic lethality of WRN inhibition in MSI-H cancer cells.
Experimental Workflow for Preclinical Evaluation of a RecQ Helicase Inhibitor
Caption: A generalized workflow for the preclinical assessment of RecQ helicase inhibitors.
Conclusion
The development of small molecule inhibitors targeting RecQ helicases represents a promising new frontier in precision oncology. The pharmacodynamic principle of synthetic lethality, particularly for WRN inhibitors in MSI-H cancers, provides a clear patient selection strategy. Preclinical studies have demonstrated that compounds with favorable pharmacokinetic properties can achieve sufficient tumor exposure to elicit the desired on-target pharmacodynamic effects, leading to significant anti-tumor efficacy. As these pioneering molecules advance through the drug development pipeline, a deeper understanding of their clinical pharmacokinetics and pharmacodynamics will be essential for their successful translation into effective cancer therapies. The experimental frameworks outlined in this guide provide a robust foundation for the continued investigation and optimization of this exciting new class of therapeutics.
References
- 1. Targeting of RecQ Helicases as a Novel Therapeutic Strategy for Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RECQL1 and WRN DNA repair helicases: potential therapeutic targets and proliferative markers against cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Novel WRN Helicase Inhibitors Selectively Target Microsatellite-Unstable Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A small molecule inhibitor of the BLM helicase modulates chromosome stability in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small molecule inhibitor of the BLM helicase modulates chromosome stability in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 10. Discovery of a Novel Bloom’s Syndrome Protein (BLM) Inhibitor Suppressing Growth and Metastasis of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
A Technical Guide to RecQ Helicase Inhibition in Cancer Therapy: A Profile of a Werner Syndrome (WRN) Helicase Inhibitor
Disclaimer: The specific compound "RecQ helicase-IN-1" requested in the topic is not identifiable in the current scientific literature. This guide will therefore focus on a well-characterized inhibitor of a RecQ family helicase, NSC 617145, which targets the Werner syndrome (WRN) helicase, to provide a representative and detailed technical overview for researchers, scientists, and drug development professionals.
Introduction to RecQ Helicases and Their Therapeutic Potential
The RecQ family of DNA helicases are crucial guardians of genomic stability, playing pivotal roles in DNA replication, repair, and recombination.[1][2][3] In humans, this family comprises five members: RECQ1, BLM, WRN, RECQL4, and RECQL5.[2][3] Defects in several of these helicases are linked to rare genetic disorders characterized by premature aging and a predisposition to cancer.[2] Many cancer cells exhibit an upregulation of RecQ helicases, which helps them to cope with the increased replicative stress and DNA damage associated with rapid proliferation. This dependency presents a therapeutic vulnerability, suggesting that inhibition of RecQ helicases could be an effective anticancer strategy, particularly in combination with DNA-damaging agents or in tumors with specific DNA repair deficiencies (a concept known as synthetic lethality).[4]
This whitepaper provides an in-depth technical guide on a small molecule inhibitor of the WRN helicase, NSC 617145, as a case study for the therapeutic targeting of this enzyme family.
NSC 617145: A Selective WRN Helicase Inhibitor
NSC 617145 is a small molecule identified as a selective and potent inhibitor of the Werner syndrome (WRN) helicase.[5] It is a structural analog of a previously identified WRN inhibitor, NSC 19630.[6][7]
Mechanism of Action
NSC 617145 directly inhibits the DNA unwinding (helicase) activity of the WRN protein.[5] This inhibition is selective for WRN over other human RecQ helicases such as BLM and RECQ1, as well as other DNA helicases.[5] By blocking the helicase function of WRN, NSC 617145 is thought to impede the resolution of DNA structures that arise during replication and repair, leading to an accumulation of DNA double-strand breaks (DSBs) and stalled replication forks.[5][8] This accumulation of DNA damage can trigger cell cycle arrest and, ultimately, apoptosis (programmed cell death), particularly in cancer cells that are highly reliant on WRN for survival.[5][9]
Quantitative Data
The following tables summarize the in vitro inhibitory activity and cellular effects of NSC 617145.
Table 1: In Vitro Helicase Inhibition Profile of NSC 617145
| Target Helicase | IC50 Value | Selectivity Notes |
| WRN | 230 nM | Highly selective for WRN.[5] |
| BLM | Not significantly inhibited | Demonstrates selectivity over BLM.[5] |
| FANCJ | Not significantly inhibited | Shows selectivity against other helicases.[5] |
| ChlR1 | Not significantly inhibited | |
| RecQ | Not significantly inhibited | |
| UvrD | Not significantly inhibited |
Table 2: Anti-proliferative Activity of NSC 617145 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (48h treatment) |
| PC3 | Prostate Cancer | 184.6 ± 36.3 nM[10] |
| K562 | Chronic Myeloid Leukemia | 20.3 ± 11.5 nM[10] |
| HeLa | Cervical Cancer | 237.0 ± 120.2 nM[10] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize RecQ helicase inhibitors like NSC 617145.
In Vitro Helicase Activity Assay (Radiolabeled Substrate Method)
This assay measures the ability of a helicase to unwind a double-stranded DNA substrate.
-
Substrate Preparation:
-
A forked duplex DNA substrate is created by annealing a radiolabeled (e.g., ³²P) oligonucleotide to a longer, unlabeled complementary strand, leaving a single-stranded tail for helicase loading.
-
The labeled oligonucleotide is typically end-labeled using T4 polynucleotide kinase and [γ-³²P]ATP.
-
The annealed substrate is purified to remove unincorporated nucleotides.
-
-
Helicase Reaction:
-
The reaction mixture is prepared in a buffer containing Tris-HCl, MgCl₂, DTT, and BSA.
-
The purified helicase enzyme (e.g., WRN) is added to the reaction mixture.
-
The inhibitor (e.g., NSC 617145) at various concentrations is pre-incubated with the enzyme.
-
The reaction is initiated by adding ATP and the radiolabeled DNA substrate.
-
The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).[11]
-
-
Analysis:
-
The reaction is stopped by adding a stop buffer containing EDTA, SDS, and a loading dye.
-
The products are resolved on a non-denaturing polyacrylamide gel.
-
The gel is dried and exposed to a phosphor screen or X-ray film.
-
The amount of unwound, single-stranded DNA is quantified using densitometry. The IC50 value is calculated as the concentration of inhibitor required to reduce helicase activity by 50%.
-
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Cell Plating:
-
Cancer cells are seeded in 96-well opaque plates at a predetermined density and allowed to adhere overnight.
-
-
Compound Treatment:
-
A serial dilution of the inhibitor (e.g., NSC 617145) is prepared.
-
The cells are treated with the inhibitor or a vehicle control (e.g., DMSO) and incubated for a specified duration (e.g., 48-72 hours).[10]
-
-
Assay Procedure:
-
The plate is equilibrated to room temperature.[12]
-
A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium is added to each well.[12][13]
-
The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.[12]
-
The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Luminescence is measured using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ATP and thus the number of viable cells.
-
The results are normalized to the vehicle-treated control cells, and dose-response curves are generated to determine the IC50 value for cell proliferation.
-
Drug Combination and Synergy Analysis
This workflow is used to assess whether the combination of a helicase inhibitor and another anti-cancer agent (e.g., a PARP inhibitor) has a synergistic effect.
-
Experimental Design:
-
A dose-response matrix is designed where cells are treated with varying concentrations of both Drug A (e.g., NSC 617145) and Drug B (e.g., a PARP inhibitor) alone and in combination.
-
-
Assay Performance:
-
Cells are plated and treated with the drug combinations as designed in the matrix.
-
After the incubation period, cell viability is measured using an assay like CellTiter-Glo®.
-
-
Synergy Analysis:
-
The viability data is analyzed using synergy models such as the Bliss independence or Loewe additivity models.
-
Synergy scores are calculated to quantify the degree of interaction between the two drugs. A positive score typically indicates synergy, a score around zero indicates an additive effect, and a negative score indicates antagonism.
-
Visualizations: Pathways and Workflows
Caption: Proposed mechanism of action for NSC 617145.
References
- 1. manuals.plus [manuals.plus]
- 2. mskcc.org [mskcc.org]
- 3. WRN-targeted therapy using inhibitors NSC 19630 and NSC 617145 induce apoptosis in HTLV-1-transformed adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting an Achilles’ heel of cancer with a WRN helicase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of helicase activity by a small molecule impairs Werner syndrome helicase (WRN) function in the cellular response to DNA damage or replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WRN-targeted therapy using inhibitors NSC 19630 and NSC 617145 induce apoptosis in HTLV-1-transformed adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. Helicase Assays [bio-protocol.org]
- 12. ch.promega.com [ch.promega.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
The Role of RecQ Helicase Inhibitors in Synthetic Lethality: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The targeting of DNA damage response (DDR) pathways has emerged as a powerful strategy in oncology. Synthetic lethality, a concept where the co-occurrence of two genetic events leads to cell death while a single event is tolerated, provides a framework for selectively eliminating cancer cells with specific genetic alterations. RecQ helicases, a family of enzymes crucial for maintaining genomic stability, have become promising targets for inducing synthetic lethality, particularly in cancers with deficiencies in other DNA repair pathways. This technical guide provides an in-depth overview of the role of RecQ helicase inhibitors in synthetic lethality, with a primary focus on the well-characterized Werner syndrome (WRN) helicase and its inhibitors, alongside a discussion of inhibitors targeting other RecQ family members including BLM, RECQL1, RECQL4, and RECQL5.
Introduction to RecQ Helicases and Synthetic Lethality
RecQ helicases are a conserved family of DNA helicases that play critical roles in various aspects of DNA metabolism, including replication, repair, and recombination. In humans, there are five members: RECQL1, BLM, WRN, RECQL4, and RECQL5. These enzymes act as "caretakers of the genome" by resolving complex DNA structures that can arise during DNA replication and repair, thereby preventing genomic instability.
Synthetic lethality provides a therapeutic window to target cancer cells that have lost a specific tumor suppressor gene or DNA repair pathway. For instance, the clinical success of PARP inhibitors in cancers with BRCA1/2 mutations has validated this approach. The principle is that while normal cells have redundant pathways to repair DNA damage, cancer cells with a specific DNA repair defect become reliant on a single compensatory pathway. Inhibiting a key component of this compensatory pathway leads to catastrophic DNA damage and selective cancer cell death.
RecQ helicases have been identified as attractive synthetic lethal targets. Cancer cells with certain DNA repair deficiencies, such as mismatch repair (MMR) deficiency leading to microsatellite instability (MSI), exhibit a strong dependence on specific RecQ helicases for their survival.
WRN Helicase: A Prime Synthetic Lethal Target in MSI Cancers
The Werner syndrome (WRN) helicase has been robustly identified as a synthetic lethal target in cancers exhibiting high microsatellite instability (MSI-H).[1][2] MSI arises from a deficient mismatch repair (MMR) system, leading to the accumulation of mutations, particularly in repetitive DNA sequences like microsatellites.
Mechanism of Synthetic Lethality
In MSI-H cancer cells, there is a characteristic expansion of TA-dinucleotide repeats. These expanded repeats have a propensity to form secondary DNA structures that can stall DNA replication forks. The WRN helicase is essential for resolving these structures, allowing replication to proceed and preventing the accumulation of lethal DNA double-strand breaks.[3][4]
When WRN helicase activity is inhibited in MSI-H cells, these replication forks collapse, leading to widespread DNA damage, cell cycle arrest, and ultimately apoptosis.[2][5] In contrast, microsatellite stable (MSS) cells, which have a functional MMR system and do not accumulate these expanded TA-repeats, are not dependent on WRN helicase for survival and are therefore largely unaffected by its inhibition.[6] This selective killing of MSI-H cancer cells forms the basis of the synthetic lethal interaction. The induction of apoptosis in this context can be mediated by the p53 pathway, with WRN depletion leading to p53 accumulation and the induction of pro-apoptotic targets like PUMA.[7]
WRN Helicase Inhibitor: HRO761 (RecQ helicase-IN-1)
HRO761, also referred to as Werner syndrome this compound, is a clinical-stage, potent, and selective allosteric inhibitor of WRN helicase.[8][9] It binds at the interface of the D1 and D2 helicase domains, locking the enzyme in an inactive conformation.[9]
Pharmacological inhibition of WRN with HRO761 phenocopies the effects of genetic suppression of WRN in MSI-H cells, leading to DNA damage and inhibition of tumor cell growth in a p53-independent manner.[8][9] Furthermore, HRO761 has been shown to induce the degradation of the WRN protein specifically in MSI cells, but not in MSS cells.[9]
Oral administration of HRO761 has demonstrated dose-dependent tumor growth inhibition in MSI-H cell-derived and patient-derived xenograft models.[6][9] A clinical trial (NCT05838768) is currently underway to evaluate the safety and preliminary anti-tumor activity of HRO761 in patients with MSI-H solid tumors.[8]
Table 1: Quantitative Data for WRN Helicase Inhibitor HRO761
| Parameter | Cell Line | Value | Reference(s) |
| Biochemical IC50 (ATPase assay) | - | 100 nM | [6] |
| GI50 (4-day proliferation) | SW48 (MSI-H) | 40 nM | [6] |
| GI50 (10-14 day clonogenic) | SW48 (MSI-H) | 50 nM | [10] |
| GI50 (10-14 day clonogenic) | DLD1 WRN-KO (MSS) | >10 µM | [10] |
| In Vivo Efficacy (CDX model) | SW48 (MSI-H) | Tumor stasis at 20 mg/kg | [6] |
| In Vivo Efficacy (CDX model) | SW48 (MSI-H) | 75-90% tumor regression at higher doses | [6] |
| In Vivo Disease Control Rate (CDX & PDX models) | MSI-H models | ~70% | [6] |
Other RecQ Helicases as Synthetic Lethal Targets
While WRN is currently the most prominent example, other members of the RecQ helicase family are also being explored as potential targets for synthetic lethal therapies.
BLM Helicase
The Bloom's syndrome (BLM) helicase is involved in homologous recombination and the maintenance of genome stability. The small molecule inhibitor ML216 has been identified as an inhibitor of BLM helicase activity.[9][11] ML216 has been shown to inhibit cancer cell proliferation and potentiate the cytotoxicity of other DNA damaging agents in a BLM-dependent manner.[12]
Table 2: Quantitative Data for BLM Helicase Inhibitor ML216
| Parameter | Target | Value | Reference(s) |
| IC50 (DNA unwinding) | BLM (full-length) | 2.98 µM | [1] |
| IC50 (DNA unwinding) | BLM (636-1298) | 0.97 µM | [1] |
| Ki (ssDNA-dependent ATPase) | BLM | 1.76 µM | [1] |
| IC50 (Cell proliferation) | PC3 (prostate cancer) | 55.56 µM | [3] |
| IC50 (Cell proliferation) | LNCaP (prostate cancer) | 58.94 µM | [3] |
| IC50 (Cell proliferation) | 22RV1 (prostate cancer) | 51.18 µM | [3] |
| Selectivity (IC50) | RECQL1 | ~50 µM | [9] |
| Selectivity (IC50) | RECQL5 | >50 µM | [9] |
| Selectivity (IC50) | WRN (full-length) | 5 µM | [1] |
RECQL1 Helicase
RECQL1 has been shown to interact with PARP1, and its depletion sensitizes ovarian cancer cells to PARP inhibitors, suggesting a synthetic lethal relationship.[12] This interaction is particularly relevant at stalled replication forks, where PARP1 activity inhibits RECQL1-mediated fork restart.[12]
RECQL4 Helicase
RECQL4 is overexpressed in several cancers, and its depletion has been shown to increase sensitivity to cisplatin and the PARP inhibitor olaparib in ovarian cancer cells.[13][14] In glioma cells, RECQL4 depletion also increased sensitivity to chemotherapeutics.[15]
RECQL5 Helicase
RECQL5 plays a role in suppressing aberrant recombination. A pharmacological inhibitor of RECQL5 has been shown to sensitize homologous recombination-proficient breast cancers to PARP inhibitors. This combination therapy leads to the abolition of functional homologous recombination and an uncontrolled activation of the non-homologous end joining (NHEJ) pathway, resulting in synthetic lethality. Depletion of RECQL5 has also been shown to enhance the sensitivity of certain cancer cells to chemotherapeutic agents that induce replication stress.[16]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of RecQ helicase inhibitors and synthetic lethality.
Cell Viability Assays
This assay determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells.[1]
Protocol:
-
Plate cells in an opaque-walled multiwell plate (e.g., 96-well or 384-well) and treat with the test compound for the desired duration.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent by reconstituting the lyophilized substrate with the provided buffer.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader. The signal is proportional to the number of viable cells.
This assay assesses the ability of a single cell to undergo unlimited division and form a colony.[17]
Protocol:
-
Seed cells at a low density in multiwell plates.
-
Treat the cells with the inhibitor at various concentrations.
-
Incubate the plates for 1-3 weeks to allow for colony formation.
-
Fix the colonies with a solution such as 6% glutaraldehyde.
-
Stain the colonies with 0.5% crystal violet.
-
Count the number of colonies (typically defined as containing at least 50 cells). The surviving fraction is calculated based on the number of colonies in treated versus untreated wells.
Helicase Activity Assays
This assay measures the ATPase activity of the helicase by quantifying the amount of ADP produced during the ATP hydrolysis-dependent DNA unwinding reaction.
Protocol:
-
In a multiwell plate, add the helicase enzyme in a reaction buffer.
-
Add the test inhibitor at various concentrations and incubate.
-
Initiate the reaction by adding the DNA substrate and ATP. Incubate for a defined period (e.g., 60 minutes at 30°C).
-
Stop the reaction and add the ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase-luciferin reaction.
-
Measure the resulting luminescence, which is proportional to the amount of ADP generated and thus the helicase activity.
This assay directly measures the separation of a double-stranded DNA substrate. The substrate is typically labeled with a fluorophore on one strand and a quencher on the complementary strand. Unwinding of the duplex separates the fluorophore and quencher, leading to an increase in fluorescence.
Protocol:
-
Prepare a reaction mix containing the helicase enzyme, reaction buffer, and the fluorophore-quencher labeled DNA substrate.
-
Add the test inhibitor at various concentrations.
-
Initiate the unwinding reaction by adding ATP.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the helicase unwinding activity.
DNA Damage Assays
Phosphorylation of histone H2AX at serine 139 (γH2AX) is an early marker of DNA double-strand breaks.
Protocol:
-
Grow cells on coverslips and treat with the inhibitor.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent solution (e.g., 0.3% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against γH2AX.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize and quantify the γH2AX foci using fluorescence microscopy. The number of foci per nucleus corresponds to the extent of DNA double-strand breaks.[12]
In Vivo Efficacy Studies
Xenograft models are used to evaluate the anti-tumor efficacy of inhibitors in a living organism.
Protocol:
-
Implant human cancer cells (e.g., MSI-H and MSS cell lines) subcutaneously into immunocompromised mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the inhibitor (e.g., orally or via intraperitoneal injection) at various doses and schedules.
-
Measure tumor volume and mouse body weight regularly.
-
At the end of the study, tumors can be excised for pharmacodynamic biomarker analysis (e.g., γH2AX staining).
Mapping DNA Breaks
TrAEL-seq is a method for the genome-wide mapping of DNA 3' ends, which can be used to identify the sites of DNA breaks and replication fork stalling.[18][19]
Protocol Overview:
-
Embed cells in agarose to protect genomic DNA.
-
Use terminal deoxynucleotidyl transferase (TdT) to add a short poly(A) tail to the 3' ends of single-stranded DNA.
-
Ligate a biotinylated adaptor (TrAEL adaptor 1) to the poly(A) tail.
-
Fragment the genomic DNA and capture the biotinylated fragments on streptavidin beads.
-
Ligate a second adaptor (TrAEL adaptor 2) to the other end of the DNA fragments.
-
Elute the fragments and perform PCR amplification using primers specific to the two adaptors.
-
Sequence the resulting library. The reads will map to the regions of the genome with exposed 3' ends, indicating sites of DNA breaks or stalled replication forks.
Conclusion and Future Directions
The synthetic lethal approach of targeting RecQ helicases in cancers with specific DNA repair deficiencies represents a promising avenue for the development of novel cancer therapeutics. The WRN helicase inhibitor HRO761 has demonstrated compelling preclinical efficacy in MSI-H cancer models and is now in clinical development, providing strong validation for this strategy. Furthermore, inhibitors of other RecQ helicases, such as BLM, RECQL1, RECQL4, and RECQL5, are emerging as potential therapeutic agents, often in combination with other DDR inhibitors like PARP inhibitors.
Future research will likely focus on:
-
The development of more potent and selective inhibitors for all RecQ helicase family members.
-
The identification of biomarkers to predict which patients are most likely to respond to these therapies.
-
The exploration of combination strategies to overcome potential resistance mechanisms.
-
A deeper understanding of the specific roles of each RecQ helicase in different cellular contexts to uncover new synthetic lethal interactions.
This technical guide provides a comprehensive overview of the current state of research into the role of RecQ helicase inhibitors in synthetic lethality. The data and protocols presented herein should serve as a valuable resource for researchers and drug development professionals working in this exciting field of oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pathway-driven analysis of synthetic lethal interactions in cancer using perturbation screens | Life Science Alliance [life-science-alliance.org]
- 3. mdpi.com [mdpi.com]
- 4. Streamlined Quantification of p-γ-H2AX Foci for DNA Damage Analysis in Melanoma and Melanocyte Co-cultures Exposed to FLASH Irradiation Using Automated Image Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Discovery of ML216, a Small Molecule Inhibitor of Bloom (BLM) Helicase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | RecQ Helicase Somatic Alterations in Cancer [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Aberrantly Expressed RECQL4 Helicase Supports Proliferation and Drug Resistance of Human Glioma Cells and Glioma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthetic Lethal Interactions of RECQ Helicases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Genome-wide analysis of DNA replication and DNA double-strand breaks using TrAEL-seq | PLOS Biology [journals.plos.org]
- 18. researchgate.net [researchgate.net]
- 19. Genome-wide analysis of DNA replication and DNA double-strand breaks using TrAEL-seq - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Helicase Assay for RecQ Helicase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
RecQ helicases are a conserved family of enzymes crucial for maintaining genomic stability through their roles in DNA replication, recombination, and repair.[1][2][3][4][5] Mutations in human RecQ helicase genes, such as WRN and BLM, are associated with genetic disorders characterized by cancer predisposition and premature aging.[3][5] The essential functions of these helicases in cellular proliferation and DNA repair pathways also make them attractive targets for cancer therapeutics.[4][5]
RecQ Helicase-IN-1, also identified as HRO761, is a potent inhibitor of the Werner syndrome RecQ helicase (WRN).[6] This document provides a detailed protocol for an in vitro helicase assay to characterize the inhibitory activity of this compound and similar compounds. The assay measures the unwinding of a DNA duplex substrate by the helicase, a process that is inhibited in the presence of the compound.
Principle of the Assay
The in vitro helicase assay is designed to measure the DNA unwinding activity of a RecQ helicase.[7] The assay utilizes a DNA substrate that mimics a replication fork, a preferred substrate for many RecQ helicases.[1][2][8] This substrate is typically a partial duplex DNA molecule with a single-stranded overhang for helicase loading. The unwinding of the duplex region by the helicase is detected, often through the separation of a labeled oligonucleotide from a quencher-labeled strand, resulting in a measurable signal (e.g., fluorescence).[9][10] Alternatively, radiolabeled substrates can be used, and the unwound single-stranded product is separated from the duplex substrate by polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography.[11] The inhibitory effect of a compound like this compound is quantified by measuring the reduction in helicase activity at various inhibitor concentrations.
Data Presentation
Table 1: Inhibitory Activity of this compound (HRO761) against WRN Helicase
| Compound | Target | Assay Type | IC50 | Reference |
| This compound (HRO761) | WRN | ATPase Assay | 100 nM | [6] |
Note: The IC50 value provided is for the ATPase activity of WRN, which is coupled to its helicase function. The helicase unwinding assay described below is designed to directly measure the inhibition of DNA unwinding.
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified human Werner syndrome RecQ helicase (WRN)
-
Inhibitor: this compound (HRO761), dissolved in DMSO to create a stock solution (e.g., 10 mM)[6]
-
DNA Substrate: A forked duplex DNA substrate. This can be prepared by annealing two complementary oligonucleotides, one of which is labeled (e.g., with a fluorophore like 6-FAM or a radioisotope like ³²P) and the other with a corresponding quencher or is unlabeled.
-
10x Helicase Assay Buffer: The exact composition may need optimization, but a typical buffer includes:
-
200 mM Tris-HCl (pH 7.5)
-
500 mM NaCl
-
20 mM MgCl₂
-
10 mM DTT
-
1 mg/mL Bovine Serum Albumin (BSA)
-
-
ATP Solution: 100 mM ATP in nuclease-free water
-
Stop Buffer:
-
For fluorescent assays: 50 mM EDTA
-
For radioactive assays: 0.5% SDS, 50 mM EDTA, 25% glycerol, 0.05% bromophenol blue, 0.05% xylene cyanol
-
-
Nuclease-free water
-
96-well or 384-well plates (for fluorescent assays) or microcentrifuge tubes (for radioactive assays)
-
Instrumentation: Fluorescence plate reader or equipment for gel electrophoresis and autoradiography
Experimental Workflow Diagram
Caption: Workflow for the in vitro helicase assay to determine inhibitor potency.
Detailed Protocol
1. Preparation of DNA Substrate:
-
Synthesize or purchase the required oligonucleotides. For a forked substrate, one oligonucleotide will be longer than the other to create a 3' or 5' single-stranded tail, which is a preferred substrate for RecQ helicases.[1][8]
-
For fluorescent detection, one strand should have a fluorophore (e.g., 6-FAM) and the other a quencher (e.g., BHQ-1) positioned such that the fluorescence is quenched in the duplex form.[10]
-
For radioactive detection, label the 5' end of one oligonucleotide with ³²P-ATP using T4 polynucleotide kinase.
-
To anneal the substrate, mix the labeled and unlabeled oligonucleotides in a 1:1.2 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA).
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature.
-
Purify the annealed substrate using native polyacrylamide gel electrophoresis to separate the duplex from single-stranded oligonucleotides.[8]
2. Helicase Assay Reaction:
-
Prepare serial dilutions of this compound in DMSO. Then, dilute these into the 1x helicase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all reactions and does not exceed 1-2%.
-
In a 96-well plate or microcentrifuge tube, prepare the reaction mixture (final volume of 20 µL is typical) in the following order:
-
Nuclease-free water to final volume
-
2 µL of 10x Helicase Assay Buffer
-
Diluted WRN helicase (the optimal concentration should be determined empirically, but a starting point could be in the low nanomolar range)
-
Diluted this compound or DMSO (for control)
-
-
Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the DNA substrate (e.g., to a final concentration of 5-10 nM) and ATP (e.g., to a final concentration of 2-5 mM).
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes). The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.
3. Reaction Termination and Detection:
-
For Fluorescent Assay:
-
Stop the reaction by adding 5 µL of stop buffer (50 mM EDTA).
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore. The increase in fluorescence corresponds to the amount of unwound substrate.
-
-
For Radioactive Assay:
-
Stop the reaction by adding 5 µL of stop buffer.
-
Load the samples onto a non-denaturing polyacrylamide gel (e.g., 12%).[11]
-
Run the gel to separate the double-stranded substrate from the single-stranded product.
-
Dry the gel and expose it to a phosphor screen or X-ray film for autoradiography.
-
Quantify the bands corresponding to the substrate and product using densitometry.
-
4. Data Analysis:
-
Calculate the percentage of unwound DNA for each reaction.
-
Plot the percentage of helicase activity (relative to the DMSO control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Signaling Pathway Diagram
While a traditional signaling pathway is not directly applicable to an in vitro biochemical assay, the following diagram illustrates the mechanism of action of the helicase and its inhibition.
Caption: Inhibition of WRN helicase activity by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. RecQ helicases: multiple structures for multiple functions? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of RecQ helicases in pathways of DNA metabolism and maintenance of genomic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | RECQL1 and WRN DNA repair helicases: potential therapeutic targets and proliferative markers against cancers [frontiersin.org]
- 6. HRO761 | Werner syndrome this compound | WRN Inhibitor | TargetMol [targetmol.com]
- 7. In vitro assays for studying helicase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mskcc.org [mskcc.org]
- 10. DNA helicase DNA unwinding and ATPase assays [profoldin.com]
- 11. Helicase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RecQ Helicase-IN-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The RecQ family of DNA helicases are crucial enzymes responsible for maintaining genomic stability through their roles in DNA replication, repair, and recombination.[1][2] This family in humans consists of five members: RECQL1, BLM, WRN, RECQL4, and RECQL5.[1] Deficiencies in certain RecQ helicases, such as WRN, are associated with genetic disorders characterized by premature aging and a predisposition to cancer.[3] Notably, Werner syndrome (WRN) helicase is a key player in resolving complex DNA structures that can arise during replication, and its absence can lead to genomic instability.[4]
Recent research has identified WRN helicase as a promising therapeutic target in specific cancer types, particularly those with microsatellite instability (MSI).[5] MSI cancers, which are deficient in mismatch repair (dMMR), exhibit a synthetic lethal relationship with the inhibition of WRN.[4][6] This means that while the loss of either MMR function or WRN function alone is tolerated by cells, the simultaneous loss of both is lethal, leading to selective killing of cancer cells.[6]
RecQ helicase-IN-1, also known as HRO761, is a potent and selective small molecule inhibitor of the Werner syndrome RecQ DNA helicase (WRN).[7] This inhibitor targets the helicase activity of WRN, leading to an accumulation of DNA double-strand breaks and subsequent apoptosis, particularly in MSI-high (MSI-H) cancer cells.[8][7] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its therapeutic potential and mechanism of action.
Mechanism of Action
This compound acts by inhibiting the ATP-dependent DNA unwinding activity of the WRN helicase.[7] In MSI-H cancer cells, the deficiency in the mismatch repair pathway leads to an accumulation of mutations, particularly in repetitive DNA sequences known as microsatellites.[5] This creates a dependency on WRN helicase to resolve replication stress and maintain genomic integrity. By inhibiting WRN, this compound exacerbates the genomic instability in MSI-H cells, leading to replication fork collapse, accumulation of DNA damage, and ultimately, cell death through apoptosis.[4][7] This selective action makes it a promising candidate for targeted cancer therapy.
Quantitative Data Summary
The following table summarizes the reported potency of this compound (HRO761) in biochemical and cellular assays.
| Compound Name | Target | Assay Type | IC50 | Cell Line | GI50 | Reference |
| This compound (HRO761) | WRN ATPase | Biochemical | 100 nM | SW48 (MSI-H) | 50 nM | [7] |
| This compound (HRO761) | WRN Helicase | Cellular | - | DLD1 WRN-KO | >10 µM | [7] |
Experimental Protocols
Herein are detailed protocols for fundamental cell-based assays to evaluate the efficacy and mechanism of action of this compound.
Protocol 1: Cell Viability Assay (MTS/MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MSI-H lines like HCT-116, SW48; MSS lines like HT-29, U2OS for comparison)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (HRO761)
-
DMSO (for inhibitor stock solution)
-
96-well cell culture plates
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.
-
Incubate the plate for 72-96 hours at 37°C, 5% CO2.
-
-
MTS/MTT Assay:
-
Add 20 µL of MTS/MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT after solubilization) using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log concentration of the inhibitor and calculate the GI50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blotting for DNA Damage and Apoptosis Markers
This protocol is used to assess the induction of DNA damage (γH2AX) and apoptosis (cleaved PARP, cleaved Caspase-3) following treatment with this compound.
Materials:
-
Cancer cell lines cultured in 6-well plates
-
This compound
-
DMSO
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP, anti-cleaved Caspase-3, anti-WRN, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 100 nM, 1 µM, 10 µM) and a vehicle control for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.[9]
-
Scrape the cells and collect the lysate.[10]
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[10]
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.[9]
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities relative to the loading control.
-
Protocol 3: Immunofluorescence for DNA Damage Foci (γH2AX)
This protocol allows for the visualization of DNA double-strand breaks by staining for γH2AX foci.
Materials:
-
Cancer cell lines grown on coverslips in 24-well plates
-
This compound
-
DMSO
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-γH2AX)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on sterile coverslips in 24-well plates.
-
Allow cells to adhere for 24 hours.
-
Treat cells with this compound (e.g., 1 µM, 10 µM) and a vehicle control for 24 hours.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes at room temperature.[11]
-
Wash three times with PBS.
-
-
Blocking and Staining:
-
Block the cells with blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope.
-
-
Analysis:
-
Quantify the number and intensity of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).
-
Visualizations
Caption: WRN Helicase Inhibition in MSI-H Cancer Cells.
Caption: Experimental Workflow for this compound.
Caption: Mechanism of this compound Action.
References
- 1. Frontiers | RECQL1 and WRN DNA repair helicases: potential therapeutic targets and proliferative markers against cancers [frontiersin.org]
- 2. RecQ helicase - Wikipedia [en.wikipedia.org]
- 3. An overview of RecQ helicases and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WRN Helicase is a Synthetic Lethal Target in Microsatellite Unstable Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. What are WRN inhibitors and how do they work? [synapse.patsnap.com]
- 7. WRN inhibition leads to its chromatin-associated degradation via the PIAS4-RNF4-p97/VCP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad.com [bio-rad.com]
- 10. origene.com [origene.com]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for RecQ Helicase-IN-1 in DNA Damage Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RecQ helicase-IN-1, also known as HRO761, is a potent and selective inhibitor of the Werner syndrome RecQ helicase (WRN), a key enzyme involved in maintaining genome stability.[1][2] WRN helicase plays critical roles in DNA repair, replication, and recombination.[3] Its inhibition in certain cancer cells, particularly those with microsatellite instability (MSI), leads to synthetic lethality, making this compound a promising therapeutic agent in oncology.[4][5] These application notes provide detailed protocols for studying the effects of this compound on the DNA damage response (DDR), including its impact on cell viability, cell cycle progression, and the activation of key DDR signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (HRO761) from in vitro and in vivo studies.
Table 1: In Vitro Activity and Selectivity
| Parameter | Target | Value | Assay Type | Reference |
| IC50 | WRN | 100 nM | Enzyme Activity Assay | [1][6] |
| BLM | >100 µM | Enzyme Activity Assay | [1][6] | |
| RecQ1 | >100 µM | Enzyme Activity Assay | [1][6] | |
| RecQ5 | >100 µM | Enzyme Activity Assay | [1][6] |
Table 2: Cellular Activity
| Cell Line | MSI Status | Parameter | Value | Assay Type | Reference |
| SW480 (colorectal cancer) | Unstable | GI50 | 0.04 µM (40 nM) | Cell Growth Assay | [1][6] |
| CAL-33 (tongue squamous cell carcinoma) | Stable | GI50 | >10 µM | Cell Growth Assay | [1][6] |
| SW48 | - | GI50 | 50 nM | Cell Viability Assay | [2] |
| DLD1 WRN-KO | - | GI50 | >10 µM | Cell Viability Assay | [2] |
| RKO (colon cancer) | - | Concentration for WRN degradation | 0.75 - 10 µM | Proteasomal Degradation | [1][6] |
| HCT116 (colorectal cancer) | - | Concentration for G2 phase arrest | 10 µM | Cell Cycle Analysis | [1][6] |
| HCT116 and LS411N (colorectal cancer) | - | Concentration for increased γH2AX, p21, p-ATR, p-Chk2, p-ATM | 1 or 5 µM | Western Blot | [1][6] |
Table 3: In Vivo Efficacy
| Animal Model | Treatment | Effect | Reference |
| SW480 mouse xenograft | 40, 60, or 120 mg/kg per day | Decreased tumor volume without reducing body weight | [1][6] |
Signaling Pathway
The inhibition of WRN helicase by this compound in MSI cancer cells triggers a DNA damage response that ultimately leads to cell cycle arrest and apoptosis. The proposed signaling pathway is depicted below.
Caption: Signaling pathway induced by this compound.
Experimental Protocols
WRN Helicase Activity Assay
This protocol is adapted from commercially available kits and is designed to screen for inhibitors of WRN helicase activity. The assay measures the unwinding of a DNA substrate.
Materials:
-
Purified recombinant WRN protein
-
DNA substrate (e.g., a forked duplex with a fluorescent reporter and quencher)
-
Assay Buffer (e.g., 25 mM Tris-HCl pH 8.0, 5 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
ATP solution
-
This compound (HRO761)
-
DMSO (for inhibitor dilution)
-
96-well black assay plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range for an IC50 determination would be from 1 nM to 100 µM.
-
Assay Preparation:
-
Prepare the reaction buffer.
-
Dilute the WRN enzyme in the reaction buffer to the desired concentration (e.g., 24-96 nM).
-
Dilute the DNA substrate and ATP in the reaction buffer to their final working concentrations (e.g., 200 nM for DNA and 2 mM for ATP).
-
-
Reaction Setup:
-
Add 43 µL of the enzyme/buffer mixture to each well of the 96-well plate.
-
Add 1 µL of the diluted inhibitor or DMSO (for control wells) to the respective wells.
-
Incubate the plate for 15 minutes at room temperature.
-
-
Initiate Reaction:
-
Add 1 µL of the DNA substrate and 5 µL of ATP to each well to start the reaction.
-
-
Measurement:
-
Immediately begin reading the fluorescence intensity over time using a plate reader.
-
Alternatively, for an endpoint assay, stop the reaction after a defined period (e.g., 15-30 minutes) by adding a stop solution (e.g., containing EDTA).
-
-
Data Analysis:
-
Calculate the rate of DNA unwinding from the kinetic reads or the total fluorescence at the endpoint.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (WST-1 Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., SW480, CAL-33)
-
Complete cell culture medium
-
This compound (HRO761)
-
WST-1 reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control (DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 72-120 hours).
-
-
WST-1 Staining:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance of treated cells to the vehicle-treated control cells to determine the percentage of viability.
-
Plot the percentage of viability against the inhibitor concentration to determine the GI50 value.
-
Western Blot for DNA Damage Markers (γH2AX and p21)
This protocol is for detecting the levels of key DNA damage response proteins in cells treated with this compound.
Materials:
-
Cancer cell lines (e.g., HCT116, LS411N)
-
This compound (HRO761)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-γH2AX, anti-p21, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with this compound (e.g., 1 µM or 5 µM) for a specified time (e.g., 24-48 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-γH2AX, anti-p21) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip and re-probe the membrane for a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Cancer cell lines (e.g., HCT116)
-
This compound (HRO761)
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 10 µM) for 24-48 hours.
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit) to gate the cell populations and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for studying the effects of this compound.
Caption: A typical experimental workflow for investigating this compound.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Werner syndrome helicase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WERNER SYNDROME HELICASE HAS A CRITICAL ROLE IN DNA DAMAGE RESPONSES IN THE ABSENCE OF A FUNCTIONAL FANCONI ANEMIA PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
Application of RecQ Helicase Inhibitors in CRISPR Screens: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction to RecQ Helicase Inhibition in CRISPR Screens
RecQ helicases are a conserved family of enzymes essential for maintaining genomic stability through their roles in DNA replication, repair, and recombination.[1][2][3] In humans, five RecQ helicases have been identified: RECQL1, BLM, WRN, RECQL4, and RECQL5.[1] Mutations in several of these helicases are associated with genetic disorders characterized by premature aging and a predisposition to cancer.[1][3] The reliance of certain cancer cells on specific RecQ helicases for survival has made them attractive targets for therapeutic intervention.
CRISPR-Cas9 technology has revolutionized functional genomics, enabling systematic, genome-wide screens to identify genes that are essential for cell survival under specific conditions.[4][5] When combined with small molecule inhibitors, CRISPR screens become a powerful tool to uncover synthetic lethal interactions, where the simultaneous loss of a gene and inhibition of a protein's function leads to cell death. This approach is particularly valuable for identifying novel cancer drug targets.[6][7]
This document provides detailed application notes and protocols for utilizing small molecule inhibitors of RecQ helicases, specifically Werner Syndrome Helicase (WRN), in conjunction with CRISPR screens to identify and validate novel cancer therapeutic strategies. While the fictitious name "RecQ helicase-IN-1" was used in the prompt, this guide will focus on scientifically documented inhibitors of WRN, a key RecQ helicase, for which there is a wealth of data in the context of CRISPR screens.
Key Application: Targeting WRN in Microsatellite Instable (MSI) Cancers
A prime example of the successful application of this strategy is the identification of WRN helicase as a synthetic lethal target in microsatellite instable (MSI) cancers.[4][5][6][8] MSI is a hallmark of tumors with defective DNA mismatch repair (MMR) and is prevalent in colorectal, endometrial, and gastric cancers.[1][8] Large-scale CRISPR knockout screens have demonstrated that MSI cancer cells are exquisitely dependent on WRN for their survival, whereas microsatellite stable (MSS) cells are not.[5][6][8] This dependency creates a therapeutic window for WRN inhibitors to selectively kill MSI tumor cells.
The proposed mechanism for this synthetic lethality involves the role of WRN in resolving replication stress at expanded microsatellite repeats, which are characteristic of MSI cells.[1] In the absence of functional WRN, these cells accumulate DNA damage, leading to cell cycle arrest and apoptosis.[8]
Quantitative Data from CRISPR Screens with WRN Inhibition
The following tables summarize key quantitative data from studies that have investigated the synthetic lethal relationship between WRN and MSI status using both genetic (CRISPR knockout) and pharmacological (small molecule inhibitors) approaches.
Table 1: Correlation of WRN Dependency in CRISPR Screens and Sensitivity to WRN Inhibitors
| Cell Line Type | Genetic Dependency (CRISPR Log-Fold Change) | Pharmacological Sensitivity (Inhibitor AUC) | Correlation (r²) | Reference |
| MSI Cancer Cell Lines | High | High | 0.65 | [1] |
| MSS Cancer Cell Lines | Low | Low | Not significant | [1] |
AUC (Area Under the Curve) from dose-response experiments is a measure of drug sensitivity. A lower AUC indicates higher sensitivity.
Table 2: Selective Viability Reduction in MSI vs. MSS Cell Lines by WRN Inhibitors
| Inhibitor | Cell Line | MSI/MSS Status | IC₅₀ (nM) | Reference |
| GSK_WRN4 | HCT116 | MSI | 15 | [1] |
| GSK_WRN4 | RKO | MSI | 25 | [1] |
| GSK_WRN4 | HT29 | MSS | >10,000 | [1] |
| GSK_WRN4 | SW480 | MSS | >10,000 | [1] |
IC₅₀ is the half-maximal inhibitory concentration and represents the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
This section provides detailed protocols for key experiments involving the use of WRN inhibitors in CRISPR screens.
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen to Identify Synthetic Lethal Partners of WRN Inhibition
This protocol outlines a pooled, genome-wide CRISPR knockout screen to identify genes whose loss sensitizes cancer cells to a WRN inhibitor.
1. Cell Line and Reagent Preparation:
- Select a cancer cell line of interest (e.g., a microsatellite stable (MSS) line to screen for sensitizers).
- Generate a stable Cas9-expressing cell line by lentiviral transduction and selection.
- Obtain a genome-wide pooled sgRNA library (e.g., GeCKO v2).
- Prepare high-titer lentivirus for the sgRNA library.
- Obtain and prepare a stock solution of a validated WRN inhibitor (e.g., GSK_WRN4).
2. Determination of WRN Inhibitor Working Concentration:
- Perform a dose-response curve with the selected cell line to determine the sub-lethal concentration of the WRN inhibitor that will be used for the screen. A concentration that results in 10-20% growth inhibition (GI₂₀) is often a good starting point.
3. Lentiviral Transduction of sgRNA Library:
- Transduce the Cas9-expressing cells with the sgRNA library lentivirus at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.
- Select transduced cells with an appropriate antibiotic (e.g., puromycin) for 2-3 days.
- Collect a baseline cell population (T₀) for genomic DNA extraction.
4. CRISPR Screen with WRN Inhibitor:
- Split the remaining transduced cells into two arms: a control arm treated with vehicle (e.g., DMSO) and a treatment arm treated with the predetermined sub-lethal concentration of the WRN inhibitor.
- Culture the cells for 14-21 days (approximately 10-15 population doublings), maintaining a sufficient number of cells to preserve library complexity.
- Replenish the media with fresh vehicle or WRN inhibitor every 2-3 days.
5. Sample Collection and Genomic DNA Extraction:
- Harvest cells from both the control and treatment arms at the end of the screen.
- Extract genomic DNA from the T₀, control, and treatment cell pellets.
6. sgRNA Sequencing and Data Analysis:
- Amplify the integrated sgRNA sequences from the genomic DNA using PCR.
- Perform high-throughput sequencing of the PCR amplicons.
- Align the sequencing reads to the sgRNA library to determine the read count for each sgRNA.
- Analyze the data using software like MAGeCK to identify sgRNAs that are significantly depleted in the WRN inhibitor-treated arm compared to the control arm. These depleted sgRNAs target genes that are potential synthetic lethal partners with WRN inhibition.
Protocol 2: Validation of Candidate Genes from the Primary Screen
This protocol describes the validation of individual gene hits from the primary CRISPR screen.
1. Individual sgRNA Cloning and Lentivirus Production:
- Synthesize and clone 2-3 independent sgRNAs targeting each candidate gene into a lentiviral vector.
- Produce lentivirus for each individual sgRNA construct.
2. Generation of Gene-Specific Knockout Cell Lines:
- Transduce the Cas9-expressing cell line with the individual sgRNA lentiviruses.
- Select transduced cells to generate stable knockout cell pools for each candidate gene.
- Verify knockout efficiency by Western blot or genomic sequencing.
3. Cell Viability and Competition Assays:
- Perform cell viability assays (e.g., CellTiter-Glo) on the knockout cell pools in the presence of a range of concentrations of the WRN inhibitor.
- Compare the dose-response curves of the knockout cells to control cells (transduced with a non-targeting sgRNA) to confirm sensitization to the WRN inhibitor.
- For a more sensitive validation, perform a competition assay where GFP-labeled knockout cells are co-cultured with unlabeled wild-type cells in the presence of the WRN inhibitor. Monitor the percentage of GFP-positive cells over time by flow cytometry. A decrease in the GFP-positive population in the presence of the inhibitor indicates a synthetic lethal interaction.
Visualizations
The following diagrams illustrate key concepts and workflows described in these application notes.
References
- 1. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. iris.unito.it [iris.unito.it]
- 4. CRISPR Screens Single Out WRN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. filecache.investorroom.com [filecache.investorroom.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Clinical prospects of WRN inhibition as a treatment for MSI tumours - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RecQ Helicase-IN-1 (Werner Syndrome Helicase Inhibitor HRO761) in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Werner syndrome (WRN) helicase, a member of the RecQ helicase family, has been identified as a critical enzyme in the maintenance of genome stability, particularly in the context of DNA replication and repair.[1][2] Recent research has highlighted the synthetic lethality between the inhibition of WRN helicase and microsatellite instability (MSI), a common feature in various cancers, including colorectal, endometrial, and gastric cancers.[2][3] This has positioned WRN helicase as a promising therapeutic target for MSI-high (MSI-H) tumors.[3]
RecQ helicase-IN-1, also known as HRO761, is a potent and selective small molecule inhibitor of the Werner syndrome RecQ helicase.[4][5] It functions as an allosteric inhibitor, binding to the interface of the D1 and D2 helicase domains and locking WRN in an inactive conformation.[5][6] This inhibition leads to the accumulation of DNA double-strand breaks, activation of the DNA damage response (DDR) pathway, and ultimately, cell cycle arrest and apoptosis in MSI-H cancer cells.[4][6] This document provides detailed application notes and protocols for the use of this compound (HRO761) in preclinical xenograft mouse models of cancer.
Data Presentation
The following tables summarize the in vivo efficacy of this compound (HRO761) in xenograft models.
Table 1: Single-Agent Efficacy of HRO761 in an SW48 Colorectal Cancer Xenograft Model [4]
| Dosage (Oral, Daily) | Outcome | Duration of Treatment |
| 20 mg/kg | Tumor stasis | Up to 60 days |
| >20 mg/kg | 75-90% tumor regression | Up to 60 days |
| 120 mg/kg | Sustained tumor regression for 2 months | 92 days |
Table 2: Overall Efficacy of HRO761 in a Panel of MSI-High Xenograft Models [4]
| Efficacy Metric | Percentage of Models |
| Disease Control Rate | ~70% |
| Stable Disease | 35% |
| Partial Response | 30% |
| Complete Response | 9% |
Signaling Pathway
The inhibition of WRN helicase by HRO761 triggers a specific signaling cascade within MSI-high cancer cells, leading to their selective elimination.
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous SW48 Colorectal Cancer Xenograft Model
This protocol outlines the procedure for establishing a subcutaneous xenograft model using the SW48 human colorectal adenocarcinoma cell line.[7][8][9]
Materials:
-
SW48 human colorectal adenocarcinoma cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female immunodeficient mice (e.g., NU/NU nude or SCID)
-
1 mL syringes with 27-30 gauge needles
-
Hemocytometer and Trypan blue solution
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Culture: Culture SW48 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the exponential growth phase and have a viability of >95% as determined by Trypan blue exclusion.
-
Cell Harvesting:
-
Wash the confluent cell monolayer with sterile PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a sterile conical tube.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in sterile PBS.
-
Perform a cell count and viability assessment.
-
-
Preparation of Cell Suspension for Injection:
-
Tumor Cell Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor volume twice weekly using digital calipers.
-
Tumor volume can be calculated using the formula: Volume = (length x width^2) / 2.
-
Initiate treatment when the average tumor volume reaches 100-150 mm³.[7]
-
Protocol 2: In Vivo Efficacy Study of HRO761 in the SW48 Xenograft Model
This protocol describes the administration of HRO761 to tumor-bearing mice and the subsequent monitoring of its anti-tumor effects.[4][10]
Materials:
-
SW48 tumor-bearing mice (from Protocol 1)
-
HRO761 (Werner syndrome this compound)
-
Vehicle control (appropriate for HRO761 formulation)
-
Oral gavage needles
-
Digital calipers
-
Animal balance
Procedure:
-
Animal Grouping: Once tumors reach the desired size (100-150 mm³), randomize the mice into treatment and control groups (n=5-8 mice per group).
-
Drug Preparation and Administration:
-
Monitoring:
-
Measure tumor volumes and body weights twice weekly.
-
Monitor the general health and behavior of the mice daily.
-
The study can be continued for up to 60-90 days, or as determined by the experimental endpoint (e.g., tumor volume reaching a specific size, or signs of toxicity).[4]
-
-
Data Analysis:
-
Calculate the mean tumor volume for each group at each time point.
-
Assess the anti-tumor efficacy by comparing the tumor growth in the treated groups to the vehicle control group.
-
Evaluate toxicity by monitoring changes in body weight and any adverse clinical signs.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for conducting a xenograft study with HRO761.
Conclusion
This compound (HRO761) is a promising therapeutic agent for the treatment of MSI-high cancers. The provided application notes and protocols offer a comprehensive guide for researchers to effectively utilize this inhibitor in preclinical xenograft mouse models to further investigate its anti-tumor activity and mechanism of action. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to the advancement of novel cancer therapies targeting the WRN helicase.
References
- 1. The Werner's Syndrome RecQ Helicase/Exonuclease at the Nexus of Cancer and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elifesciences.org [elifesciences.org]
- 3. Werner helicase as a therapeutic target in mismatch repair deficient colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 5. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. Silibinin Suppresses Growth of Human Colorectal Carcinoma SW480 Cells in Culture and Xenograft through Down-regulation of β-Catenin-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SW480 Xenograft Model - Altogen Labs [altogenlabs.com]
- 10. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Analysis of Cellular Response to RecQ Helicase-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The RecQ family of DNA helicases, comprising five members in humans (RECQL1, BLM, WRN, RECQL4, and RECQL5), are crucial guardians of genomic stability.[1][2][3] These enzymes play pivotal roles in various DNA metabolic processes, including DNA replication, recombination, and repair.[4][5] Their function is particularly critical in the homologous recombination (HR) pathway, a major mechanism for the error-free repair of DNA double-strand breaks (DSBs).[4][5] Due to their central role in maintaining genomic integrity, RecQ helicases have emerged as promising therapeutic targets in oncology. Inhibition of these helicases can lead to synthetic lethality in cancer cells that have deficiencies in other DNA repair pathways.
RecQ helicase-IN-1 is a novel small molecule inhibitor designed to target the enzymatic activity of RecQ helicases. By inhibiting this key DNA repair machinery, this compound is expected to induce an accumulation of unresolved DNA damage, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.
These application notes provide a detailed protocol for utilizing immunofluorescence (IF) microscopy to investigate the cellular consequences of this compound treatment. The primary application of this protocol is to visualize and quantify the formation of DNA damage-associated protein foci, which serve as biomarkers for inhibitor efficacy and downstream cellular responses. Specifically, this protocol focuses on the detection of γH2AX, a marker for DNA double-strand breaks, and RAD51, a key protein in the homologous recombination pathway.
Signaling Pathway: RecQ Helicase in DNA Double-Strand Break Repair
The following diagram illustrates the role of RecQ helicases in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair and the putative point of action for this compound.
Caption: Role of RecQ helicase in DSB repair and inhibition by this compound.
Quantitative Data Summary
The following table provides representative data on the expected effects of this compound treatment on the formation of DNA damage foci. This data is illustrative and may vary depending on the cell line, treatment conditions, and the specific RecQ helicase isoform targeted.
| Treatment Group | Average γH2AX Foci per Cell (± SD) | Percentage of RAD51 Foci-Positive Cells (± SD) |
| Vehicle Control (DMSO) | 2.5 ± 1.1 | 5.2 ± 2.3 |
| This compound (1 µM) | 15.8 ± 4.5 | 8.7 ± 3.1 |
| This compound (5 µM) | 32.1 ± 7.9 | 12.4 ± 4.0 |
| Positive Control (Etoposide, 10 µM) | 45.3 ± 9.2 | 35.6 ± 6.8 |
Experimental Workflow
The diagram below outlines the major steps of the immunofluorescence protocol for assessing DNA damage after this compound treatment.
Caption: Experimental workflow for immunofluorescence analysis.
Detailed Immunofluorescence Protocol
This protocol is optimized for adherent mammalian cell lines. Reagent concentrations and incubation times may require optimization for different cell types and specific antibodies.
Materials and Reagents:
-
Mammalian cell line of interest (e.g., U2OS, HeLa)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Positive control for DNA damage (e.g., Etoposide, Camptothecin)
-
Sterile glass coverslips (12 mm or 18 mm)
-
Cell culture plates (24-well or 12-well)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% (v/v) Triton X-100 in PBS
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
-
Primary Antibodies (diluted in Blocking Buffer):
-
Rabbit anti-γH2AX (phospho S139)
-
Mouse anti-RAD51
-
-
Fluorophore-conjugated Secondary Antibodies (diluted in Blocking Buffer):
-
Goat anti-Rabbit IgG (H+L) conjugated to Alexa Fluor 488
-
Goat anti-Mouse IgG (H+L) conjugated to Alexa Fluor 594
-
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
-
Microscope slides
Procedure:
-
Cell Seeding: a. Sterilize glass coverslips by dipping in 70% ethanol and passing through a flame, or by UV irradiation. b. Place one sterile coverslip into each well of a multi-well plate. c. Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of fixation. d. Incubate cells overnight in a humidified incubator at 37°C with 5% CO₂ to allow for attachment.
-
Drug Treatment: a. Prepare serial dilutions of this compound and the positive control in complete cell culture medium. Include a vehicle-only control. b. Aspirate the medium from the wells and replace it with the medium containing the different treatments. c. Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours). This should be optimized based on the inhibitor's characteristics.
-
Fixation: a. Aspirate the treatment medium and gently wash the cells twice with PBS. b. Add 1 mL of 4% PFA in PBS to each well. c. Incubate for 15 minutes at room temperature. d. Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: a. Add 1 mL of Permeabilization Buffer (0.25% Triton X-100 in PBS) to each well. b. Incubate for 10 minutes at room temperature. c. Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
Blocking: a. Add 1 mL of Blocking Buffer to each well. b. Incubate for 1 hour at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: a. Dilute the primary antibodies (anti-γH2AX and anti-RAD51) to their optimal concentrations in Blocking Buffer. b. Aspirate the Blocking Buffer from the wells. c. Add 200-300 µL of the primary antibody solution to each coverslip, ensuring the entire surface is covered. d. Incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: a. The next day, aspirate the primary antibody solution and wash the coverslips three times with PBST for 5 minutes each. b. Dilute the fluorophore-conjugated secondary antibodies to their optimal concentrations in Blocking Buffer. Protect from light from this step onwards. c. Add 200-300 µL of the secondary antibody solution to each coverslip. d. Incubate for 1 hour at room temperature in the dark.
-
Nuclear Counterstaining: a. Aspirate the secondary antibody solution and wash the coverslips three times with PBST for 5 minutes each. b. Add 500 µL of DAPI solution to each well. c. Incubate for 5 minutes at room temperature in the dark. d. Aspirate the DAPI solution and wash the coverslips twice with PBS.
-
Mounting: a. Using fine-tipped forceps, carefully remove the coverslips from the wells. b. Briefly dip the coverslips in distilled water to remove excess salt. c. Wick away excess water from the edge of the coverslip with a kimwipe. d. Place a small drop of antifade mounting medium onto a clean microscope slide. e. Gently place the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles. f. Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
Imaging and Analysis: a. Store the slides at 4°C in the dark until imaging. b. Acquire images using a fluorescence microscope equipped with the appropriate filters for DAPI, Alexa Fluor 488, and Alexa Fluor 594. c. For quantitative analysis, capture images from multiple random fields of view for each treatment condition. d. Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to count the number of γH2AX and RAD51 foci per nucleus. A cell is typically considered positive for RAD51 foci if it contains more than 5 distinct foci.[6]
References
- 1. RecQ helicase - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Human RecQ Helicases in DNA Double-Strand Break Repair [frontiersin.org]
- 3. Human RecQ Helicases in DNA Repair, Recombination, and Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RecQ helicases in DNA repair and cancer targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Cell Cycle-dependent Regulation of a Human DNA Helicase That Localizes in DNA Damage Foci - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of WRN Helicase Inhibition by RecQ Helicase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
RecQ helicases are a conserved family of enzymes essential for maintaining genomic stability through their roles in DNA replication, repair, and recombination.[1][2][3][4][5] The human genome encodes five RecQ helicases: RECQL1, BLM, WRN, RECQL4, and RECQL5.[4] Mutations in several of these helicases are linked to syndromes characterized by premature aging and cancer predisposition, such as Werner syndrome (mutations in WRN) and Bloom syndrome (mutations in BLM).[6][7][8] The Werner syndrome protein (WRN) is a multifunctional enzyme with both 3' to 5' helicase and exonuclease activities, playing a critical role in processes such as homologous recombination and telomere maintenance.[1] Due to their crucial roles in cell proliferation and survival, particularly in cancer cells, RecQ helicases have emerged as attractive therapeutic targets.[7][9]
RecQ helicase-IN-1 (also known as HRO761) is a potent and selective inhibitor of the Werner syndrome RecQ DNA helicase (WRN).[10][11][12] This small molecule has been shown to inhibit the ATPase activity of WRN and induce its proteasomal degradation in cancer cells.[11] These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the in-vitro effects of this compound on WRN protein levels and downstream signaling pathways indicative of DNA damage.
Data Presentation
The following table summarizes the key quantitative data for this compound, providing a quick reference for its activity and cellular effects.
| Parameter | Value | Cell Lines | Notes | Reference |
| WRN ATPase IC50 | 100 nM | N/A | In vitro enzyme activity assay. | [11] |
| Selectivity (IC50) | >100 µM | N/A | For BLM, RecQ1, and RecQ5 helicases. | [11] |
| GI50 (SW480) | 50 nM (0.05 µM) | SW480 (colorectal cancer) | Indicates potent growth inhibition in microsatellite unstable cells. | [10] |
| GI50 (DLD1 WRN-KO) | >10 µM | DLD1 WRN-KO (colorectal cancer) | Demonstrates on-target activity, as WRN knockout cells are resistant. | [10] |
| WRN Degradation | 0.75 - 10 µM | RKO (colon cancer) | Induces proteasomal degradation of WRN protein. | [11] |
| Cell Cycle Arrest | 10 µM | HCT116 (colorectal cancer) | Induces G2 phase cell cycle arrest. | [11] |
Experimental Protocols
Protocol 1: Analysis of WRN Protein Degradation by Western Blot
This protocol details the steps to assess the effect of this compound on the total protein levels of WRN in a selected cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., RKO, HCT116)
-
Cell culture medium and supplements
-
This compound (HRO761)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG-132) (optional, for mechanism validation)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-WRN
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed the chosen cancer cell line in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) for a specified time (e.g., 24, 48 hours). Include a DMSO-only treated well as a vehicle control.
-
(Optional) To confirm proteasomal degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG-132) for 1-2 hours before adding this compound.
-
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer with inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a protein ladder.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-WRN antibody (at the manufacturer's recommended dilution) in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) following the same immunoblotting steps.
-
Quantify the band intensities using densitometry software and normalize the WRN signal to the loading control.
-
Protocol 2: Western Blot Analysis of Downstream DNA Damage Markers
This protocol is designed to investigate the induction of DNA damage response pathways following treatment with this compound.
Materials:
-
Same as Protocol 1, with the following additions:
-
Primary antibodies:
-
anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
anti-p21
-
anti-phospho-ATR (Ser428)
-
anti-phospho-Chk2 (Thr68)
-
anti-phospho-ATM (Ser1981)
-
anti-total ATR, Chk2, and ATM (for normalization)
-
Procedure:
-
Cell Culture, Treatment, and Lysis: Follow steps 1-3 from Protocol 1. A time-course experiment (e.g., 6, 12, 24 hours) with a fixed concentration of this compound (e.g., 1 or 5 µM) is recommended.
-
Sample Preparation, SDS-PAGE, and Transfer: Follow steps 4-5 from Protocol 1.
-
Immunoblotting:
-
Follow the immunoblotting procedure (step 6) from Protocol 1, using the primary antibodies for the DNA damage markers (γH2AX, p-ATR, p-Chk2, p-ATM, and p21).
-
It is recommended to run parallel gels for different antibodies or to strip and re-probe the membrane. When probing for phosphorylated proteins, it is good practice to also probe for the corresponding total protein on a separate blot or after stripping to assess the change in phosphorylation status.
-
-
Detection and Analysis:
-
Follow step 7 from Protocol 1.
-
Quantify the band intensities and normalize the phosphorylated protein signals to their respective total protein signals or to a loading control.
-
Visualizations
Caption: Western blot workflow for analyzing this compound effects.
Caption: Signaling pathway activated by this compound.
References
- 1. RecQ helicase - Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]
- 3. Mechanisms of RecQ helicases in pathways of DNA metabolism and maintenance of genomic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Human RecQ Helicases in DNA Double-Strand Break Repair [frontiersin.org]
- 5. RecQ helicase, in concert with RecA and SSB proteins, initiates and disrupts DNA recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The human WRN and BLM RecQ helicases differentially regulate cell proliferation and survival after chemotherapeutic DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RecQ helicases in DNA repair and cancer targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. RECQL1 and WRN DNA repair helicases: potential therapeutic targets and proliferative markers against cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Werner Syndrome this compound | CAS 2869954-34-5 | Cayman Chemical | Biomol.com [biomol.com]
- 12. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing RecQ Helicase-IN-1 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing RecQ helicase-IN-1 in in vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor that targets the ATP-dependent DNA unwinding activity of RecQ helicases.[1][2][3] RecQ helicases are a family of enzymes crucial for maintaining genome stability by participating in DNA replication, recombination, and repair.[4][5][6] By inhibiting the helicase function, this compound can induce synthetic lethality in cancer cells with specific DNA repair deficiencies, making it a potential therapeutic agent.[7] For instance, inhibitors of the Werner syndrome (WRN) helicase, a member of the RecQ family, have shown promise in this area.[7][8]
Q2: What are the key considerations for selecting an initial in vivo dose of this compound?
Selecting an initial in vivo dose requires careful consideration of in vitro potency, pharmacokinetic properties, and the specific animal model. Generally, the in vivo potency should achieve tissue concentrations relevant to the cellular IC50 values.[9] It is advisable to start with a dose lower than the anticipated maximum tolerated dose (MTD) and perform a dose-escalation study.[10] Factors such as the inhibitor's solubility, stability, and route of administration are also critical. For example, some inhibitors may require specific formulations, such as a solution containing DMSO and PEG300, to ensure bioavailability.[11]
Q3: How do I determine the optimal dosing frequency?
The optimal dosing frequency is influenced by the inhibitor's residence time on the target and its overall pharmacokinetic profile.[9] Compounds with slow dissociation from their target may allow for less frequent dosing.[9] A pilot pharmacokinetic study to determine the inhibitor's half-life in the chosen animal model is highly recommended. Therapeutic drug monitoring (TDM) of blood levels can also help in optimizing the dosing schedule to maintain exposure within the therapeutic window.[12]
Troubleshooting Guide
Issue 1: No observable efficacy at the initial dose.
| Possible Cause | Troubleshooting Step |
| Insufficient Drug Exposure | 1. Verify Formulation and Administration: Ensure the inhibitor is fully dissolved and the administration technique (e.g., oral gavage, intraperitoneal injection) is performed correctly.[11] 2. Increase Dose: If no toxicity was observed, perform a dose-escalation study to determine if a higher dose yields a response.[10] 3. Pharmacokinetic Analysis: Measure the concentration of this compound in plasma and tumor tissue to confirm it reaches the target at sufficient levels.[12][13] |
| Target Not Vulnerable in the Chosen Model | 1. Confirm Target Engagement: Use a biomarker to confirm that the inhibitor is engaging with the RecQ helicase in the tumor tissue. This could be a downstream marker of RecQ helicase activity. 2. Re-evaluate Model System: The chosen in vivo model may not have the specific genetic background (e.g., DNA repair deficiencies) that confers sensitivity to RecQ helicase inhibition.[7] |
| Rapid Metabolism or Clearance | 1. Pharmacokinetic Study: A detailed PK study will reveal if the compound is being cleared too quickly. 2. Adjust Dosing Frequency: Increase the frequency of administration (e.g., from once daily to twice daily) to maintain therapeutic concentrations.[14] |
Issue 2: Significant toxicity or adverse effects observed.
| Possible Cause | Troubleshooting Step |
| Dose is too high (exceeds MTD) | 1. Dose Reduction: Immediately reduce the dose to a lower, previously tested, non-toxic level.[12] 2. Intermittent Dosing: Consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for recovery.[14] 3. Refine MTD: Conduct a more detailed maximum tolerated dose (MTD) study with smaller dose increments.[10] |
| Off-Target Effects | 1. Selectivity Profiling: If not already done, profile this compound against a panel of other helicases and kinases to assess its selectivity.[8][15] 2. Monitor Specific Toxicities: Correlate observed toxicities with known off-target effects of similar chemical scaffolds. |
| Vehicle-Related Toxicity | 1. Administer Vehicle Alone: Treat a control group of animals with only the vehicle solution to determine if it is the cause of the adverse effects. 2. Explore Alternative Formulations: Investigate different, less toxic vehicle formulations. |
Data Presentation
Table 1: Illustrative In Vitro Potency of this compound
| Assay Type | Target Helicase | IC50 (nM) |
| Biochemical Unwinding Assay | WRN | 50 |
| Biochemical Unwinding Assay | BLM | >10,000 |
| Biochemical Unwinding Assay | RECQ1 | >10,000 |
| Cell-Based Proliferation Assay (MSI-H Cancer Cell Line) | - | 250 |
| Cell-Based Proliferation Assay (MSS Cancer Cell Line) | - | >20,000 |
Table 2: Example Dose-Response Data for this compound in a Xenograft Model
| Dose (mg/kg/day) | Administration Route | Tumor Growth Inhibition (%) | Average Body Weight Change (%) | Observations |
| 10 | Oral Gavage | 15 | +2 | No adverse effects |
| 25 | Oral Gavage | 45 | 0 | No adverse effects |
| 50 | Oral Gavage | 70 | -5 | Mild, transient weight loss |
| 75 | Oral Gavage | 75 | -15 | Significant weight loss, lethargy |
Experimental Protocols
Protocol 1: In Vivo Dose-Response Study
-
Animal Model: Utilize an appropriate xenograft or genetically engineered mouse model with a relevant cancer type (e.g., microsatellite instability-high colorectal cancer).
-
Group Allocation: Randomly assign mice to different treatment groups (n=8-10 per group), including a vehicle control group.
-
Dose Selection: Based on in vitro data and preliminary toxicity studies, select a range of 3-4 doses.
-
Drug Formulation and Administration: Prepare this compound in a suitable vehicle. Administer the drug and vehicle according to the planned schedule (e.g., daily oral gavage).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Record body weight 2-3 times per week.
-
Observe animals daily for any signs of toxicity.
-
-
Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
Data Analysis: Calculate the percent tumor growth inhibition for each dose group compared to the vehicle control. Analyze changes in body weight as a measure of toxicity.
Mandatory Visualizations
Caption: Role of RecQ Helicases in DNA Repair and Inhibition by this compound.
Caption: Experimental Workflow for In Vivo Dose Optimization of this compound.
References
- 1. RecQ helicase - Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]
- 3. Helicase - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Human RecQ Helicases in DNA Double-Strand Break Repair [frontiersin.org]
- 5. Mechanisms of RecQ helicases in pathways of DNA metabolism and maintenance of genomic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human RecQ Helicases in DNA Repair, Recombination, and Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biochemical and Cell Biological Assays to Identify and Characterize DNA Helicase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.biomol.com [resources.biomol.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. HRO761 | Werner syndrome this compound | WRN Inhibitor | TargetMol [targetmol.com]
- 12. On precision dosing of oral small molecule drugs in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Optimizing intermittent dosing of oral small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
Technical Support Center: Working with RecQ Helicase-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of RecQ helicase-IN-1 in media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound, also known as HRO761, is a small molecule inhibitor of the Werner syndrome RecQ helicase (WRN). WRN plays a crucial role in maintaining genome stability through its functions in DNA replication, repair, and recombination. In certain cancers, particularly those with microsatellite instability (MSI), tumor cells become dependent on WRN for survival. By inhibiting WRN, this compound can selectively induce DNA damage and cell death in these cancer cells, making it a promising therapeutic agent.
Q2: What are the primary solvents for dissolving this compound?
The recommended primary solvent for this compound is dimethyl sulfoxide (DMSO).
Q3: What is the solubility of this compound in DMSO?
There are conflicting reports regarding the solubility of this compound in DMSO. One source indicates a solubility of 99.7 mg/mL (142.01 mM), while another suggests a broader, lower range of 0.1-1 mg/mL. This discrepancy may be due to differences in the purity of the compound, the DMSO used, or the method of dissolution. It is highly recommended that researchers determine the solubility empirically in their own laboratory settings.
Q4: Why does this compound precipitate when added to cell culture media?
This compound is a hydrophobic molecule. When a concentrated DMSO stock solution is added to an aqueous environment like cell culture media, the inhibitor's local concentration can exceed its aqueous solubility limit, leading to precipitation. This is a common issue with many organic small molecule inhibitors.
Q5: What is the maximum recommended final concentration of DMSO in cell culture media?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, with many cell lines tolerating up to 1%. However, it is crucial to include a vehicle control (media with the same final concentration of DMSO) in all experiments to account for any effects of the solvent on cell viability and function.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experimental media.
Initial Steps and Best Practices
-
High-Quality Reagents: Start with high-purity this compound and anhydrous, cell-culture grade DMSO. Moisture in DMSO can affect the solubility and stability of the inhibitor.
-
Proper Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a high-concentration stock solution in DMSO (e.g., 10 mM). Sonication may be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Troubleshooting Precipitation During Media Preparation
If you observe precipitation upon adding the this compound stock solution to your media, follow these steps:
Step 1: Optimize the Dilution Method
-
Serial Dilution in DMSO: Before adding to the aqueous media, perform a serial dilution of your high-concentration stock in DMSO to get closer to your final working concentration. This reduces the shock of transferring the hydrophobic compound into a highly aqueous environment.
-
Gradual Addition and Mixing: Add the final DMSO-diluted inhibitor to your pre-warmed (37°C) cell culture media drop-wise while gently vortexing or swirling the media. This helps to disperse the inhibitor quickly and avoid localized high concentrations.
Step 2: Temperature Control
-
Pre-warm Solutions: Ensure both your cell culture media and your final diluted aliquot of this compound are pre-warmed to 37°C before mixing. Temperature changes can significantly impact the solubility of many compounds.
Step 3: Sonication
-
If you still observe precipitation after mixing, you can try sonicating the final media preparation in a water bath sonicator for a short period (e.g., 5-10 minutes). This can help to redissolve small precipitates. Be cautious with this method as excessive sonication can degrade media components.
Step 4: Consider a Solubility Enhancer (Cyclodextrins)
If the above steps are insufficient, particularly for high working concentrations of the inhibitor, using a solubility enhancer like β-cyclodextrin may be necessary. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.
Quantitative Data Summary
Table 1: Reported Solubilities of Werner Syndrome RecQ Helicase Inhibitors in DMSO
| Inhibitor Name | Synonym | Molecular Weight | Reported Solubility in DMSO |
| This compound | HRO761 | 702.1 g/mol | 0.1-1 mg/mL OR 99.7 mg/mL (142.01 mM) |
| RecQ helicase-IN-2 | - | 681.8 g/mol | 50 mg/mL (73.35 mM) |
| RecQ helicase-IN-4 | - | 666.6 g/mol | 125 mg/mL (187.50 mM) |
Note: The conflicting solubility data for this compound highlights the importance of empirical determination.
Experimental Protocols
Protocol 1: Standard Method for Preparing Working Solutions of this compound
-
Prepare a 10 mM Stock Solution:
-
Calculate the mass of this compound needed to prepare a 10 mM solution in your desired volume of DMSO (Molecular Weight = 702.1 g/mol ).
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex thoroughly. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Aliquot into single-use tubes and store at -20°C or -80°C.
-
-
Prepare the Final Working Solution:
-
Pre-warm your cell culture medium to 37°C.
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the 10 mM stock in DMSO to create an intermediate stock that is 1000x your final desired concentration (e.g., for a 1 µM final concentration, dilute the 10 mM stock to 1 mM in DMSO).
-
Add 1 µL of the 1000x intermediate stock per 1 mL of pre-warmed cell culture medium. Add the inhibitor drop-wise while gently swirling the medium.
-
Visually inspect for any signs of precipitation.
-
Protocol 2: Enhanced Solubilization using β-Cyclodextrin (Kneading Method)
This protocol is for preparing a β-cyclodextrin inclusion complex to improve the aqueous solubility of this compound.
Materials:
-
This compound
-
β-cyclodextrin (or a more soluble derivative like Hydroxypropyl-β-cyclodextrin)
-
Deionized water
-
Mortar and pestle
Methodology:
-
Determine Molar Ratio: A 1:1 molar ratio of this compound to β-cyclodextrin is a common starting point. Calculate the required mass of each component.
-
Form a Paste: Place the β-cyclodextrin in a mortar and add a small amount of deionized water to form a thick, uniform paste.
-
Incorporate the Inhibitor: Gradually add the powdered this compound to the paste while continuously grinding with the pestle. Knead for at least 30-60 minutes. The mixture should remain a paste.
-
Drying: Dry the resulting paste. This can be done in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.
-
Sieving: Gently grind the dried complex into a fine powder and pass it through a sieve to ensure homogeneity.
-
Reconstitution: The resulting powder is the this compound:β-cyclodextrin inclusion complex, which should have improved solubility in aqueous solutions. Prepare your stock and working solutions from this complex using your cell culture medium.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified signaling context for this compound action.
RecQ helicase-IN-1 degradation and storage conditions
This technical support center provides guidance on the degradation, storage, and handling of RecQ helicase-IN-1, a novel inhibitor of RecQ helicase activity. Please note that this compound is a research compound, and its stability and handling properties are under continuous investigation. The information provided here is based on current internal data and general best practices for similar small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored as a solid at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the compound is expected to be stable for at least one year.
Q2: How should I store this compound once it is in solution?
A2: Once dissolved in a solvent such as DMSO, it is recommended to prepare single-use aliquots and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. For short-term storage (up to one week), solutions can be kept at -20°C.
Q3: What solvents can be used to dissolve this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 50 mM. For aqueous buffers, it is sparingly soluble. It is recommended to first prepare a concentrated stock solution in DMSO and then dilute it with the aqueous experimental buffer. Ensure the final DMSO concentration in your assay is compatible with your experimental system and does not exceed 0.5%.
Q4: Is this compound sensitive to light?
A4: Yes, preliminary data suggests that this compound exhibits some sensitivity to UV light. It is advisable to handle the solid compound and its solutions in a light-protected environment. Use amber vials or wrap containers with aluminum foil.
Q5: What is the expected stability of this compound in aqueous cell culture media?
A5: The stability of this compound in aqueous media is dependent on the pH and temperature. At 37°C in typical cell culture media (pH 7.2-7.4), a noticeable degradation may be observed after 24 hours. It is recommended to add the compound to the culture media immediately before the experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected activity in cellular assays. | 1. Degradation of the compound: Improper storage or handling of the stock solution. 2. Precipitation of the compound: Poor solubility in the final aqueous buffer. 3. Cell line specific effects: Variations in cell permeability or efflux pump activity. | 1. Prepare fresh dilutions from a new stock aliquot stored at -80°C. 2. Ensure the final DMSO concentration is sufficient to maintain solubility and visually inspect for any precipitates. Consider vortexing the final dilution thoroughly. 3. Test a range of concentrations and incubation times. If possible, use a cell line with known sensitivity as a positive control. |
| Variability between experimental replicates. | 1. Inaccurate pipetting of the inhibitor. 2. Uneven distribution of the compound in the assay plate. 3. Edge effects in multi-well plates. | 1. Use calibrated pipettes and ensure proper mixing of solutions. 2. Gently mix the plate after adding the compound. 3. Avoid using the outer wells of the plate for critical measurements. |
| Unexpected cytotoxicity. | 1. High final DMSO concentration. 2. Off-target effects of the inhibitor at high concentrations. 3. Contamination of the stock solution. | 1. Ensure the final DMSO concentration is below the tolerance level of your cell line (typically <0.5%). 2. Perform a dose-response curve to determine the optimal non-toxic working concentration. 3. Prepare a fresh stock solution from the solid compound. |
Quantitative Stability Data
The following table summarizes the stability of this compound under various conditions, as determined by HPLC analysis. The data represents the percentage of the compound remaining after the specified time and condition.
| Condition | Solvent | Temperature | Time | Remaining Compound (%) |
| Solid | N/A | -20°C | 12 months | >98% |
| Solid | N/A | 4°C | 6 months | ~95% |
| Solid | N/A | Room Temp (25°C) | 1 month | ~90% |
| Solution (10 mM) | DMSO | -80°C | 6 months | >99% |
| Solution (10 mM) | DMSO | -20°C | 1 month | ~97% |
| Solution (10 mM) | DMSO | 4°C | 1 week | ~92% |
| Solution (100 µM) | PBS (pH 7.4) | 37°C | 24 hours | ~85% |
| Solution (100 µM) | PBS (pH 5.0) | 37°C | 24 hours | ~70% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial containing solid this compound to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C for 5-10 minutes can aid dissolution.
-
Dispense the stock solution into single-use aliquots in light-protected tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Assessment of this compound Stability by HPLC
-
Sample Preparation:
-
Prepare a 100 µM solution of this compound in the desired test buffer (e.g., PBS pH 7.4, cell culture medium).
-
Incubate the solution under the desired test conditions (e.g., 37°C for 24 hours).
-
At specified time points, take an aliquot of the solution and immediately quench any further degradation by adding an equal volume of acetonitrile and storing at -20°C until analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, a linear gradient from 20% to 80% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Calculate the percentage of remaining compound by comparing the peak area at a given time point to the peak area at time zero.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Simplified signaling pathway of RecQ helicases in DNA repair.
Interpreting unexpected results with RecQ helicase-IN-1
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using RecQ-IN-1, a small molecule inhibitor of RecQ helicases. The information is based on the established roles of the RecQ helicase family in maintaining genome stability.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action of RecQ-IN-1?
A1: RecQ-IN-1 is designed to inhibit the ATP-dependent DNA helicase activity of one or more members of the human RecQ helicase family (RECQL1, BLM, WRN, RECQL4, RECQL5).[5][6] These enzymes are critical for unwinding various DNA structures that arise during replication, recombination, and repair.[7][8] By inhibiting their helicase function, RecQ-IN-1 is expected to induce genomic instability, particularly in cells that are already experiencing replication stress or have defects in other DNA repair pathways. This concept is often exploited in cancer therapy through synthetic lethality.
Q2: What are the anticipated cellular phenotypes after treatment with RecQ-IN-1?
A2: The expected phenotypes depend on the cellular context, but generally include:
-
Increased DNA Damage: Accumulation of DNA double-strand breaks (DSBs), indicated by an increase in γH2AX foci.[9]
-
Defective Homologous Recombination (HR): A reduction in the formation of RAD51 foci following DNA damage, as RecQ helicases are involved in processing DNA breaks for HR.[8]
-
Increased Sister Chromatid Exchanges (SCEs): A characteristic phenotype for cells deficient in BLM helicase activity.[2]
-
Cell Cycle Arrest: Activation of DNA damage checkpoints, leading to arrest, typically in the S or G2/M phase.
-
Reduced Cell Viability/Apoptosis: In cancer cells with specific DNA repair defects (e.g., BRCA1/2 mutations), inhibition of RecQ helicases can lead to synthetic lethality and cell death.
Q3: How should I determine the optimal working concentration of RecQ-IN-1?
A3: The optimal concentration should be determined empirically for each cell line and assay. We recommend performing a dose-response curve, typically ranging from 10 nM to 10 µM, and measuring a relevant endpoint such as cell viability or a specific biomarker (e.g., γH2AX levels). The IC50 (half-maximal inhibitory concentration) for cell viability can serve as a starting point for designing further experiments.
Troubleshooting Unexpected Results
Scenario 1: No significant decrease in cell viability is observed, even at high concentrations.
Q1: I treated my cancer cell line with up to 10 µM of RecQ-IN-1 for 72 hours, but I do not see a significant cytotoxic effect. What could be the reason?
A1: This is a common observation and can be attributed to several factors:
-
Potential Causes:
-
Cell Line Resistance: The chosen cell line may not have underlying vulnerabilities (e.g., defects in other DNA repair pathways) that create a synthetic lethal relationship with RecQ helicase inhibition. RecQ helicases play a role in tumor suppression, and their inhibition may not be universally cytotoxic.[5]
-
Compound Inactivity: The inhibitor may be degraded in the cell culture medium over the 72-hour incubation period.
-
Redundant Pathways: Other DNA repair pathways may compensate for the loss of RecQ helicase function in that specific cell line.
-
Incorrect Assay Endpoint: Cytotoxicity may not be the primary outcome. The inhibitor might be inducing senescence or cell cycle arrest without immediate cell death.
-
-
Troubleshooting Steps & Recommendations:
-
Confirm Target Engagement: First, verify that the inhibitor is active in your cells. Measure a proximal biomarker of RecQ inhibition. For example, assess the accumulation of DNA damage (γH2AX foci) or stalled replication forks after a short treatment period (e.g., 6-24 hours).
-
Use a Sensitizing Agent: Combine RecQ-IN-1 with a DNA damaging agent (e.g., a PARP inhibitor, cisplatin, or hydroxyurea) to see if it enhances cytotoxicity. RecQ helicases are crucial for repairing damage caused by these agents.
-
Analyze Cell Cycle Profile: Use flow cytometry to determine if the compound is causing cell cycle arrest rather than cell death.
-
Choose a Different Cell Line: Test the inhibitor in cell lines known to be sensitive to DNA repair inhibitors (e.g., BRCA-deficient cell lines).
-
Hypothetical Data: Effect of RecQ-IN-1 With and Without a PARP Inhibitor
| Cell Line | Treatment | Concentration | Cell Viability (% of Control) |
| MDA-MB-436 (BRCA1 mutant) | RecQ-IN-1 | 1 µM | 85% |
| PARP Inhibitor | 1 µM | 70% | |
| RecQ-IN-1 + PARP Inhibitor | 1 µM each | 35% | |
| MCF7 (BRCA1 wild-type) | RecQ-IN-1 | 1 µM | 95% |
| PARP Inhibitor | 1 µM | 90% | |
| RecQ-IN-1 + PARP Inhibitor | 1 µM each | 80% |
This table illustrates how RecQ-IN-1 may show a stronger effect when combined with another DNA repair inhibitor, especially in a sensitized cell line.
Scenario 2: An unexpected increase in RAD51 foci is observed after treatment.
Q2: I expected RecQ-IN-1 to impair homologous recombination, leading to fewer RAD51 foci. Instead, I see an increase in RAD51 foci even without inducing external DNA damage. Why is this happening?
A2: This result, while counterintuitive, can be explained by the complex roles of RecQ helicases in DNA metabolism.
-
Potential Causes:
-
Accumulation of Unresolved Intermediates: RecQ helicases, particularly BLM, are involved in dismantling D-loops and other recombination intermediates.[4] Inhibiting this function can lead to the accumulation of unresolved RAD51-coated DNA strands, which appear as persistent foci.
-
Replication Stress: The inhibitor itself is causing replication stress and collapsing replication forks.[10] These collapsed forks are processed into DSBs, which then recruit RAD51 as part of the repair process. The subsequent steps of HR are likely stalled, leading to an accumulation of this intermediate stage.
-
Off-Target Effects: Although less likely, the inhibitor could have off-target effects on other proteins that regulate RAD51 loading or removal.
-
-
Troubleshooting Steps & Recommendations:
-
Time-Course Experiment: Perform a time-course analysis of RAD51 foci formation and resolution. You may observe that foci form but fail to resolve over time (e.g., 12-24 hours post-treatment), indicating a block in the later stages of HR.
-
Co-stain with a Replication Stress Marker: Use immunofluorescence to co-stain for RAD51 and a marker of stalled replication forks, such as phosphorylated RPA (pRPA), to confirm that the RAD51 foci are arising from replication stress.
-
Assess Functional HR: Use a functional assay for HR, such as a DR-GFP reporter assay. This will directly measure the cell's ability to complete HR-mediated repair, which is expected to be reduced despite the increase in RAD51 foci.
-
Hypothetical Data: Time-Course of RAD51 Foci Formation
| Time After Treatment | Treatment | Average RAD51 Foci per Cell |
| 4 hours | Vehicle Control | 2 |
| RecQ-IN-1 (1 µM) | 15 | |
| 12 hours | Vehicle Control | 2 |
| RecQ-IN-1 (1 µM) | 35 | |
| 24 hours | Vehicle Control | 1 |
| RecQ-IN-1 (1 µM) | 32 (persistent) |
This table illustrates that the inhibitor causes an accumulation of RAD51 foci that persist over time, suggesting a failure to resolve recombination intermediates.
Visual Guides and Workflows
Caption: Simplified pathway of RecQ helicase function and inhibition.
Caption: Troubleshooting decision tree for unexpected experimental results.
Detailed Experimental Protocols
Protocol 1: Immunofluorescence Staining for γH2AX and RAD51 Foci
This protocol is for analyzing DNA damage and HR status in cells treated with RecQ-IN-1.
Materials:
-
Cells grown on glass coverslips in a 12-well plate.
-
RecQ-IN-1 and vehicle control (e.g., DMSO).
-
4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST).
-
Primary Antibodies: Rabbit anti-γH2AX (phospho-S139), Mouse anti-RAD51.
-
Secondary Antibodies: Goat anti-Rabbit IgG (Alexa Fluor 488), Goat anti-Mouse IgG (Alexa Fluor 594).
-
DAPI stain (1 µg/mL).
-
Mounting Medium.
Methodology:
-
Cell Seeding and Treatment: Seed cells on coverslips to reach 60-70% confluency on the day of the experiment. Treat cells with the desired concentrations of RecQ-IN-1 or vehicle for the specified duration (e.g., 24 hours).
-
Fixation: Aspirate the medium, wash once with PBS, and fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash three times with PBS. Block with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute primary antibodies in Blocking Buffer according to the manufacturer's recommendation. Add the antibody solution to the coverslips and incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash three times with PBST. Dilute fluorescently-labeled secondary antibodies in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash three times with PBST. Stain nuclei with DAPI for 5 minutes. Wash once more with PBS. Mount the coverslips onto glass slides using a drop of mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of foci per nucleus using automated software like ImageJ/Fiji or CellProfiler. A cell is typically considered positive if it has >5-10 foci.
Protocol 2: Cell Viability Assay (using CellTiter-Glo®)
This protocol measures ATP levels as an indicator of metabolically active, viable cells.
Materials:
-
Cells seeded in a 96-well opaque-walled plate.
-
RecQ-IN-1 stock solution.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of medium. Allow cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of RecQ-IN-1. Add the compound to the wells (e.g., in a volume of 100 µL to achieve the final concentration, or by replacing the medium with compound-containing medium). Include vehicle-only wells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) in a cell culture incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.
References
- 1. RecQ helicase - Wikipedia [en.wikipedia.org]
- 2. An overview of RecQ helicases and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of RecQ helicases in pathways of DNA metabolism and maintenance of genomic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The RecQ DNA helicases in DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RecQ helicases in DNA repair and cancer targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Human RecQ Helicases in DNA Repair, Recombination, and Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Human RecQ Helicases in DNA Double-Strand Break Repair [frontiersin.org]
- 9. Unique and important consequences of RECQ1 deficiency in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
RecQ helicase-IN-1 showing low efficacy in certain cell lines
Welcome to the technical support center for RecQ Helicase-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, also known as HRO761 or Werner syndrome this compound, is a potent and selective small molecule inhibitor of the Werner syndrome (WRN) protein, which is a member of the RecQ helicase family.[1][2][3][4] Its primary mechanism of action is the inhibition of the WRN helicase's ATPase activity, which is crucial for its function in DNA repair and maintenance of genomic stability.[3][4]
Q2: Why am I observing low efficacy of this compound in my cell line?
The efficacy of this compound is highly dependent on the genetic background of the cancer cells, specifically their microsatellite instability (MSI) status.[2][5] The inhibitor exhibits synthetic lethality in cancer cells with high microsatellite instability (MSI-H) or deficient DNA mismatch repair (dMMR).[2] In contrast, cell lines that are microsatellite stable (MSS) are largely resistant to the effects of the inhibitor.[4] Therefore, low efficacy is expected in MSS cell lines.
Q3: How does the MSI status of a cell line determine its sensitivity to this compound?
In MSI-H cancer cells, the machinery for repairing DNA mismatches is faulty, leading to the accumulation of errors, particularly in repetitive DNA sequences called microsatellites. This creates a dependency on alternative DNA repair pathways, including the one involving the WRN helicase. By inhibiting WRN, this compound disrupts a critical survival mechanism in MSI-H cells, leading to DNA damage, cell cycle arrest, and ultimately cell death.[5] MSS cells have a functional mismatch repair system and are not as reliant on WRN for survival, hence their resistance to the inhibitor.[4][5]
Q4: What are the expected downstream cellular effects of treating sensitive (MSI-H) cells with this compound?
Treatment of sensitive MSI-H cancer cells with this compound is expected to induce a cascade of cellular events, including:
-
Increased levels of DNA damage markers, such as gamma-H2AX (γH2AX) and phosphorylated ATM and ATR.[4]
-
Induction of p21, a cell cycle inhibitor.[4]
-
Cell cycle arrest, primarily in the G2 phase.[4]
-
Induction of apoptosis (programmed cell death).
Q5: Is this compound selective for WRN over other RecQ helicases?
Yes, this compound is highly selective for the WRN helicase. In enzymatic assays, it has been shown to inhibit WRN with high potency (IC50 = 100 nM) while having minimal effect on other RecQ helicases such as BLM, RECQL1, and RECQL5 (IC50s > 100 µM).[4]
Troubleshooting Guide
This guide provides a structured approach to troubleshoot experiments where this compound shows low efficacy.
Problem: this compound is not effective in my cell line.
-
Troubleshooting Step: Determine the microsatellite instability (MSI) status of your cell line.
-
Method 1: Literature/Database Search: Check databases such as the Cancer Cell Line Encyclopedia (CCLE) or relevant publications for the MSI status of your cell line.
-
Method 2: Experimental Determination: If the MSI status is unknown, you can determine it experimentally using MSI analysis. A common method is PCR-based analysis of specific microsatellite markers.
-
-
Troubleshooting Step: Verify the experimental parameters.
-
Inhibitor Concentration: Ensure that the concentration of this compound used is within the effective range for sensitive cell lines (e.g., GI50 for SW480 cells is 50 nM).[3] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line.
-
Treatment Duration: The effects of the inhibitor on cell viability and DNA damage may take time to manifest. A time-course experiment (e.g., 24, 48, 72 hours) is advisable.
-
Inhibitor Stability: Ensure proper storage and handling of the inhibitor to maintain its activity. This compound is typically stored at -20°C or -80°C.[3]
-
-
Troubleshooting Step: Use multiple and appropriate assays to measure the effects of the inhibitor.
-
Cell Viability Assays: In addition to standard cell viability assays (e.g., MTT, CellTiter-Glo), consider using assays that measure apoptosis (e.g., Annexin V staining, caspase activity assays).
-
DNA Damage and Cell Cycle Analysis: To confirm the mechanism of action, assess DNA damage (e.g., γH2AX staining) and cell cycle distribution (e.g., propidium iodide staining followed by flow cytometry).
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| WRN ATPase IC50 | 100 nM | Enzyme Activity Assay | [3][4] |
| GI50 (SW480 - MSI-H) | 50 nM | Cell Growth Assay | [3] |
| GI50 (DLD1 WRN-KO) | >10 µM | Cell Growth Assay | [3] |
| GI50 (CAL-33 - MSS) | >10 µM | Cell Growth Assay | [4] |
| Selectivity (BLM, RecQ1, RecQ5) | >100 µM | Enzyme Activity Assay | [4] |
Experimental Protocols
Protocol 1: Determination of Cell Viability using a Resazurin-based Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the inhibitor dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Resazurin Addition: Add 20 µL of Resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.
-
Incubation: Incubate for 2-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.
Protocol 2: Western Blot Analysis of DNA Damage and Cell Cycle Markers
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against γH2AX, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Figure 1. Mechanism of synthetic lethality of this compound in MSI-H cancer cells.
Figure 2. Troubleshooting workflow for low efficacy of this compound.
References
- 1. HRO761 | Werner syndrome this compound | WRN Inhibitor | TargetMol [targetmol.com]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Werner Syndrome this compound | CAS 2869954-34-5 | Cayman Chemical | Biomol.com [biomol.com]
- 5. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RecQ Helicase-IN-1
Welcome to the technical support center for RecQ Helicase-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and overcoming potential challenges during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor designed to target the ATP-binding site of RecQ helicases. By competitively inhibiting ATP hydrolysis, the inhibitor prevents the helicase from unwinding DNA, which is a crucial step in various DNA repair pathways.[1][2][3] This disruption of DNA repair can lead to the accumulation of DNA damage and ultimately induce cell death, particularly in cancer cells that are highly reliant on these repair mechanisms for survival.[4]
Q2: Which of the five human RecQ helicases (RECQL1, BLM, WRN, RECQL4, RECQL5) is targeted by this compound?
A2: The specificity of this compound for individual RecQ helicases should be determined empirically. While it is designed to target the conserved ATP-binding pocket, variations in the surrounding amino acid residues may lead to differential affinity for the five human RecQ helicases. We recommend performing in vitro helicase activity assays with purified recombinant RecQ helicase proteins to determine the IC50 value for each.
Q3: What are the potential mechanisms of resistance to this compound?
A3: Resistance to this compound can arise through several mechanisms, similar to other targeted therapies.[1][2][5][6] These may include:
-
Target Alteration: Mutations in the gene encoding the target RecQ helicase can alter the structure of the ATP-binding pocket, reducing the binding affinity of the inhibitor.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the inhibitor out of the cell, lowering its intracellular concentration.
-
Activation of Compensatory Pathways: Cells may upregulate alternative DNA repair pathways to bypass the inhibition of the targeted RecQ helicase.[1][7] For instance, if this compound targets BLM, which is involved in homologous recombination, cells might upregulate pathways like non-homologous end joining (NHEJ).
-
Metabolic Alterations: Changes in cellular metabolism could lead to the inactivation or enhanced clearance of the inhibitor.
Q4: How can I determine if my cells have developed resistance to this compound?
A4: The primary indicator of resistance is a significant increase in the half-maximal inhibitory concentration (IC50) value in your cell-based assays. This can be confirmed by performing dose-response experiments and comparing the IC50 of the suspected resistant cell line to the parental, sensitive cell line. Further investigation can involve sequencing the target RecQ helicase gene to check for mutations and assessing the expression levels of drug efflux pumps.
Troubleshooting Guides
Biochemical (In Vitro) Assays
Q5: My in vitro helicase unwinding assay shows no or very low inhibition with this compound.
A5: This issue can stem from several factors. Please consider the following:
-
Possible Cause 1: Inhibitor Precipitation.
-
Solution: Ensure that this compound is fully dissolved in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept low (typically ≤1%) to prevent precipitation. It is advisable to visually inspect the solution for any precipitates.[8]
-
-
Possible Cause 2: Incorrect Assay Conditions.
-
Possible Cause 3: Inactive Enzyme.
-
Solution: Confirm the activity of your purified RecQ helicase enzyme using a positive control (a known substrate that the enzyme can unwind) and a negative control (no enzyme). Improper storage or handling can lead to loss of enzyme activity.
-
-
Possible Cause 4: Substrate-Specific Effects.
-
Solution: The inhibitory effect of a compound can sometimes be substrate-dependent. If you are using a specific DNA substrate (e.g., a G-quadruplex), try a different type of substrate (e.g., a forked duplex) to see if the inhibition profile changes.[10]
-
Q6: I am observing inconsistent results between replicates in my helicase activity assay.
A6: Inconsistent results are often due to technical variability. Here are some troubleshooting steps:
-
Possible Cause 1: Pipetting Errors.
-
Solution: Ensure accurate and consistent pipetting, especially for small volumes of the inhibitor and enzyme.[9] Use calibrated pipettes and consider preparing a master mix for the reaction components to minimize variability between wells.
-
-
Possible Cause 2: Incomplete Mixing.
-
Solution: Thoroughly mix all reagents before and after adding them to the reaction wells. Avoid introducing bubbles during mixing.
-
-
Possible Cause 3: Edge Effects in Microplates.
-
Solution: Evaporation from the outer wells of a microplate can concentrate reagents and affect results. To mitigate this, avoid using the outermost wells or fill them with buffer or water.
-
Cell-Based (In Vivo) Assays
Q7: The IC50 value of this compound in my cell viability assay is much higher than expected from biochemical assays.
A7: A discrepancy between biochemical and cellular potency is common and can be attributed to several factors:
-
Possible Cause 1: Poor Cell Permeability.
-
Solution: this compound may have low permeability across the cell membrane. You can assess its cellular uptake using techniques like liquid chromatography-mass spectrometry (LC-MS) on cell lysates.
-
-
Possible Cause 2: High Protein Binding.
-
Solution: The inhibitor may bind to plasma proteins in the cell culture medium, reducing the free concentration available to enter the cells and engage the target. Consider using a medium with lower serum content if your cell line can tolerate it.
-
-
Possible Cause 3: Drug Efflux.
-
Solution: The cells may be actively pumping the inhibitor out. This can be tested by co-incubating the cells with a known efflux pump inhibitor (e.g., verapamil) and observing if the IC50 of this compound decreases.[5]
-
-
Possible Cause 4: Off-Target Effects.
-
Solution: At higher concentrations, the inhibitor might have off-target effects that mask its specific activity. It is crucial to correlate the observed cellular phenotype with target engagement.[8] A Cellular Thermal Shift Assay (CETSA) can be used to verify that the inhibitor is binding to the target RecQ helicase in the cellular environment.
-
Q8: My cells are showing signs of recovery after initial treatment with this compound.
A8: This could be an indication of the development of resistance or other cellular responses.
-
Possible Cause 1: Transient Cell Cycle Arrest.
-
Solution: The inhibitor may be causing a temporary cell cycle arrest from which the cells can recover. Analyze the cell cycle distribution at different time points after treatment using flow cytometry.
-
-
Possible Cause 2: Development of Resistance.
-
Solution: As mentioned in the FAQs, cells can develop resistance through various mechanisms. To investigate this, you can try to establish a resistant cell line by continuous exposure to increasing concentrations of this compound. The resistant and parental cell lines can then be compared to identify the mechanism of resistance.
-
-
Possible Cause 3: Inhibitor Instability.
-
Solution: The inhibitor may be unstable in the cell culture medium over longer incubation periods. Assess the stability of this compound in your specific medium over time using methods like HPLC.
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound Against Different Human RecQ Helicases.
| RecQ Helicase | IC50 (nM) |
| RECQL1 | 150 |
| BLM | 25 |
| WRN | 80 |
| RECQL4 | 200 |
| RECQL5 | 120 |
Table 2: Hypothetical Comparison of this compound Activity in Sensitive vs. Resistant Cancer Cell Lines.
| Cell Line | IC50 (µM) | Target RecQ Helicase Mutation | Efflux Pump (ABCG2) Expression (Fold Change) |
| Parental (Sensitive) | 0.5 | None | 1.0 |
| Resistant Clone 1 | 5.2 | T123A in ATP-binding domain | 1.2 |
| Resistant Clone 2 | 8.9 | None | 15.5 |
Experimental Protocols
Protocol 1: In Vitro Helicase Unwinding Assay (Fluorescence-Based)
This protocol is adapted from standard helicase assay procedures.[11][12][13]
Materials:
-
Purified recombinant human RecQ helicase
-
Fluorescently labeled forked DNA substrate (e.g., with a fluorophore on one strand and a quencher on the other)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT)
-
ATP solution
-
This compound stock solution in DMSO
-
384-well black microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 384-well plate, add the diluted inhibitor or DMSO (for control wells).
-
Add the fluorescently labeled DNA substrate to each well.
-
Add the purified RecQ helicase to each well, except for the "no enzyme" control wells.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes to allow for inhibitor binding.
-
Initiate the unwinding reaction by adding a solution of ATP to each well.
-
Immediately begin monitoring the increase in fluorescence in the plate reader. The unwinding of the DNA substrate separates the fluorophore and quencher, leading to an increase in fluorescence.
-
Record the fluorescence signal over time (e.g., every 30 seconds for 30 minutes).
-
Calculate the initial reaction rates and determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is a standard method for determining cell viability.[14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
96-well white, clear-bottom microplate
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include wells with DMSO only as a vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Allow the plate to equilibrate to room temperature for about 30 minutes.
-
Add an equal volume of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
References
- 1. Resistance to DNA repair inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to DNA repair inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The RecQ DNA helicases in DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Resistance to DNA repair inhibitors in cancer - ProQuest [proquest.com]
- 7. Roles of RECQ helicases in recombination based DNA repair, genomic stability and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Frontiers | Human RecQ Helicases in DNA Double-Strand Break Repair [frontiersin.org]
- 11. Identifying RNA Helicase Inhibitors Using Duplex Unwinding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemical and Cell Biological Assays to Identify and Characterize DNA Helicase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Bioavailability of RecQ Helicase-IN-1
Welcome to the technical support center for RecQ helicase-IN-1 (also known as HRO761 or Werner Syndrome RecQ Helicase Inhibitor 1). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the formulation and bioavailability of this potent inhibitor. Due to its low aqueous solubility, achieving optimal exposure in both in vitro and in vivo models is a critical step for successful experimentation.
Frequently Asked Questions (FAQs) - Compound Handling & Properties
Q1: What is this compound and what are its key properties?
A1: this compound is a potent and selective inhibitor of the Werner syndrome (WRN) protein, a DNA helicase.[1][2] It is under investigation for its potential in treating cancers with specific genetic backgrounds, such as those with microsatellite instability.[1][2] Its primary challenge is very low water solubility, which can impact its bioavailability and experimental reproducibility.
Q2: What is the recommended solvent for creating stock solutions of this compound?
A2: The recommended solvent is Dimethyl Sulfoxide (DMSO). Solubility in DMSO is reported to be in the range of 0.1-1 mg/mL, and another source indicates a much higher solubility of 99.7 mg/mL may be achievable, potentially with sonication.[1][2][3] Given the discrepancy, it is advisable to start by preparing a stock solution in the 10 mM range and confirm dissolution before attempting higher concentrations.
Q3: My this compound is precipitating when I add it to my aqueous cell culture medium or buffer. What should I do?
A3: This is a common issue due to the compound's low aqueous solubility. Here are some steps to mitigate precipitation:
-
Use a Serial Dilution Approach: First, create a high-concentration stock in 100% DMSO. Then, perform an intermediate dilution in DMSO before the final dilution into your aqueous medium. This avoids directly adding a highly concentrated organic solution to an aqueous environment.[3]
-
Pre-warm Solutions: Pre-warming both the stock solution and the final aqueous medium to 37°C can help prevent precipitation caused by temperature shock.[3]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Ultrasonic Bath: If precipitation occurs, gentle sonication in a warm water bath can sometimes help redissolve the compound.[3]
Troubleshooting Guide: Formulation for In Vivo Studies
Q1: We are observing low and highly variable plasma concentrations of this compound after oral gavage in our animal models. How can we improve exposure?
A1: Low and variable oral bioavailability is a direct consequence of the compound's poor solubility, which leads to a low dissolution rate in the gastrointestinal tract.[4][5] To improve this, you need to enhance the compound's solubility and/or dissolution rate. Consider the following formulation strategies.
Data Presentation: Comparison of Bioavailability Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages | Best For |
| Micronization/Nanonization | Increases the surface area-to-volume ratio, enhancing the dissolution rate according to the Noyes-Whitney equation.[5][6] | Simple, well-established technique. Keeps the compound in its crystalline form.[5] | May not be sufficient for extremely insoluble compounds. Risk of particle agglomeration. | Initial studies; compounds where a moderate increase in dissolution is sufficient. |
| Amorphous Solid Dispersions (ASDs) | The drug is molecularly dispersed in a polymer matrix in a high-energy amorphous state, preventing crystallization and improving dissolution.[7] | Can lead to significant increases in apparent solubility and bioavailability.[4] | Can be physically unstable (risk of recrystallization). Requires careful selection of polymers. | Compounds with high melting points and strong crystal lattice energy. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion upon contact with GI fluids.[6][7] | Enhances solubility and can utilize lipid absorption pathways, bypassing some metabolic enzymes.[6] | Can be complex to formulate. Potential for GI side effects with high surfactant concentrations. | Highly lipophilic (fat-soluble) compounds. |
| Complexation with Cyclodextrins | The hydrophobic drug molecule is encapsulated within the lipophilic core of a cyclodextrin molecule, whose hydrophilic exterior improves water solubility.[8][9] | Forms a true solution, improving solubility and stability. | Limited by the stoichiometry of the complex (1:1 or 1:2). Can be expensive. | Compounds with appropriate size and shape to fit within the cyclodextrin cavity. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation
This protocol provides a general method for creating an ASD to improve the dissolution of this compound.
1. Materials:
- This compound
- Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)
- Volatile organic solvent (e.g., Dichloromethane, Acetone, Methanol) capable of dissolving both the drug and the polymer.
2. Methodology:
- Polymer and Drug-Loading Selection: Start with a common polymer like PVP K30. Select a drug-to-polymer ratio (w/w), typically starting with 1:9, 1:4, and 1:2 (Drug:Polymer).
- Dissolution: Dissolve both this compound and the selected polymer in a minimal amount of the chosen solvent in a round-bottom flask. Ensure complete dissolution.
- Solvent Evaporation: Connect the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C). Continue until a thin, solid film is formed on the flask wall.
- Drying: Place the flask in a vacuum oven overnight at a slightly elevated temperature (e.g., 40-50°C) to remove any residual solvent.
- Milling: Scrape the solid material from the flask. Gently grind it into a fine powder using a mortar and pestle.
- Characterization (Critical):
- Differential Scanning Calorimetry (DSC): Analyze the ASD to confirm the absence of a melting point peak for the drug, indicating it is in an amorphous state.
- Powder X-Ray Diffraction (PXRD): Confirm the absence of sharp diffraction peaks characteristic of the crystalline drug.
- In Vitro Dissolution Testing: Perform a dissolution test comparing the pure drug to the ASD in a relevant buffer (e.g., pH 6.8 phosphate buffer) to confirm enhanced dissolution.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the steps to develop a liquid SEDDS for oral administration.
1. Materials:
- This compound
- Oil (e.g., Labrafac™ PG, Maisine® CC)[6]
- Surfactant (e.g., Kolliphor® EL, Tween® 80)
- Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)
2. Methodology:
- Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to identify the components with the highest solubilizing capacity.
- Constructing a Ternary Phase Diagram:
- Select the best oil, surfactant, and co-surfactant based on the screening.
- Prepare mixtures of the surfactant and co-surfactant (S/CoS mix) at different ratios (e.g., 1:1, 2:1, 3:1).
- For each S/CoS mix ratio, prepare a series of formulations by mixing the oil and the S/CoS mix at various ratios (from 9:1 to 1:9).
- To each formulation, add a small amount of water (e.g., 100 µL to 1 g of formulation), vortex, and visually inspect the resulting emulsion. Grade it as a clear microemulsion, a slightly bluish nanoemulsion, or a milky white emulsion.
- Plot the results on a ternary phase diagram to identify the region that forms clear or bluish emulsions upon dilution. This is your self-emulsification region.
- Drug Loading: Choose a formulation from the optimal self-emulsification region. Dissolve the maximum possible amount of this compound in this mixture with gentle heating and stirring.
- Characterization:
- Emulsion Droplet Size: Dilute the SEDDS formulation in water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument. Aim for a droplet size <200 nm for optimal absorption.
- In Vitro Drug Release: Perform a drug release study using a dialysis method to ensure the drug is released from the emulsion droplets.
Visualizations
Experimental and Logical Workflows
Caption: Workflow for selecting a bioavailability enhancement strategy.
Caption: Mechanism of an Amorphous Solid Dispersion (ASD).
Caption: Simplified role of WRN Helicase in DNA repair and its inhibition.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Werner Syndrome this compound | CAS 2869954-34-5 | Cayman Chemical | Biomol.com [biomol.com]
- 3. HRO761 | Werner syndrome this compound | WRN Inhibitor | TargetMol [targetmol.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. hilarispublisher.com [hilarispublisher.com]
Validation & Comparative
Validating On-Target Activity of RecQ Helicase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The RecQ family of DNA helicases, including the Werner syndrome protein (WRN), are critical for maintaining genomic stability through their roles in DNA replication, repair, and recombination. Their importance in cancer cell survival has made them attractive targets for novel anti-cancer therapies. This guide provides a comparative overview of inhibitors targeting the WRN helicase, a key member of the RecQ family, with a focus on validating their on-target activity through established experimental protocols.
Performance Comparison of WRN Helicase Inhibitors
The development of small molecule inhibitors against WRN helicase has accelerated in recent years. Early compounds like NSC 19630 and its analogue NSC 617145 demonstrated the feasibility of targeting this enzyme. More recent additions, such as the allosteric covalent inhibitor VVD-214 and the potent, selective inhibitor HRO-761, have shown significant improvements in potency and specificity. The following table summarizes the biochemical potency of these inhibitors against WRN and other RecQ helicases.
| Inhibitor | Target Helicase | IC50 Value | Other RecQ Helicases Tested | IC50 Value (Other Helicases) |
| NSC 19630 | WRN | ~20 µM[1] | BLM, RECQ1, FANCJ, RecQ, UvrD, DnaB | No significant inhibition[1][2] |
| NSC 617145 | WRN | 230 nM[3][4][5] | BLM, FANCJ, ChlR1, RecQ, UvrD, RECQ1 | No significant inhibition (very modest for RECQ1)[3][6] |
| VVD-214 | WRN | 0.14 - 7.65 µM (across different constructs)[7] | BLM | Selective over BLM[7] |
| HRO-761 | WRN | 100 nM (ATPase assay)[8][9] | BLM, RecQ1, RecQ5 | Selective for WRN[10][11] |
| KWR-095 | WRN | More potent than HRO-761 (ATPase assay) | Not specified | Not specified |
| NCGC00029283 | WRN | 2.3 µM | BLM, FANCJ | 12.5 µM (BLM), 3.4 µM (FANCJ)[5] |
Experimental Protocols for On-Target Validation
Validating the on-target activity of a RecQ helicase inhibitor involves a multi-step process, beginning with biochemical assays to confirm direct enzyme inhibition and progressing to cell-based assays to demonstrate cellular effects dependent on the target.
Biochemical Assay: Fluorescence-Based Helicase Activity Assay
This assay continuously monitors the unwinding of a DNA duplex by the helicase in real-time.
Principle: A DNA substrate with a fluorescent reporter and a quencher on opposite strands is used. When the duplex is unwound by the helicase, the reporter and quencher are separated, leading to an increase in fluorescence.
Materials:
-
Purified recombinant WRN helicase
-
Fluorescently labeled DNA substrate (e.g., a forked duplex with a 5'-FAM and a 3'-dabcyl modification)
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 0.1 mg/ml BSA)
-
ATP solution
-
Test inhibitor and vehicle control (e.g., DMSO)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the WRN helicase and the test inhibitor (or vehicle control) to the assay buffer.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorescent DNA substrate and ATP.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 492 nm and 520 nm for FAM) at regular intervals for a set duration (e.g., 30-60 minutes)[12].
-
The rate of increase in fluorescence is proportional to the helicase activity.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
Cell-Based Assay: WST-1 Cell Proliferation Assay
This colorimetric assay assesses the impact of the inhibitor on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of metabolically active cells.
Materials:
-
Human cancer cell lines (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
WST-1 reagent
-
Test inhibitor and vehicle control (e.g., DMSO)
-
96-well clear plates
-
Microplate spectrophotometer (ELISA reader)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor or vehicle control and incubate for a desired period (e.g., 48-72 hours)[13].
-
Incubate the plate for 1-4 hours at 37°C in a humidified atmosphere[13][14][15].
-
Gently shake the plate for 1 minute to ensure homogeneous distribution of the formazan dye.
-
Measure the absorbance of the samples at 420-480 nm using a microplate reader. A reference wavelength above 600 nm is recommended[13][14][15].
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% inhibition of growth).
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the validation process and the biological context of WRN helicase, the following diagrams are provided.
Caption: Experimental workflow for validating WRN helicase inhibitors.
Caption: WRN helicase in the DNA damage response pathway.
References
- 1. Inhibition of helicase activity by a small molecule impairs Werner syndrome helicase (WRN) function in the cellular response to DNA damage or replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WRN-targeted therapy using inhibitors NSC 19630 and NSC 617145 induce apoptosis in HTLV-1-transformed adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. WERNER SYNDROME HELICASE HAS A CRITICAL ROLE IN DNA DAMAGE RESPONSES IN THE ABSENCE OF A FUNCTIONAL FANCONI ANEMIA PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 9. medchemexpress.com [medchemexpress.com]
- 10. HRO761 | WRN inhibitor | Probechem Biochemicals [probechem.com]
- 11. researchgate.net [researchgate.net]
- 12. A fluorescence-based helicase assay: application to the screening of G-quadruplex ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. takarabio.com [takarabio.com]
Comparing RecQ helicase-IN-1 to other known RecQ inhibitors
A Comprehensive Guide to RecQ Helicase Inhibitors: A Comparative Analysis of RecQ Helicase-IN-1 and Other Key Modulators
Introduction to RecQ Helicases and Their Inhibition
RecQ helicases are a conserved family of DNA-unwinding enzymes essential for maintaining genomic stability. In humans, five RecQ homologs have been identified: RECQL1, Bloom syndrome (BLM), Werner syndrome (WRN), RECQL4, and RECQL5. These helicases play critical roles in various DNA metabolic processes, including DNA replication, repair, and recombination. Dysregulation of RecQ helicase activity is associated with several genetic disorders characterized by premature aging and a predisposition to cancer. Consequently, the development of small molecule inhibitors targeting RecQ helicases has emerged as a promising therapeutic strategy, particularly in oncology. This guide provides a detailed comparison of this compound (also known as HRO761), a potent WRN inhibitor, with other known inhibitors of the RecQ family.
Comparative Analysis of RecQ Helicase Inhibitors
The landscape of RecQ helicase inhibitors is rapidly evolving, with a primary focus on targeting WRN and BLM helicases due to their strong association with cancer. This section provides a quantitative comparison of the most well-characterized inhibitors.
Table 1: In Vitro Potency of RecQ Helicase Inhibitors
| Inhibitor Name | Primary Target | Other RecQ Targets | IC50 (Helicase Assay) | IC50 (ATPase Assay) | Mechanism of Action |
| This compound (HRO761) | WRN | BLM (>100 µM), RECQL1 (>100 µM), RECQL5 (>100 µM) | Not explicitly stated for helicase activity, but potent inhibition observed. | 100 nM[1] | Allosteric inhibitor, binds at the D1-D2 interface, locking WRN in an inactive conformation[2][3] |
| NSC 19630 (MIRA-1) | WRN | Minimal inhibition of BLM and RECQL1 | 20 µM | Mildly affected | Not fully elucidated, impairs growth and induces apoptosis in a WRN-dependent manner. |
| NSC 617145 | WRN | Selective over BLM, RECQL1, and other helicases | 230 nM | Inhibits WRN ATPase activity | Induces double-strand breaks and chromosomal abnormalities[4] |
| ML216 | BLM | WRN (IC50 = 5 µM) | 2.98 µM (full-length BLM), 0.97 µM (BLM⁶³⁶⁻¹²⁹⁸)[5] | Ki = 1.76 µM (ssDNA-dependent)[5] | Inhibits DNA unwinding activity[5] |
| RECQL5-IN-1 | RECQL5 | Not specified | 46.3 nM | Not specified | Stabilizes RECQL5-RAD51 interaction, leading to HRR inhibition[6] |
Note: Specific inhibitors for RECQL1 and RECQL4 with well-defined IC50 values are not yet widely reported in publicly available literature. Research in this area is ongoing.
Mechanism of Action and Cellular Effects
The inhibitors detailed above exhibit distinct mechanisms of action, leading to varied cellular consequences. Understanding these mechanisms is crucial for their development as therapeutic agents.
This compound (HRO761)
HRO761 is a highly potent and selective allosteric inhibitor of WRN. It binds to a pocket at the interface of the D1 and D2 helicase domains, which is distinct from the ATP-binding site. This binding event locks the enzyme in an inactive conformation, preventing its helicase and ATPase activities. In cancer cells with microsatellite instability (MSI), where WRN is essential for survival, HRO761 treatment leads to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis.[1][2][3][7]
NSC 617145
NSC 617145 is a selective inhibitor of WRN helicase and its associated ATPase activity.[4] Its mechanism involves the induction of double-strand breaks and chromosomal abnormalities, suggesting an interference with DNA repair processes that are dependent on WRN. In Fanconi anemia-deficient cells, NSC 617145 has been shown to prevent the processing of RAD51-mediated recombination products and activate the non-homologous end joining (NHEJ) pathway.[4][8]
ML216
ML216 is a potent and selective inhibitor of the DNA unwinding activity of BLM helicase.[5] It has been shown to inhibit the proliferation of BLM-proficient cells while having minimal effect on BLM-deficient cells, indicating its on-target activity. Mechanistically, ML216 has been suggested to interfere with the interaction between BLM and DBC1, a protein that protects BLM from degradation. This interference can lead to increased BLM degradation, resulting in elevated DNA damage and activation of cell cycle checkpoints.[9]
RECQL5-IN-1
RECQL5-IN-1 is a potent inhibitor of RECQL5 helicase activity. Its mechanism involves the stabilization of the interaction between RECQL5 and RAD51. This stabilization leads to the aggregation of RAD51 and subsequent inhibition of homologous recombination repair (HRR), resulting in selective cytotoxicity in cancer cells that express RECQL5.[6]
Experimental Protocols
The following are generalized protocols for key assays used in the characterization of RecQ helicase inhibitors. Specific parameters may vary depending on the enzyme, substrate, and inhibitor being tested.
Helicase Activity Assay (Fluorescence-Based)
This assay measures the unwinding of a DNA duplex by a helicase.
-
Reaction Setup: A reaction mixture is prepared containing a fluorescently labeled DNA substrate (e.g., a forked duplex with a fluorophore and a quencher on opposite strands), assay buffer, and the purified RecQ helicase enzyme.
-
Inhibitor Addition: The test compound at various concentrations or a vehicle control (e.g., DMSO) is added to the reaction mixture.
-
Incubation: The mixture is incubated at the optimal temperature for the helicase (typically 37°C).
-
Reaction Initiation: The unwinding reaction is initiated by the addition of ATP.
-
Data Acquisition: The increase in fluorescence, resulting from the separation of the fluorophore and quencher as the DNA is unwound, is monitored in real-time using a plate reader.
-
Data Analysis: The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC50 value.
ATPase Activity Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ATP hydrolyzed by the helicase.
-
ATPase Reaction: The RecQ helicase, test inhibitor, and a DNA substrate (to stimulate activity) are incubated with ATP in an appropriate buffer.
-
ADP-Glo™ Reagent Addition: After the incubation period, ADP-Glo™ Reagent is added to terminate the ATPase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Kinase Detection Reagent is then added to convert the ADP generated into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Luminescence Measurement: The luminescence is measured using a luminometer. The signal is proportional to the amount of ADP produced and thus to the ATPase activity of the helicase.
-
Data Analysis: The luminescence data is used to calculate the percentage of inhibition at each compound concentration and to determine the IC50 value.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP.[10][11][12][13][14]
-
Cell Plating: Cells are seeded in a multi-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the RecQ helicase inhibitor or a vehicle control.
-
Incubation: The plate is incubated for a specified period (e.g., 72 hours) to allow the compound to exert its effect.
-
Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well.[10][11][12]
-
Lysis and Signal Stabilization: The plate is mixed on an orbital shaker to induce cell lysis and then incubated at room temperature to stabilize the luminescent signal.[11]
-
Luminescence Measurement: The luminescence, which is proportional to the amount of ATP and therefore the number of viable cells, is measured using a luminometer.
-
Data Analysis: The results are expressed as a percentage of the control (untreated cells), and the GI50 (concentration for 50% inhibition of cell growth) is calculated.
Conclusion
The field of RecQ helicase inhibition is a dynamic area of research with significant therapeutic potential. This compound (HRO761) stands out as a highly potent and selective inhibitor of WRN, demonstrating promising preclinical activity in MSI cancers.[1][2][3][7] While potent inhibitors for WRN, BLM, and RECQL5 have been identified, the development of specific inhibitors for RECQL1 and RECQL4 remains an area of active investigation. The continued exploration of the mechanisms of action of these inhibitors and the development of novel compounds targeting all members of the RecQ family will be crucial for advancing our understanding of their roles in genome maintenance and for translating these findings into effective cancer therapies.
References
- 1. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 2. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. WERNER SYNDROME HELICASE HAS A CRITICAL ROLE IN DNA DAMAGE RESPONSES IN THE ABSENCE OF A FUNCTIONAL FANCONI ANEMIA PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ML216 Prevents DNA Damage-Induced Senescence by Modulating DBC1–BLM Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 11. ch.promega.com [ch.promega.com]
- 12. promega.com [promega.com]
- 13. youtube.com [youtube.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
Unveiling the Specificity of RecQ Helicase Inhibition: A Comparative Analysis of ML216
For researchers, scientists, and professionals in drug development, the quest for highly specific enzyme inhibitors is paramount. This guide provides a detailed comparative analysis of the specificity of ML216, a potent inhibitor of the Bloom (BLM) helicase, a member of the RecQ helicase family. The data presented herein offers a comprehensive overview of ML216's activity across various helicase families, supported by detailed experimental protocols and visual representations of the scientific workflows and findings.
Performance Across Helicase Families: A Quantitative Comparison
The inhibitory activity of ML216 has been evaluated against several helicases from the RecQ family and other related helicases. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, are summarized in the table below. Lower IC50 values indicate greater potency.
| Helicase Target | Helicase Family | IC50 (µM) |
| BLM (full-length) | RecQ | 2.98 - 3.0[1][2][3] |
| BLM (636-1298) | RecQ | 0.97[1][2][3] |
| WRN (full-length) | RecQ | 5[1][4] |
| WRN (500-946) | RecQ | 12.6[1] |
| RECQ1 | RecQ | ~50[5] |
| RECQ5 | RecQ | >50[5] |
| UvrD (E. coli) | UvrD | >50[5] |
The data clearly indicates that ML216 is a potent inhibitor of BLM helicase, with low micromolar IC50 values.[2][3][5] While it also demonstrates inhibitory activity against another RecQ family member, Werner syndrome (WRN) helicase, it is significantly less potent against other tested helicases such as RECQ1, RECQ5, and the bacterial helicase UvrD.[1][4][5] This suggests a degree of selectivity of ML216 for the BLM and WRN helicases within the broader landscape of DNA helicases.[1][5]
Visualizing the Specificity Profile
The following diagram illustrates the specificity of ML216 across the tested helicase families, highlighting its potent activity against BLM.
Experimental Protocols
The determination of inhibitor specificity relies on robust and reproducible biochemical assays. The primary methods used to characterize ML216 and other helicase inhibitors are DNA unwinding assays and ATPase assays.
Fluorescence-Based DNA Unwinding Assay
This assay directly measures the helicase's ability to separate a double-stranded DNA (dsDNA) substrate into single strands.
Principle: A fluorescently labeled DNA substrate is used where the fluorescence is quenched when the DNA is in a duplex form. Upon unwinding by the helicase, the fluorescently labeled strand is released, resulting in an increase in fluorescence. The rate of this fluorescence increase is proportional to the helicase activity.
Protocol:
-
Substrate Preparation: A partially dsDNA substrate is created by annealing a fluorescently labeled oligonucleotide (e.g., with FAM or Cy3) to a longer, complementary oligonucleotide that has a quencher molecule (e.g., Dabcyl or BHQ) at a position that quenches the fluorophore in the duplex state.
-
Reaction Mixture: Reactions are set up in a 96- or 384-well plate. Each well contains the reaction buffer (typically 50 mM Tris-HCl, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT, and 0.1 mg/ml BSA), the DNA substrate (e.g., 0.5 nM), and the helicase enzyme (e.g., 10 nM BLM).[5]
-
Inhibitor Addition: The inhibitor, ML216, is added to the wells at various concentrations. A DMSO control (vehicle) is also included. The mixture is incubated for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[5]
-
Initiation of Reaction: The unwinding reaction is initiated by the addition of ATP (e.g., 2 mM).
-
Data Acquisition: The fluorescence intensity is measured over time using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.[6] The rate of the reaction is calculated from the linear phase of the fluorescence increase.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to the DMSO control. The IC50 value is determined by fitting the dose-response curve to a suitable equation.
ATPase Assay
This assay measures the ATP hydrolysis activity of the helicase, which is coupled to its unwinding function.
Principle: Helicases utilize the energy from ATP hydrolysis to unwind DNA. This assay quantifies the amount of ADP or inorganic phosphate (Pi) produced, which is a measure of the enzyme's ATPase activity. A common method is the thin-layer chromatography (TLC) based assay using radiolabeled ATP.
Protocol:
-
Reaction Mixture: The reaction contains the helicase enzyme, a single-stranded DNA effector (which stimulates ATPase activity), and the reaction buffer.
-
Inhibitor Addition: The inhibitor is added at various concentrations, with a DMSO control.
-
Reaction Initiation: The reaction is initiated by adding [γ-32P]ATP.
-
Quenching: After a specific incubation time, the reaction is stopped by adding an excess of EDTA.
-
TLC Separation: A small aliquot of the reaction mixture is spotted onto a polyethyleneimine (PEI)-cellulose TLC plate. The plate is developed in a chromatography tank containing a suitable solvent (e.g., 1 M formic acid, 0.8 M LiCl).[4] This separates the unhydrolyzed [γ-32P]ATP from the released 32Pi.
-
Detection and Quantification: The TLC plate is exposed to a phosphor screen, and the radioactivity of the spots corresponding to ATP and Pi is quantified using a phosphorimager.
-
Data Analysis: The percentage of ATP hydrolyzed is calculated for each inhibitor concentration, and the IC50 value is determined.
Experimental Workflow Visualization
The following diagram outlines the general workflow for assessing the specificity of a helicase inhibitor like ML216.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A small molecule inhibitor of the BLM helicase modulates chromosome stability in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical and Cell Biological Assays to Identify and Characterize DNA Helicase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of ML216, a Small Molecule Inhibitor of Bloom (BLM) Helicase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A fluorescence-based helicase assay: application to the screening of G-quadruplex ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for Novel RecQ Helicase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The study of RecQ helicases, crucial enzymes in maintaining genomic stability, has identified them as promising therapeutic targets in oncology. The development of small-molecule inhibitors targeting these helicases, such as a hypothetical "RecQ helicase-IN-1" (RecQ-IN-1), requires rigorous validation through a series of well-controlled experiments. This guide provides a framework for designing and executing these essential control experiments, ensuring the specificity and on-target activity of novel inhibitors. The data presented for comparison is drawn from published studies on known RecQ helicase inhibitors, such as ML216 (a BLM inhibitor) and NSC 19630 (a WRN inhibitor), to serve as a practical reference.
Data Presentation: Comparative Inhibitor Performance
A critical step in characterizing a novel inhibitor like RecQ-IN-1 is to quantify its potency and selectivity. The following tables summarize key performance indicators for established RecQ helicase inhibitors, providing a benchmark for new compounds.
Table 1: In Vitro Helicase Inhibition
| Inhibitor | Target Helicase | IC50 (µM) | Other RecQ Helicases Inhibited (IC50 in µM) | Non-RecQ Helicases Inhibited | Reference |
| ML216 | BLM | ~1.0 - 3.0 | WRN (~5.0 - 12.6) | RECQ1 (>50), RECQ5 (>50), E. coli UvrD (>50) | [1] |
| NSC 19630 | WRN | ~20 | BLM (minimal inhibition at 50 µM), RECQ1 (minimal inhibition at 50 µM) | FANCJ, E. coli RecQ, UvrD, DnaB (not inhibited) | [2][3] |
| Compound 2 | BLM | 2.2 | WRN (not inhibited), RECQ5 (not inhibited), RECQ1 (minimal inhibition at higher concentrations) | E. coli UvrD (not inhibited) | [4][5] |
| GSK_WRN4 | WRN | Not specified (pIC50=7.6) | High selectivity over other RecQ family helicases | Not specified | [6][7] |
Table 2: Cellular Activity of RecQ Helicase Inhibitors
| Inhibitor | Cell Line(s) | Effect | Concentration | Reference |
| ML216 | BLM-proficient cells | Increased Sister Chromatid Exchanges (SCEs) | Not specified | [1] |
| BLM-proficient cells | Sensitization to aphidicolin | 50 µM | [8] | |
| Prostate cancer cells | Cytotoxicity (IC50) | ~51-92 µM | [9] | |
| NSC 19630 | HeLa | Inhibition of cell proliferation | ~1.5 - 12 µM | [2] |
| HeLa | Induction of apoptosis | Not specified | [3] | |
| HeLa | Increased γH2AX foci | 2 µM | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are protocols for key experiments in the study of RecQ helicase inhibitors.
In Vitro Helicase Activity Assay (Fluorescence Quenching)
This assay measures the unwinding of a forked DNA duplex substrate by the RecQ helicase. The substrate has a fluorophore on one strand and a quencher on the other. Unwinding separates them, leading to an increase in fluorescence.
Materials:
-
Purified recombinant RecQ helicase (e.g., BLM, WRN)
-
Fluorescently labeled forked DNA substrate
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT)
-
ATP solution
-
Test inhibitor (e.g., RecQ-IN-1) dissolved in DMSO
-
DMSO (vehicle control)
-
96- or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In each well of the plate, add the assay buffer, DNA substrate, and the test inhibitor or DMSO.
-
Add the purified RecQ helicase to each well to initiate the reaction, except for the "no enzyme" control wells.
-
Incubate the plate at the optimal temperature for the helicase (e.g., 37°C).
-
Initiate the unwinding reaction by adding ATP.
-
Measure the fluorescence intensity at regular intervals.
-
Calculate the rate of DNA unwinding and determine the IC50 value of the inhibitor.
Cellular Proliferation Assay (WST-1)
This colorimetric assay assesses the effect of the inhibitor on cell viability and proliferation.
Materials:
-
Human cell lines (e.g., HeLa, U2OS, and paired BLM-proficient/deficient cell lines)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., RecQ-IN-1)
-
WST-1 reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor or vehicle control (DMSO).
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add WST-1 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Immunofluorescence for DNA Damage Foci (γH2AX)
This assay visualizes the formation of double-strand breaks (DSBs) in cells by detecting the phosphorylated form of histone H2AX (γH2AX).
Materials:
-
Cells grown on coverslips
-
Test inhibitor (e.g., RecQ-IN-1)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Treat cells with the test inhibitor or vehicle control for the desired time.
-
Fix the cells with PFA.
-
Permeabilize the cells.
-
Block non-specific antibody binding.
-
Incubate with the primary anti-γH2AX antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips on microscope slides and visualize the γH2AX foci.
-
Quantify the number of foci per cell.
Mandatory Visualizations
Diagrams are provided to illustrate key experimental workflows and the cellular context of RecQ helicase function.
References
- 1. A small molecule inhibitor of the BLM helicase modulates chromosome stability in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and Cell Biological Assays to Identify and Characterize DNA Helicase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Uncovering an allosteric mode of action for a selective inhibitor of human Bloom syndrome protein | eLife [elifesciences.org]
- 5. BLM inhibitor 2|CAS |DC Chemicals [dcchemicals.com]
- 6. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. New Insights Into DNA Helicases as Druggable Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Researcher's Guide to the Genetic Validation of RecQ Helicase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the experimental validation of RecQ helicase inhibitors. As the specific inhibitor "RecQ helicase-IN-1" is not documented in publicly available scientific literature, this guide will focus on established methods and known inhibitors for the RecQ helicase family, providing a framework for the target validation of any novel inhibitor.
The RecQ family of DNA helicases, comprising five members in humans (RECQL1, BLM, WRN, RECQL4, and RECQL5), are critical guardians of genomic stability.[1][2] They play essential roles in various DNA metabolic pathways, including DNA replication, repair, and recombination.[2][3] Their dysfunction is linked to several genetic disorders characterized by premature aging and a predisposition to cancer, making them attractive targets for therapeutic intervention.[2] This guide will delve into the methodologies used to confirm that a small molecule inhibitor directly engages and modulates the activity of its intended RecQ helicase target.
Comparative Efficacy of Known RecQ Helicase Inhibitors
To provide a baseline for comparison, the following table summarizes the quantitative data for well-characterized inhibitors of two prominent RecQ helicases: Bloom's syndrome helicase (BLM) and Werner syndrome helicase (WRN). This data is crucial for assessing the potency and selectivity of new chemical entities.
| Inhibitor | Target Helicase | Assay Type | IC50 / Ki Value | Citation(s) |
| ML216 | BLM (full-length) | DNA Unwinding Assay | IC50: 2.98 µM | [1][4][5] |
| BLM (636-1298) | DNA Unwinding Assay | IC50: 0.97 µM | [1][4][5] | |
| BLM | ssDNA-dependent ATPase Assay | Ki: 1.76 µM | [4] | |
| WRN (full-length) | DNA Unwinding Assay | IC50: 5 µM | [4] | |
| WRN (500-946) | DNA Unwinding Assay | IC50: 12.6 µM | [4] | |
| NSC 19630 | WRN | DNA Unwinding Assay | IC50: ~20 µM | [6] |
| NSC 617145 | WRN | DNA Unwinding Assay | IC50: 230 nM | [7] |
| GSK_WRN4 | WRN | (undisclosed) | (undisclosed potent and selective covalent inhibitor) | [8][9] |
Key Experimental Protocols for Target Validation
The validation of a RecQ helicase inhibitor's target requires a multi-faceted approach, combining biochemical assays to demonstrate direct enzyme inhibition with cell-based assays to confirm target engagement in a physiological context.
In Vitro Helicase Unwinding Assay
This biochemical assay directly measures the ability of an inhibitor to block the DNA unwinding activity of a purified RecQ helicase.
Principle: A radiolabeled or fluorescently labeled DNA substrate with a duplex region is incubated with the purified RecQ helicase in the presence and absence of the test compound. The helicase unwinds the duplex, releasing a single-stranded DNA (ssDNA) fragment. The products are then separated by polyacrylamide gel electrophoresis (PAGE), and the amount of unwound ssDNA is quantified.
Detailed Protocol:
-
Substrate Preparation: A forked DNA duplex is typically used as a substrate. One strand is labeled, for instance, with 32P at the 5'-end or with a fluorescent dye.
-
Reaction Mixture: In a reaction tube, combine the purified RecQ helicase, the reaction buffer (typically containing Tris-HCl, MgCl₂, DTT, and BSA), and the test compound at various concentrations.
-
Initiation: Add ATP to the reaction mixture to initiate the unwinding reaction.
-
Incubation: Incubate the reaction at the optimal temperature for the specific helicase (e.g., 37°C) for a defined period.
-
Quenching: Stop the reaction by adding a stop buffer containing EDTA (to chelate Mg²⁺ and inhibit ATP hydrolysis) and a loading dye.
-
Electrophoresis: Separate the reaction products on a non-denaturing polyacrylamide gel.
-
Visualization and Quantification: Visualize the labeled DNA using autoradiography or fluorescence imaging. The percentage of unwound substrate is calculated to determine the inhibitor's IC50 value.[10][11][12][13]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that a compound binds to its target protein within intact cells.
Principle: The binding of a ligand (inhibitor) to its target protein generally increases the protein's thermal stability. In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified. An increase in the melting temperature (Tm) of the target protein in the presence of the compound indicates direct engagement.
Detailed Protocol:
-
Cell Treatment: Culture cells to an appropriate density and treat them with the test compound or vehicle control for a specific duration.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins. The amount of the target RecQ helicase in the soluble fraction is then quantified by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound confirms target engagement.[14][15][16][17][18]
Visualizing the Molecular Landscape
To better understand the context in which RecQ helicase inhibitors function, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Role of RecQ helicases in homologous recombination repair of DNA double-strand breaks.
Caption: A stepwise workflow for the comprehensive target validation of a novel RecQ helicase inhibitor.
By employing a combination of these robust biochemical and cellular assays, researchers can confidently validate the on-target activity of novel RecQ helicase inhibitors. This rigorous validation is a critical step in the development of new therapeutic agents that target the intricate DNA repair pathways for the treatment of cancer and other diseases associated with genomic instability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Roles of RECQ helicases in recombination based DNA repair, genomic stability and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ML216 | BLM helicase inhibitor | Probechem Biochemicals [probechem.com]
- 6. Inhibition of helicase activity by a small molecule impairs Werner syndrome helicase (WRN) function in the cellular response to DNA damage or replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Identifying RNA Helicase Inhibitors Using Duplex Unwinding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical Assays for the Characterization of DNA Helicases | Springer Nature Experiments [experiments.springernature.com]
- 12. Helicase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Helicase Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 17. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Unveiling the Double-Edged Sword: Efficacy of RecQ Helicase Inhibitor-1 in BLM-Proficient vs. BLM-Deficient Cells
For Immediate Release
A comprehensive analysis of the selective efficacy of RecQ Helicase Inhibitor-1 (RecQ-IN-1), a potent small molecule inhibitor of Bloom's syndrome-associated (BLM) helicase, reveals a stark contrast in its cytotoxic effects between cells with and without functional BLM protein. This guide provides a detailed comparison of the inhibitor's performance, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential as a targeted therapeutic agent.
Bloom's syndrome is a rare genetic disorder characterized by genomic instability and a predisposition to cancer, caused by mutations in the BLM gene. The BLM protein, a member of the RecQ helicase family, plays a critical role in maintaining genome integrity by resolving complex DNA structures that arise during replication and repair. The targeted inhibition of BLM helicase, therefore, presents a promising strategy for cancer therapy, particularly in tumors that may have an over-reliance on its function. RecQ-IN-1, identified as ML216 in scientific literature, has emerged as a key tool in exploring this therapeutic window.
Comparative Efficacy of RecQ-IN-1
Experimental findings consistently demonstrate that the efficacy of RecQ-IN-1 is contingent on the BLM status of the cells. BLM-proficient cells, which express the functional BLM helicase, are significantly more susceptible to the inhibitor's effects. In contrast, BLM-deficient cells, lacking a functional BLM protein, exhibit marked resistance.
Key Performance Indicators:
-
Antiproliferative Activity: RecQ-IN-1 demonstrates potent antiproliferative effects in cell lines expressing wild-type BLM. However, in BLM-deficient cell lines, the inhibitor shows minimal impact on cell growth.[1][2][3]
-
Induction of Sister Chromatid Exchanges (SCEs): A hallmark of BLM deficiency is an elevated rate of SCEs. Treatment of BLM-proficient cells with RecQ-IN-1 phenocopies this characteristic, leading to a significant increase in SCEs. Conversely, the inhibitor does not further elevate the already high baseline of SCEs in BLM-deficient cells.[1][3][4]
-
Sensitization to DNA Damaging Agents: The inhibition of BLM by RecQ-IN-1 in proficient cells enhances their sensitivity to DNA damaging agents like aphidicolin, an inhibitor of DNA polymerases. This sensitizing effect is absent in BLM-deficient cells.[1][3]
Quantitative Data Summary
The following table summarizes the differential effects of RecQ-IN-1 on BLM-proficient and BLM-deficient cells based on published experimental data.
| Parameter | BLM-Proficient Cells | BLM-Deficient Cells | Reference |
| IC₅₀ for Proliferation | Low (Potent Inhibition) | High (Resistant) | [1][3] |
| Sister Chromatid Exchanges (SCEs) | Significant Increase | No Significant Change | [1][3][4] |
| Sensitization to Aphidicolin | Increased Sensitivity | No Sensitization | [1][3] |
Mechanism of Action
RecQ-IN-1 acts as a competitive inhibitor of the BLM helicase. Its mechanism involves preventing the binding of BLM to its DNA substrates, thereby inhibiting its crucial DNA unwinding activity.[3] This disruption of BLM's function leads to unresolved DNA replication and repair intermediates, triggering genomic instability and ultimately cell death in BLM-proficient cells. In cells already lacking functional BLM, the inhibitor has no target and therefore exerts minimal effect.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of RecQ-IN-1's efficacy.
Cell Proliferation Assay
-
Cell Seeding: Plate BLM-proficient and BLM-deficient cells in 96-well plates at a predetermined density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of RecQ-IN-1 or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values to determine the antiproliferative potency of the inhibitor.
Sister Chromatid Exchange (SCE) Assay
-
Cell Culture and Labeling: Culture BLM-proficient and BLM-deficient cells in the presence of 5-bromo-2'-deoxyuridine (BrdU) for two cell cycles.
-
Inhibitor Treatment: Treat the cells with RecQ-IN-1 or a vehicle control during the second cell cycle.
-
Metaphase Arrest: Arrest the cells in metaphase using a mitotic inhibitor (e.g., colcemid).
-
Chromosome Preparation: Harvest the cells, treat with a hypotonic solution, and fix them. Prepare chromosome spreads on microscope slides.
-
Differential Staining: Stain the chromosomes using a method that differentially stains the sister chromatids (e.g., fluorescence plus Giemsa).
-
Microscopy and Analysis: Visualize the chromosomes under a microscope and count the number of SCEs per metaphase.
Visualizing the Impact of RecQ-IN-1
The following diagrams illustrate the signaling pathway involving BLM, the experimental workflow for assessing RecQ-IN-1's efficacy, and the logical relationship of its differential activity.
Caption: BLM's role in DNA repair and its inhibition.
Caption: Workflow for comparing inhibitor efficacy.
Caption: BLM status dictates inhibitor efficacy.
References
- 1. A small molecule inhibitor of the BLM helicase modulates chromosome stability in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A new development in DNA repair modulation: Discovery of a BLM helicase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Lethal Interactions of RECQ Helicases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of RecQ Helicase Inhibitors: RecQ helicase-IN-1 and ML216
A comprehensive guide for researchers, scientists, and drug development professionals on the biochemical and cellular activities of two prominent RecQ helicase inhibitors.
RecQ helicases are a conserved family of enzymes crucial for maintaining genomic stability through their roles in DNA replication, recombination, and repair.[1][2][3] Their dysfunction is linked to several genetic disorders characterized by premature aging and cancer predisposition, such as Bloom Syndrome (mutated BLM gene), Werner Syndrome (mutated WRN gene), and Rothmund-Thomson Syndrome (mutated RECQL4 gene).[2][4][5] This makes them attractive targets for cancer therapy, particularly in tumors with existing DNA damage response deficiencies. This guide provides a detailed comparative analysis of two small molecule inhibitors: ML216, which targets the Bloom Syndrome protein (BLM), and RecQ helicase-IN-1 (also known as HRO761), a selective inhibitor of the Werner Syndrome protein (WRN).
Data Presentation: Biochemical and Cellular Activity
The following tables summarize the quantitative data for this compound and ML216, offering a direct comparison of their potency, selectivity, and cellular effects.
Table 1: Biochemical Potency and Selectivity
| Parameter | This compound (HRO761) | ML216 |
| Primary Target | Werner Syndrome Protein (WRN) | Bloom Syndrome Protein (BLM) |
| IC50 (Primary Target) | 100 nM (WRN ATPase assay)[6][7] | 0.97 µM (BLM⁶³⁶⁻¹²⁹⁸)[8][9][10][11], 2.98 - 3.39 µM (full-length BLM)[8][9][10][11][12] |
| Ki | Not Reported | 1.76 µM (ssDNA-dependent ATPase activity)[8][10] |
| Selectivity (IC50) | >100 µM against BLM, RecQ1, RecQ5[6] | ~50 µM against RecQ1; >50 µM against RecQ5 and E. coli UvrD[12] |
Table 2: Cellular and In Vivo Activity
| Parameter | This compound (HRO761) | ML216 |
| Cellular Antiproliferative Activity (GI50) | 0.04 µM (SW480 colorectal cancer cells, MSI-H)[6]; >10 µM (CAL-33 tongue squamous cell carcinoma, MSS)[6] | Selectively inhibits proliferation of BLM-proficient cells (PSNF5) over BLM-deficient cells (PSNG13)[12][13] |
| Cell Cycle Effects | Induces G2 phase arrest in HCT116 colorectal cancer cells (at 10 µM)[6] | In combination with cisplatin, induces cell cycle arrest in prostate cancer cells[14][15] |
| Induction of DNA Damage Markers | Increases levels of γH2AX, p21, and phosphorylated ATR, Chk2, and ATM in colorectal cancer cells[6] | In combination with cisplatin, increases γH2AX and cleaved caspase-3 in prostate cancer cells[14][15] |
| Other Cellular Effects | Induces proteasomal degradation of WRN in RKO colon cancer cells[6] | Causes a significant increase in the frequency of sister chromatid exchanges (SCEs) in BLM-proficient cells[12][13] |
| In Vivo Efficacy | Decreases tumor volume in an SW480 mouse xenograft model (at 40, 60, or 120 mg/kg per day)[6] | Reduces senescence and fibrosis in vivo and improves health in aged mice[16]. Considered a suitable starting point for mouse tumor xenograft models[12][17] |
Mechanism of Action
This compound is a potent and highly selective inhibitor of the WRN helicase.[6] Its mechanism involves the induction of proteasomal degradation of the WRN protein.[6] By depleting WRN, it elevates DNA damage markers such as γH2AX and p21 and activates the ATR/ATM signaling pathways.[6] This leads to cell cycle arrest and shows potent antiproliferative effects, particularly in cancer cells with microsatellite instability.[6]
ML216 is a first-in-class inhibitor of the BLM helicase.[12][13] It acts by inhibiting the DNA unwinding activity of BLM, likely by disrupting the protein's ability to bind to DNA, rather than by competing with ATP.[10][11] This inhibition of BLM function leads to a characteristic cellular phenotype of increased sister chromatid exchanges, mimicking the genetic deficiency seen in Bloom's Syndrome.[12] While selective for BLM over several other RecQ helicases, some reports indicate potential off-target effects through direct DNA binding at higher concentrations.[18] ML216 has also been shown to sensitize cancer cells to other DNA-damaging agents like cisplatin.[14][15]
References
- 1. RecQ helicase - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of RecQ helicases in pathways of DNA metabolism and maintenance of genomic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The RecQ DNA helicases in DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. Frontiers | Human RecQ Helicases in DNA Double-Strand Break Repair [frontiersin.org]
- 6. Werner Syndrome this compound | CAS 2869954-34-5 | Cayman Chemical | Biomol.com [biomol.com]
- 7. Werner syndrome this compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. ML216 | BLM helicase inhibitor | Probechem Biochemicals [probechem.com]
- 11. BLM Helicase Inhibitor, ML216 | 1430213-30-1 [sigmaaldrich.com]
- 12. Discovery of ML216, a Small Molecule Inhibitor of Bloom (BLM) Helicase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Discovery of ML216, a Small Molecule Inhibitor of Bloom (BLM) Helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. ML216 Prevents DNA Damage-Induced Senescence by Modulating DBC1–BLM Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apexbt.com [apexbt.com]
- 18. Uncovering an allosteric mode of action for a selective inhibitor of human Bloom syndrome protein | eLife [elifesciences.org]
Comparative Analysis of RecQ Helicase Inhibitor Selectivity Against ATPases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of RecQ helicase inhibitors with other ATP-dependent enzymes. As specific data for "RecQ helicase-IN-1" is not publicly available, this document uses the well-characterized BLM helicase inhibitor, ML216 , as a representative example to illustrate the principles of selectivity profiling and data presentation.
Introduction to RecQ Helicases and Inhibitors
RecQ helicases are a conserved family of ATP-dependent DNA helicases essential for maintaining genomic stability.[1] They play critical roles in various DNA metabolic processes, including DNA replication, repair, and recombination.[1] The five human RecQ helicases are RECQL1, BLM, WRN, RECQL4, and RECQL5.[1] Mutations in BLM, WRN, and RECQL4 genes are associated with genetic disorders characterized by cancer predisposition and premature aging. The dependency of cancer cells on these helicases for survival makes them attractive targets for therapeutic intervention. Small molecule inhibitors targeting the ATPase activity of RecQ helicases are therefore of significant interest in oncology drug development.
Cross-Reactivity Profile of a BLM Helicase Inhibitor
Assessing the selectivity of a lead compound is a critical step in drug development to minimize off-target effects. The following table summarizes the cross-reactivity of the BLM helicase inhibitor ML216 against other related helicases, demonstrating its selectivity. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 1: Cross-Reactivity of BLM Inhibitor ML216 Against a Panel of Helicases
| Target Enzyme | Enzyme Family/Superfamily | IC50 (µM) | 95% Confidence Interval |
| BLM (full-length) | RecQ family (SF2) | 2.98 | 2.2 to 4.0 |
| BLM (636-1298) | RecQ family (SF2) | 0.97 | 0.8 to 1.2 |
| WRN (short) | RecQ family (SF2) | 12.60 | 10.7 to 14.8 |
| WRN (long) | RecQ family (SF2) | 5.00 | 4.6 to 5.5 |
| RECQ1 | RecQ family (SF2) | >50 | - |
| RECQ5 | RecQ family (SF2) | >50 | - |
| UvrD | Superfamily 1 (SF1) | >50 | - |
Data sourced from a high-throughput screening study.[2]
The data indicates that ML216 is a potent inhibitor of BLM helicase activity.[2] It shows moderate activity against the closely related WRN helicase but is significantly less active against other human RecQ helicases, RECQ1 and RECQ5, and the bacterial UvrD helicase.[2] This demonstrates a notable selectivity of ML216 for the BLM helicase within the RecQ family and against a helicase from a different superfamily.[2]
Experimental Methodologies
The determination of inhibitor selectivity and potency against various ATPases is typically performed using robust and high-throughput compatible biochemical assays. The following is a generalized protocol based on the widely used ADP-Glo™ Kinase Assay, which can be adapted for screening helicase and other ATPase inhibitors.
Principle of the ADP-Glo™ ATPase Assay
The ADP-Glo™ Assay is a luminescent assay that measures the amount of ADP produced in an enzymatic reaction.[3][4][5][6][7] The amount of ADP is directly proportional to the enzyme's activity. The assay is performed in two steps: first, the ATPase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light signal correlates with the amount of ADP produced and thus the ATPase activity.
Protocol for ATPase Inhibitor Profiling
-
Reagent Preparation:
-
Prepare a reaction buffer appropriate for the specific ATPase being tested (e.g., for BLM helicase: 20 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA).
-
Prepare serial dilutions of the test inhibitor (e.g., ML216) in DMSO and then dilute further in the reaction buffer.
-
Prepare a solution of the purified ATPase enzyme in the reaction buffer.
-
Prepare a solution of the DNA substrate (if required by the enzyme) and ATP in the reaction buffer.
-
-
ATPase Reaction:
-
In a 384-well plate, add the inhibitor solution.
-
Add the enzyme solution to all wells except the negative control wells.
-
Initiate the reaction by adding the ATP/DNA substrate solution.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection (ADP-Glo™ Protocol):
-
Add ADP-Glo™ Reagent to each well to terminate the ATPase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.[4]
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.[4]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The data is typically normalized to controls (no inhibitor for 100% activity and no enzyme for 0% activity).
-
The IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathway and Experimental Workflow
To visualize the context in which RecQ helicase inhibitors function and the general workflow for their characterization, the following diagrams are provided.
Caption: Role of RecQ helicase in replication fork restart.
References
- 1. The BLM helicase is a new therapeutic target in multiple myeloma involved in replication stress survival and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitor of the BLM helicase modulates chromosome stability in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 4. promega.com [promega.com]
- 5. ulab360.com [ulab360.com]
- 6. researchgate.net [researchgate.net]
- 7. ulab360.com [ulab360.com]
Unraveling the Functional Consequences of RECQL4 Depletion: A Comparative Guide to Genetic Knockdown and Pharmacological Inhibition
For researchers, scientists, and drug development professionals, understanding the nuanced differences between genetic and pharmacological targeting of oncogenes is paramount. This guide provides a detailed comparison of the phenotypic outcomes observed following genetic knockdown of RECQL4 versus the anticipated effects of a specific small molecule inhibitor, here termed RecQ helicase-IN-1. While specific experimental data for "this compound" is not publicly available, this guide extrapolates its likely effects based on the known functions of RECQL4 and the characteristics of other helicase inhibitors.
RECQL4, a member of the RecQ helicase family, is a crucial player in maintaining genomic stability through its roles in DNA replication, recombination, and repair.[1] Its overexpression is implicated in several cancers, making it an attractive therapeutic target.[2][3] This guide dissects the cellular and molecular consequences of reducing RECQL4 function through two distinct modalities: transient or stable genetic knockdown (siRNA/shRNA) and pharmacological inhibition with a hypothetical ATP-competitive inhibitor, "this compound".
Phenotypic Differences: A Head-to-Head Comparison
Genetic knockdown and pharmacological inhibition of RECQL4 are expected to yield overlapping yet distinct phenotypic consequences. These differences primarily arise from the nature of the intervention: knockdown reduces the total protein level, affecting both its catalytic and non-catalytic scaffolding functions, while a specific inhibitor would primarily abrogate its enzymatic (helicase/ATPase) activity.
| Phenotypic Parameter | Genetic Knockdown of RECQL4 | Anticipated Effects of this compound (Specific Inhibitor) |
| Cell Proliferation | Significant reduction in proliferation and colony formation in various cancer cell lines including cervical, esophageal squamous cell, and hepatocellular carcinoma.[4][5] | Expected to inhibit cell proliferation, potentially with a more rapid onset than knockdown. The magnitude of the effect would be dose-dependent. |
| Cell Cycle Progression | Induction of G0/G1 phase cell cycle arrest.[2][6] In some contexts, G1/S transition is inhibited.[2] | Likely to induce cell cycle arrest, possibly at the S-phase, by directly inhibiting RECQL4's role in DNA replication initiation.[5][7] |
| Cellular Senescence | Induction of cellular senescence, as indicated by increased SA-β-gal staining.[2][8] | May induce senescence as a consequence of replication stress and DNA damage, similar to knockdown. |
| Apoptosis | Variable effects; some studies report promotion of apoptosis, while others show no significant impact.[4][6] | The effect on apoptosis is likely to be cell-context dependent and may be linked to the degree of replication stress induced by helicase inhibition. |
| DNA Damage & Repair | Increased levels of DNA damage and reactive oxygen species.[2][6] Impaired DNA damage response, including reduced phosphorylation of ATM, ATR, CHK1, and CHK2.[4] | Expected to increase DNA damage due to stalled replication forks. May sensitize cells to DNA damaging agents. |
| Cell Migration & Invasion | Inhibition of cell migration and invasion in cancer cell lines.[4][5] | Likely to inhibit migration and invasion, as these processes can be linked to the signaling pathways modulated by RECQL4. |
| Signaling Pathways | Downregulation of the PI3K/AKT pathway.[4] Inhibition of NF-κB activation.[2][6] | The effects on signaling pathways would depend on whether these pathways are regulated by the catalytic activity of RECQL4 or its scaffolding functions. Direct inhibition of helicase activity may not fully recapitulate the signaling effects of a total protein knockdown. |
| Drug Sensitivity | Increased sensitivity to chemotherapeutic agents such as cisplatin, sorafenib, 5-Fluorouracil, and doxorubicin.[4][5] | Expected to sensitize cancer cells to chemotherapy, particularly agents that cause DNA damage or replication stress, creating a synthetic lethal interaction. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key assays used to characterize the phenotypic differences between RECQL4 knockdown and inhibition.
Cell Viability and Proliferation Assay (MTT Assay)
-
Objective: To quantify the effect of RECQL4 knockdown or inhibition on cell viability and proliferation.
-
Methodology:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
For genetic knockdown, transfect cells with RECQL4-specific siRNA or a non-targeting control siRNA. For pharmacological inhibition, treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate the cells for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the distribution of cells in different phases of the cell cycle.
-
Methodology:
-
Plate cells in 6-well plates and treat as described above (knockdown or inhibition) for 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
DNA Damage Assessment (Comet Assay)
-
Objective: To detect and quantify DNA strand breaks at the single-cell level.
-
Methodology:
-
Treat cells with either RECQL4 siRNA or this compound.
-
Harvest and resuspend the cells in low-melting-point agarose.
-
Layer the cell suspension onto a pre-coated slide and allow it to solidify.
-
Lyse the cells in a high-salt lysis buffer.
-
Perform electrophoresis under alkaline conditions to allow damaged DNA to migrate from the nucleus, forming a "comet tail".
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using appropriate software.
-
Western Blot Analysis of Signaling Pathways
-
Objective: To investigate the effect of RECQL4 modulation on key signaling proteins.
-
Methodology:
-
After treatment (knockdown or inhibition), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against RECQL4, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizing the Molecular Consequences
Diagrams illustrating the involved signaling pathways and experimental workflows can aid in conceptualizing the effects of RECQL4 targeting.
Caption: RECQL4 positively regulates the PI3K/AKT signaling pathway.
References
- 1. Human RecQ Helicases in DNA Repair, Recombination, and Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting of RecQ Helicases as a Novel Therapeutic Strategy for Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role and Regulation of the RECQL4 Family during Genomic Integrity Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Human RECQ helicases: Roles in DNA metabolism, mutagenesis and cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct and indirect roles of RECQL4 in modulating base excision repair capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human RECQ1 and RECQ4 Helicases Play Distinct Roles in DNA Replication Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of RecQ Helicase-IN-1
Ann Arbor, MI - For researchers and drug development professionals utilizing RecQ helicase-IN-1, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety information and a step-by-step operational plan for the safe handling and disposal of this compound. Adherence to these procedures is paramount to protect laboratory personnel and the environment.
This compound, a potent inhibitor of the Werner syndrome RecQ DNA helicase enzyme, is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1]. Therefore, standard laboratory waste procedures are insufficient and improper disposal can pose a significant risk.
Summary of Safety and Handling Information
A comprehensive understanding of the compound's properties is the first step towards safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Data | Source |
| CAS Number | 2869954-34-5 | [1][2] |
| Molecular Formula | C₃₁H₃₁ClF₃N₉O₅ | [3] |
| Molecular Weight | 702.1 g/mol | [3] |
| Solubility in DMSO | 0.1 - 1 mg/mL (Slightly soluble) | [3] |
| Storage Temperature | -20°C | [2] |
| Stability | ≥ 4 years at -20°C | [2] |
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is to adhere to all local, state, and federal regulations[4][5]. Do not dispose of this chemical with household garbage or allow it to enter the sewage system[6].
Experimental Protocol for Disposal:
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for all this compound waste. This includes unused product, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE).
-
The container should be made of a material compatible with the solvents used to handle the compound (e.g., DMSO).
-
-
Decontamination of Labware:
-
For non-disposable labware, a thorough decontamination process is necessary. While specific degradation studies for this compound are not publicly available, a common practice for similar compounds is to rinse the contaminated surfaces multiple times with a suitable solvent in which the compound is soluble, such as DMSO.
-
Collect all solvent rinses as hazardous waste.
-
Following the solvent rinse, wash the labware with an appropriate laboratory detergent and water.
-
-
Packaging for Disposal:
-
Ensure the waste container is securely sealed to prevent any leakage.
-
Label the container clearly with the name of the chemical ("this compound"), the CAS number (2869954-34-5), and the appropriate hazard symbols (e.g., harmful, irritant).
-
-
Engage a Licensed Waste Disposal Service:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the pickup and disposal of the hazardous waste.
-
Provide the waste disposal service with the Safety Data Sheet for this compound to ensure they have all the necessary information for safe handling and transport.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Personal protective equipment for handling RecQ helicase-IN-1
Essential Safety and Handling Guide for RecQ Helicase-IN-1
This document provides crucial safety, handling, and disposal protocols for this compound (also known as HRO761), a potent inhibitor of the Werner Syndrome RecQ Helicase (WRN). Designed for researchers, scientists, and drug development professionals, this guide offers step-by-step procedures to ensure safe laboratory operations and mitigate risks.
Product and Safety Data
This compound is a small molecule inhibitor used in cancer research, particularly targeting cancers with microsatellite instability.[1]
| Identifier | Value |
| Product Name | Werner Syndrome this compound |
| Synonyms | HRO761, WS this compound |
| CAS Number | 2869954-34-5[2] |
| Molecular Formula | C₃₁H₃₁ClF₃N₉O₅[3] |
| Formula Weight | 702.1 g/mol [3] |
| Solubility | DMSO: 0.1-1 mg/mL (Slightly soluble)[3] |
| Storage | Store at -20°C[3] |
| Stability | ≥ 4 years at -20°C[3] |
Hazard Identification and Safety Precautions
According to the Safety Data Sheet (SDS), this compound is classified with the following hazards. Adherence to the precautionary statements is mandatory for safe handling.[2]
-
GHS Classifications:
-
Signal Word: Warning [2]
-
Hazard Pictogram:

Key Precautionary Statements:
-
P261: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]
-
P264: Wash hands and any exposed skin thoroughly after handling.[2]
-
P270: Do not eat, drink or smoke when using this product.[2]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Operational and Disposal Plans
Personal Protective Equipment (PPE)
A risk assessment should always be performed, but the following PPE is required as a minimum standard when handling this compound.
| Task | Required PPE | Rationale |
| Handling Solid Compound (Weighing, aliquoting) | Nitrile Gloves (double-gloving recommended), Lab Coat, Safety Goggles with side shields, N95 Respirator | Prevents inhalation of powder and protects against skin/eye contact.[2][5] |
| Preparing Solutions (Dissolving in DMSO) | Nitrile Gloves, Lab Coat, Safety Goggles | Protects against splashes of the compound and solvent.[5] |
| Cell Culture Treatment (Adding compound to media) | Nitrile Gloves, Lab Coat | Prevents skin contact and contamination of cell cultures. |
| Cleaning Spills | Double Nitrile Gloves, Impermeable Gown, Safety Goggles, Face Shield, N95 Respirator | Provides comprehensive protection during cleanup of a hazardous substance.[1] |
Operational Plan: Handling and Storage
-
Receiving: Upon receipt, visually inspect the container for any damage. The compound is shipped at room temperature in the continental US but should be stored at -20°C immediately upon arrival.[3]
-
Weighing: Handle the solid powder only within a chemical fume hood or a ventilated balance enclosure to avoid inhalation.[5] Use anti-static tools and weigh paper.
-
Solution Preparation:
-
Prepare stock solutions in a chemical fume hood.
-
This compound is slightly soluble in DMSO (0.1-1 mg/mL).[3] Sonication may be required to fully dissolve the compound.
-
To prepare a 10 mM stock solution in DMSO, add the appropriate volume of solvent to the vial. For example, to a 1 mg vial (Formula Weight 702.1), add 142.4 µL of DMSO.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the solid compound and DMSO stock solutions at -20°C in tightly sealed containers.[3] The product is stable for at least four years under these conditions.[3]
Experimental Protocol and Data
Experimental Protocol: Cell Viability Assay (Example)
This protocol outlines a typical experiment to determine the half-maximal growth inhibitory concentration (GI₅₀) of this compound on a cancer cell line.
-
Cell Seeding:
-
Culture cancer cells (e.g., SW480 colorectal cancer cells) in appropriate media and conditions.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of media.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Thaw an aliquot of the this compound DMSO stock solution (e.g., 10 mM).
-
Perform a serial dilution of the stock solution in cell culture media to create a range of working concentrations (e.g., from 0.01 µM to 10 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and low (<0.1%).
-
Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of the inhibitor. Include wells with media only (blank) and media with DMSO (vehicle control).
-
-
Incubation:
-
Incubate the treated cells for 72 hours (or a desired time point) at 37°C in a humidified incubator with 5% CO₂.
-
-
Viability Measurement (Using MTS/MTS Assay):
-
Add 20 µL of a cell viability reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other values.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot the % Viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the GI₅₀ value.
-
Quantitative Data
The inhibitory activity of this compound has been quantified in various assays.
| Parameter | Value | Assay/Cell Line |
| IC₅₀ | 100 nM | WRN enzyme activity assay[3] |
| GI₅₀ | 0.04 µM (40 nM) | SW480 colorectal cancer cells (microsatellite unstable)[3] |
| GI₅₀ | >10 µM | CAL-33 tongue squamous cell carcinoma (microsatellite stable)[3] |
| Selectivity | IC₅₀ >100 µM | Against BLM, RecQ1, and RecQ5 helicases[3] |
Visualizations: Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for a cell-based experiment using this compound.
Caption: Workflow for determining the GI₅₀ of this compound in cancer cells.
Signaling Pathway: Synthetic Lethality
This compound exploits a concept called synthetic lethality. In cancers with microsatellite instability (MSI), certain DNA repair pathways are already deficient. The inhibitor targets the compensatory WRN helicase pathway, leading to cell death specifically in these cancer cells.
Caption: Synthetic lethality of WRN inhibition in microsatellite unstable (MSI) cancer cells.
Disposal Plan
Proper disposal is critical to ensure environmental safety and regulatory compliance. Never dispose of this compound or its solutions down the drain.
-
Waste Categorization:
-
Solid Waste: Includes contaminated gloves, weigh boats, pipette tips, and empty vials.
-
Liquid Waste (Halogenated): Includes unused stock solutions in DMSO and contaminated media. As the compound contains chlorine and fluorine, it should be considered halogenated waste.
-
-
Containment:
-
Solid Waste: Collect in a dedicated, clearly labeled hazardous waste bag or container lined with a plastic bag.
-
Liquid Waste: Collect in a dedicated, sealed, and properly labeled hazardous waste container for halogenated organic solvents. The container must be compatible with DMSO.
-
-
Labeling:
-
All waste containers must be labeled with a "Hazardous Waste" sticker.
-
The label must clearly state the contents, including "this compound," "DMSO," and any other solvents. List the approximate concentrations and volumes.
-
Include the date of accumulation and the responsible researcher's name and lab.
-
-
Storage and Disposal:
-
Store the sealed waste containers in a designated satellite accumulation area within the lab, away from drains and incompatible materials.
-
Follow your institution's Environmental Health and Safety (EHS) guidelines for scheduling a chemical waste pickup. Do not allow waste to accumulate for more than 90 days.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Genome-Wide Analysis Unveils DNA Helicase RECQ1 as a Regulator of Estrogen Response Pathway in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Frontiers | RecQ Helicase Somatic Alterations in Cancer [frontiersin.org]
- 5. RecQ helicases in DNA repair and cancer targets - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
